Ethyl 2-(3-bromophenyl)-2,2-difluoroacetate
Description
Properties
IUPAC Name |
ethyl 2-(3-bromophenyl)-2,2-difluoroacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrF2O2/c1-2-15-9(14)10(12,13)7-4-3-5-8(11)6-7/h3-6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFCGWVQYBZHWTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=CC(=CC=C1)Br)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrF2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885068-75-7 | |
| Record name | ethyl 2-(3-bromophenyl)-2,2-difluoroacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Introduction: A Key Building Block in Modern Drug Discovery
An In-Depth Technical Guide to the Synthesis of Ethyl 2-(3-bromophenyl)-2,2-difluoroacetate
This compound is a valuable fluorinated building block in medicinal chemistry and pharmaceutical research.[1][2][3] Its structure is of significant interest to drug development professionals for two primary reasons. Firstly, the gem-difluoroacetate moiety serves as a crucial pharmacophore. The difluoromethylene (CF₂) group is a bioisostere of a carbonyl group, ether oxygen, or other functionalities, which can enhance metabolic stability, modulate acidity, and improve binding affinity to biological targets by altering lipophilicity and electrostatic interactions.[2] Secondly, the bromine atom on the phenyl ring provides a versatile synthetic handle for further molecular elaboration, most commonly through transition-metal-catalyzed cross-coupling reactions. This allows for the strategic introduction of diverse substituents to explore the structure-activity relationship (SAR) of lead compounds.
This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth exploration of the primary synthetic strategies for preparing this compound. It moves beyond simple procedural lists to explain the mechanistic rationale behind the chosen methodologies, offering field-proven insights into the synthesis of this important intermediate.
Core Synthetic Landscape: Strategies for C(sp²)-CF₂ Bond Formation
The central challenge in synthesizing this compound lies in the efficient formation of the bond between the aromatic ring and the difluoroacetyl group. The principal strategies to achieve this can be broadly categorized into two main approaches: transition-metal-catalyzed cross-coupling reactions and Reformatsky-type nucleophilic additions.
Caption: Overview of primary synthetic routes to the target compound.
This guide will focus on the most robust and widely cited of these methods: the Palladium-Catalyzed Negishi Cross-Coupling, which offers excellent functional group tolerance and reliable yields under mild conditions.
Method 1: Palladium-Catalyzed Negishi Cross-Coupling
This approach is a powerful and direct method for constructing the C(sp²)-CF₂ bond.[4][5] It involves the in situ generation of an organozinc reagent from ethyl bromodifluoroacetate, which then participates in a palladium-catalyzed cross-coupling reaction with an aryl bromide or triflate.[4]
Mechanistic Rationale & Causality
The success of this reaction hinges on the precise orchestration of a catalytic cycle. The key reagent, ethyl bromodifluoroacetate, is a versatile precursor for introducing the CF₂ group.[6][7][8]
-
Organozinc Formation (Transmetalation Precursor): Metallic zinc (activated) reacts with ethyl bromodifluoroacetate to form a difluorinated Reformatsky reagent, an organozinc species (BrZnCF₂CO₂Et). This is the critical nucleophilic component in the coupling reaction.
-
Palladium Catalytic Cycle:
-
Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the 3-bromophenyl electrophile (e.g., 1,3-dibromobenzene or 3-bromophenyl triflate) to form a Pd(II) intermediate.
-
Transmetalation: The organozinc reagent transfers its difluoroacetate group to the Pd(II) complex, displacing the bromide or triflate and forming a new Pd(II)-difluoroacetate complex.
-
Reductive Elimination: This is the product-forming step. The aryl and difluoroacetate groups on the palladium center couple and are eliminated, yielding this compound and regenerating the Pd(0) catalyst, allowing the cycle to continue.
-
The choice of a palladium catalyst and appropriate ligands is critical for facilitating the oxidative addition and reductive elimination steps efficiently, preventing side reactions, and ensuring a high turnover rate.
Detailed Experimental Protocol
This protocol is a representative procedure based on established methodologies.[4]
Materials:
-
1,3-Dibromobenzene (or 3-Bromophenyl triflate) (1.0 equiv)
-
Ethyl bromodifluoroacetate (1.5 equiv)[6]
-
Zinc dust (<10 micron, activated) (2.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.05 equiv)
-
Triphenylphosphine (PPh₃) (0.10 equiv) or other suitable ligand
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Hydrochloric acid (1 M solution)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add zinc dust. The flask is evacuated and backfilled with dry nitrogen three times.
-
Reagent Addition: Anhydrous DMF is added, followed by the palladium catalyst (e.g., Pd(OAc)₂) and the ligand (e.g., PPh₃). The mixture is stirred for 10-15 minutes at room temperature.
-
Substrate Addition: 1,3-Dibromobenzene and ethyl bromodifluoroacetate are added sequentially via syringe.
-
Reaction Execution: The reaction mixture is heated to a specified temperature (typically 50-80 °C) and stirred vigorously. The progress of the reaction is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Upon completion, the reaction is cooled to room temperature and quenched by the slow addition of 1 M HCl. The mixture is transferred to a separatory funnel and extracted three times with ethyl acetate.
-
Purification: The combined organic layers are washed with water and then brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Final Purification: The resulting crude oil is purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the pure this compound.
Data Summary
| Parameter | Condition/Value | Rationale |
| Aryl Source | 3-Bromophenyl bromide/triflate | Readily available aryl electrophiles suitable for Pd-catalyzed coupling.[4] |
| CF₂ Source | Ethyl bromodifluoroacetate | Commercially available and effective precursor for the zinc reagent.[6][7] |
| Catalyst | Pd(OAc)₂ / PPh₃ | A common and effective catalyst/ligand system for Negishi couplings. |
| Solvent | Anhydrous DMF | A polar aprotic solvent that facilitates the reaction and solubilizes reagents. |
| Temperature | 50 - 80 °C | Provides sufficient thermal energy to drive the catalytic cycle without degradation. |
| Typical Yield | 60 - 85% | Represents a good to excellent yield for this type of cross-coupling reaction. |
Experimental Workflow Diagram
References
- 1. americanelements.com [americanelements.com]
- 2. nbinno.com [nbinno.com]
- 3. 885068-75-7|this compound|BLD Pharm [bldpharm.com]
- 4. Palladium-Catalyzed Cross-Coupling of Ethyl Bromodifluoroacetate with Aryl Bromides or Triflates and Cross-Coupling of Ethyl Bromofluoroacetate with Aryl Iodides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. Ethyl bromodifluoroacetate | C4H5BrF2O2 | CID 69585 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Ethyl bromodifluoroacetate - Wikipedia [en.wikipedia.org]
- 8. Ethyl bromodifluoroacetate - Enamine [enamine.net]
Physicochemical properties of Ethyl 2-(3-bromophenyl)-2,2-difluoroacetate
An In-Depth Technical Guide to the Physicochemical Properties of Ethyl 2-(3-bromophenyl)-2,2-difluoroacetate
Abstract
This compound is a fluorinated organic compound of significant interest to the pharmaceutical and agrochemical industries. The incorporation of a difluoromethyl group (CF₂) and a bromine atom onto a phenylacetate scaffold provides a versatile building block for the synthesis of complex molecular architectures. This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals, detailing the known and predicted physicochemical properties of this compound. It provides a framework for its analytical characterization, outlines protocols for experimental determination of its properties, and discusses its potential synthetic utility and handling considerations.
Introduction: The Significance of Fluorinated Building Blocks
The strategic introduction of fluorine into organic molecules is a cornerstone of modern medicinal chemistry. The unique properties of the fluorine atom—high electronegativity, small size, and the ability to form strong C-F bonds—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. The difluoroacetate moiety, in particular, serves as a bioisostere for esters, amides, and other functional groups, often enhancing pharmacokinetic profiles. This compound combines this valuable difluoro-functionalization with a brominated aromatic ring, which is a key handle for further chemical modifications through cross-coupling reactions, making it a highly valuable synthetic intermediate.
Chemical Identity and Core Properties
A precise understanding of a compound's identity is the foundation of all subsequent research. The fundamental identifiers and physical state of this compound are summarized below.
| Property | Value | Source(s) |
| IUPAC Name | This compound | [1] |
| CAS Number | 885068-75-7 | [1][2] |
| Molecular Formula | C₁₀H₉BrF₂O₂ | [2] |
| Molecular Weight | 279.08 g/mol | [2] |
| Appearance | Colorless to yellow liquid | [1] |
| Canonical SMILES | CCOC(=O)C(C1=CC(=CC=C1)Br)(F)F | [1] |
| InChIKey | UFCGWVQYBZHWTA-UHFFFAOYSA-N | [1] |
Predicted Physicochemical Characteristics
While extensive experimental data for this specific compound is not publicly available, its properties can be reliably predicted based on its structure and data from analogous compounds. These parameters are critical for designing purification strategies, formulation studies, and computational models.
| Property | Predicted Value / State | Rationale and Importance for Researchers |
| Boiling Point | >200 °C at 760 mmHg | The high molecular weight and polarity suggest a high boiling point. Purification will likely require vacuum distillation to prevent decomposition. |
| Melting Point | Not Applicable (Liquid at STP) | As a liquid, this parameter is not relevant for standard handling. |
| Density | ~1.5 - 1.6 g/mL | The presence of bromine and fluorine atoms significantly increases density compared to non-halogenated analogues. |
| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, THF, Acetone). Insoluble in water. | Based on the ethyl ester and bromophenyl groups, the molecule is nonpolar. This is crucial for selecting reaction solvents and extraction procedures. The related compound, ethyl bromodifluoroacetate, is noted to be soluble in most organic solvents[3]. |
| LogP (Octanol/Water) | ~3.5 - 4.0 (Estimated) | The lipophilicity is expected to be high, which is a key parameter in drug design for predicting membrane permeability and absorption. |
Spectroscopic and Analytical Characterization (Predicted)
Structural confirmation is paramount. Based on the known effects of its constituent functional groups, the expected spectral data are as follows.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The spectrum should feature a triplet at ~1.3 ppm (3H, -CH₃) and a quartet at ~4.3 ppm (2H, -OCH₂-), characteristic of an ethyl ester. The aromatic region (7.4-7.8 ppm) would show a complex multiplet pattern for the four protons on the 3-bromophenyl ring.
-
¹³C NMR: Key signals would include the ethyl group carbons (~14 ppm for -CH₃ and ~63 ppm for -OCH₂-), the quaternary carbon bearing the fluorine atoms (a triplet centered around 115 ppm due to C-F coupling), multiple signals in the aromatic region (125-135 ppm), and the carbonyl carbon (~165 ppm).
-
¹⁹F NMR: A singlet is expected around -98 ppm, which is a typical chemical shift for a difluoroacetate group[4].
Infrared (IR) Spectroscopy
The IR spectrum provides a fingerprint of the functional groups present. Key vibrational bands are predicted at:
-
~1750 cm⁻¹ (strong): C=O stretch of the ester.
-
~1100-1250 cm⁻¹ (strong): C-F stretching vibrations.
-
~3000-3100 cm⁻¹ (medium): Aromatic C-H stretching.
-
~1580 cm⁻¹ (medium): Aromatic C=C stretching.
-
~550-650 cm⁻¹ (medium): C-Br stretching.
Mass Spectrometry (MS)
In an Electron Ionization (EI) mass spectrum, the molecular ion peak ([M]⁺) would be observed at m/z 278 and 280 with an approximate 1:1 ratio, which is the characteristic isotopic signature of a single bromine atom. Key fragmentation pathways would likely include the loss of the ethoxy group (-•OCH₂CH₃, m/z 45) and the entire ethyl ester group.
Experimental Protocols for Property Determination
To ensure scientific rigor, predicted properties must be confirmed experimentally. The following section details standardized protocols for characterizing this compound.
General Analytical Workflow
The logical flow for the characterization of a new batch of the compound is essential for quality control and validation.
Caption: A standardized workflow for the analysis of this compound.
Protocol: Purity Assessment by HPLC
-
Objective: To determine the purity of the compound and identify any potential impurities.
-
Instrumentation: High-Performance Liquid Chromatography system with a Diode Array Detector (DAD) or UV detector.
-
Methodology:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of (A) Water with 0.1% formic acid and (B) Acetonitrile with 0.1% formic acid.
-
Gradient: Start at 60% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Prepare a 1 mg/mL solution in acetonitrile.
-
Analysis: Inject 5 µL of the sample. Purity is calculated based on the area percentage of the main peak.
-
-
Causality: A reverse-phase C18 column is chosen due to the nonpolar nature of the analyte. A gradient elution is necessary to ensure that any impurities with different polarities are effectively separated and eluted.
Protocol: Boiling Point Determination under Reduced Pressure
-
Objective: To accurately measure the boiling point without causing thermal decomposition.
-
Methodology:
-
Set up a short-path distillation apparatus.
-
Place a small sample (1-2 mL) in the distillation flask with a magnetic stir bar.
-
Connect the apparatus to a vacuum pump with a pressure gauge.
-
Slowly reduce the pressure to a stable, known value (e.g., 1 mmHg).
-
Begin heating the flask gently using an oil bath.
-
Record the temperature at which the liquid boils and the first drop of condensate forms on the thermometer bulb. This is the boiling point at the recorded pressure.
-
-
Trustworthiness: This method is self-validating as the boiling point is a distinct physical constant at a given pressure. The use of a short-path apparatus minimizes sample loss and ensures accurate temperature measurement.
Synthesis and Reactivity Insights
Understanding the synthesis of this compound provides context for potential impurities and its utility as a reagent. A plausible and common synthetic route involves the Reformatsky reaction.
Caption: A plausible synthesis of the title compound using key chemical precursors.
In this pathway, Ethyl bromodifluoroacetate reacts with activated zinc to form an organozinc intermediate (a Reformatsky reagent)[5]. This nucleophilic reagent then adds to the carbonyl group of 3-bromobenzaldehyde. The resulting hydroxy-ester would then need to be deoxygenated to yield the final product, though other direct coupling methods may also be employed. The bromine on the phenyl ring remains intact, serving as a reactive site for subsequent palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the construction of more complex drug-like molecules.
Safety, Handling, and Storage
While a specific safety data sheet for this compound is not widely available, data from structurally similar halogenated esters, such as Ethyl bromodifluoroacetate, should be used as a guide for handling.
-
Hazards: Assumed to be an irritant to the skin, eyes, and respiratory system. Halogenated organic compounds should always be handled with care. The related compound Ethyl bromodifluoroacetate is classified as a flammable liquid and can cause skin irritation[3].
-
Handling:
-
Use in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and nitrile gloves.
-
Avoid inhalation of vapors and direct contact with skin.
-
-
Storage:
Conclusion
This compound is a valuable chemical intermediate with significant potential in discovery research. This guide has consolidated its known identity and provided expert-driven predictions for its key physicochemical and spectroscopic properties. The inclusion of detailed experimental protocols provides a robust framework for its empirical analysis and quality control. By understanding its characteristics, synthesis, and reactivity, researchers can effectively leverage this building block to advance the development of novel therapeutics and other functional materials.
References
An In-depth Technical Guide to Ethyl 2-(3-bromophenyl)-2,2-difluoroacetate: Structure, Synthesis, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 2-(3-bromophenyl)-2,2-difluoroacetate is a fluorinated organic compound with significant potential as a building block in medicinal chemistry and drug discovery. The incorporation of a difluoromethyl group can substantially alter the electronic and lipophilic properties of a molecule, often leading to improved metabolic stability and binding affinity to biological targets. This technical guide provides a comprehensive overview of the molecular structure, proposed synthesis, and potential applications of this compound. While specific experimental data for this compound is not widely available in the public domain, this guide offers a detailed theoretical analysis based on established chemical principles and data from analogous structures, providing a valuable resource for researchers interested in its synthesis and utilization.
Introduction: The Significance of Fluorinated Moieties in Drug Discovery
The strategic introduction of fluorine atoms into organic molecules is a well-established strategy in modern drug design. The unique properties of fluorine, including its high electronegativity, small atomic radius, and the strength of the carbon-fluorine bond, can profoundly influence the pharmacokinetic and pharmacodynamic profile of a drug candidate. The difluoromethyl group (CF2), in particular, is a valuable moiety that can act as a bioisostere for a hydroxyl group or a hydrogen atom, while significantly modulating local electronics and lipophilicity. This can lead to enhanced metabolic stability, increased binding affinity for target proteins, and improved oral bioavailability.[1] this compound, possessing both a reactive bromine atom for further chemical modification and a difluoroacetate group, represents a promising scaffold for the synthesis of novel therapeutic agents.
Molecular Structure and Physicochemical Properties
This compound is characterized by a central quaternary carbon atom bonded to a 3-bromophenyl group, two fluorine atoms, and an ethyl ester functional group.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 885068-75-7 | Chemical Supplier Catalogs |
| Molecular Formula | C₁₀H₉BrF₂O₂ | Chemical Supplier Catalogs |
| Molecular Weight | 279.08 g/mol | Calculated |
| IUPAC Name | This compound | Chemical Supplier Catalogs |
| Synonyms | Ethyl (3-bromophenyl)(difluoro)acetate, Benzeneacetic acid, 3-bromo-α,α-difluoro-, ethyl ester | Chemical Supplier Catalogs |
| Appearance | Likely a colorless to pale yellow liquid | Inferred from similar compounds |
Proposed Synthesis and Experimental Protocol
In this proposed synthesis, 3-bromobenzaldehyde would be reacted with ethyl bromodifluoroacetate in the presence of activated zinc to yield the desired product.
Caption: Proposed synthesis of this compound via the Reformatsky reaction.
Detailed Experimental Protocol (Proposed)
Disclaimer: This is a proposed protocol based on established chemical principles. Actual reaction conditions may require optimization. Appropriate safety precautions should be taken at all times.
-
Preparation of the Reaction Apparatus: A three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen or argon inlet is assembled and flame-dried to ensure anhydrous conditions.
-
Activation of Zinc: To the flask, add activated zinc powder (1.2 equivalents). The zinc can be activated by washing with dilute HCl, followed by water, ethanol, and diethyl ether, and then drying under vacuum.
-
Initiation of the Reaction: Add anhydrous tetrahydrofuran (THF) to the flask to cover the zinc. A small crystal of iodine can be added to initiate the reaction.
-
Addition of Reactants: A solution of 3-bromobenzaldehyde (1.0 equivalent) and ethyl bromodifluoroacetate (1.1 equivalents) in anhydrous THF is prepared and added to the dropping funnel. This solution is then added dropwise to the stirred suspension of activated zinc in THF at a rate that maintains a gentle reflux.
-
Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature and quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with diethyl ether or ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
Structural Elucidation: A Theoretical Spectroscopic Analysis
In the absence of published experimental spectroscopic data for this compound, a theoretical analysis of its expected NMR, IR, and mass spectra can provide valuable insights for its characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the ethyl group protons.
-
Aromatic Protons (δ 7.2-7.8 ppm): The four protons on the 3-bromophenyl ring will appear as a complex multiplet in the aromatic region. The exact chemical shifts and coupling patterns will depend on the electronic environment created by the bromine atom and the difluoroacetate substituent.
-
Ethyl Group Protons:
-
Methylene Protons (-OCH₂CH₃, δ ~4.3 ppm): A quartet resulting from coupling with the adjacent methyl protons.
-
Methyl Protons (-OCH₂CH₃, δ ~1.3 ppm): A triplet resulting from coupling with the adjacent methylene protons.
-
¹³C NMR: The carbon NMR spectrum will provide information on all the carbon atoms in the molecule.
-
Carbonyl Carbon (C=O, δ ~165-175 ppm): This signal will appear in the downfield region characteristic of ester carbonyls.
-
Aromatic Carbons (δ ~120-140 ppm): Six distinct signals are expected for the carbons of the phenyl ring, with the carbon attached to the bromine atom showing a characteristic chemical shift.
-
Difluoromethyl Carbon (-CF₂-, δ ~110-120 ppm): This carbon will appear as a triplet due to coupling with the two fluorine atoms.
-
Ethyl Group Carbons:
-
Methylene Carbon (-OCH₂CH₃, δ ~60-65 ppm):
-
Methyl Carbon (-OCH₂CH₃, δ ~14 ppm):
-
¹⁹F NMR: The fluorine NMR spectrum is expected to show a single signal for the two equivalent fluorine atoms.
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule.
Table 2: Predicted IR Absorption Frequencies
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| C=O (Ester) | 1750-1735 | Strong |
| C-F | 1100-1000 | Strong |
| C-O (Ester) | 1300-1000 | Strong |
| C-Br | 600-500 | Medium to Strong |
| Aromatic C=C | 1600-1450 | Medium to Weak |
| Aromatic C-H | 3100-3000 | Medium to Weak |
| Aliphatic C-H | 3000-2850 | Medium |
Mass Spectrometry (MS)
The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns. Due to the presence of bromine, a characteristic isotopic pattern for the molecular ion (M⁺ and M⁺+2 in a roughly 1:1 ratio) will be observed.
Expected Fragmentation:
-
Loss of the ethoxy group (-OCH₂CH₃)
-
Loss of the entire ethyl ester group (-COOCH₂CH₃)
-
Cleavage of the C-Br bond.
Potential Applications in Drug Discovery and Medicinal Chemistry
This compound is a versatile building block for the synthesis of more complex molecules with potential therapeutic applications.
Caption: Potential synthetic modifications and therapeutic applications of this compound.
The bromine atom on the phenyl ring serves as a handle for various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of a wide range of substituents. This enables the exploration of structure-activity relationships (SAR) in a drug discovery program.
The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides, a common functional group in many drug molecules. The difluoromethyl group, as previously mentioned, can enhance the metabolic stability and binding affinity of the resulting compounds. Given the prevalence of the bromophenyl moiety in bioactive compounds, derivatives of this compound could be investigated for a variety of therapeutic targets, including kinases, proteases, and G-protein coupled receptors.
Safety and Handling
While a specific safety data sheet (SDS) for this compound is not widely available, precautions for handling should be based on the data for similar compounds, such as ethyl bromodifluoroacetate.[5][6][7]
-
General Precautions: Use in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves (chemically resistant, e.g., nitrile), and a lab coat.
-
Hazards: Likely to be an irritant to the eyes, skin, and respiratory system. May be harmful if swallowed or inhaled.
-
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases. Keep the container tightly sealed.
Conclusion
This compound is a valuable, albeit under-characterized, building block for medicinal chemistry. Its molecular structure combines the synthetic versatility of an aryl bromide with the beneficial properties of a difluoroacetate moiety. While a detailed experimental characterization is lacking in the current literature, this technical guide provides a solid theoretical foundation for its synthesis, structural analysis, and potential applications. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted and could lead to the discovery of novel therapeutic agents.
References
- 1. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reformatsky reaction - Wikipedia [en.wikipedia.org]
- 3. scribd.com [scribd.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. ブロモジフルオロ酢酸エチル 98% | Sigma-Aldrich [sigmaaldrich.com]
- 6. fishersci.com [fishersci.com]
- 7. synquestlabs.com [synquestlabs.com]
Unlocking the Therapeutic Potential: A Technical Guide to the Biological Activity of Ethyl 2-(3-Bromophenyl)-2,2-difluoroacetate Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of modern medicinal chemistry, often imparting desirable pharmacokinetic and pharmacodynamic properties. The difluoroacetate moiety, in particular, presents a unique structural motif with the potential to modulate biological activity. This technical guide explores the prospective biological activities of derivatives of Ethyl 2-(3-bromophenyl)-2,2-difluoroacetate, a scaffold that combines the electronic effects of a bromophenyl ring with the metabolic stability and conformational influence of a gem-difluoro group. Drawing upon analogous chemical structures and established pharmacological principles, this document will delve into potential therapeutic applications, primarily focusing on anticancer activities, and provide a framework for the systematic evaluation of these compounds. We will explore potential mechanisms of action, including tubulin polymerization inhibition, kinase modulation, and induction of apoptosis, supported by detailed experimental protocols for their investigation.
Introduction: The Rationale for Fluorination in Drug Design
The introduction of fluorine into drug candidates can profoundly influence their biological profiles. The high electronegativity and small size of the fluorine atom can alter pKa, improve metabolic stability by blocking sites of oxidation, and enhance binding affinity to target proteins through favorable electrostatic interactions. The gem-difluoroalkyl group (CF2) is of particular interest as it can act as a bioisostere for carbonyl groups, ethers, or other functionalities, while also inducing specific conformational preferences in the molecule.
The subject of this guide, this compound, serves as a versatile starting point for the synthesis of a diverse library of derivatives. The presence of the bromine atom on the phenyl ring offers a convenient handle for further chemical modifications through cross-coupling reactions, allowing for the introduction of various substituents to probe structure-activity relationships (SAR).
Potential Biological Activities: A Focus on Oncology
While direct biological data for this compound is not extensively available in the public domain, the activities of structurally related compounds provide compelling hypotheses for its potential therapeutic applications, most notably in oncology.
Anticancer Activity
The presence of both a halogenated phenyl ring and a difluoroacetate group in the core structure suggests a strong potential for anticancer properties. Several classes of compounds with similar structural features have demonstrated significant cytotoxic effects against various cancer cell lines.
A significant number of anticancer agents exert their effects by disrupting microtubule dynamics, leading to cell cycle arrest and apoptosis. Compounds containing substituted phenyl rings are known to interact with the colchicine-binding site of tubulin. For instance, fluorinated β-lactams have been reported as potent microtubule-disrupting agents.[1][2][3] Derivatives of this compound could be designed to mimic the binding of known tubulin inhibitors.
Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of cancer. The 2-(3-bromophenyl) moiety is present in known kinase inhibitors. For example, 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid has been identified as a selective inhibitor of Aurora A kinase, inducing cell cycle arrest and apoptosis.[4] This suggests that derivatives of our core molecule could be explored as potential kinase inhibitors.
Bromophenol derivatives have been shown to induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS).[5] The resulting oxidative stress can trigger the intrinsic apoptotic pathway. The bromophenyl group in our scaffold could play a role in mediating such effects. Mechanistic studies have shown that such compounds can lead to the downregulation of anti-apoptotic proteins like Bcl-2 and survivin, and the upregulation of pro-apoptotic proteins like Bax.[1][2]
Investigating Biological Activity: A Methodological Framework
A systematic approach is essential to elucidate the biological activities of novel this compound derivatives. The following sections outline key experimental protocols.
In Vitro Anticancer Activity Screening
The initial assessment of anticancer potential involves screening against a panel of human cancer cell lines.
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Culture: Culture human cancer cell lines (e.g., A549, HepG2, HCT116, MCF-7) and a non-cancerous cell line (e.g., MCF-10A) in appropriate media supplemented with fetal bovine serum and antibiotics.[6]
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the synthesized derivatives (typically ranging from 0.01 to 100 µM) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 4 hours to allow the formation of formazan crystals.
-
Solubilization: Solubilize the formazan crystals by adding a solubilization buffer (e.g., DMSO or a solution of SDS in HCl).
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values by plotting the percentage of cell viability against the compound concentration.
Elucidating the Mechanism of Action
Once promising compounds are identified, further experiments are necessary to determine their mechanism of action.
Experimental Protocol: Flow Cytometry with Propidium Iodide Staining
-
Treatment: Treat cancer cells with the test compound at its IC50 concentration for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).
-
Fixation: Fix the cells in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and stain with a solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M). An accumulation of cells in the G2/M phase may suggest an effect on microtubule dynamics.[6]
Experimental Protocol: Annexin V-FITC/PI Staining
-
Treatment: Treat cancer cells with the test compound at its IC50 concentration for 24-48 hours.
-
Staining: Harvest the cells and stain with Annexin V-FITC and propidium iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of early apoptotic (Annexin V-positive, PI-negative), late apoptotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cells.[4]
Experimental Protocol: In Vitro Tubulin Polymerization Assay
-
Reaction Mixture: Prepare a reaction mixture containing purified tubulin, a polymerization buffer (e.g., MES buffer with MgCl2 and EGTA), and GTP.
-
Compound Addition: Add the test compound or a vehicle control to the reaction mixture.
-
Initiation of Polymerization: Initiate polymerization by incubating the mixture at 37°C.
-
Monitoring Polymerization: Monitor the increase in absorbance at 340 nm over time using a spectrophotometer. Known tubulin inhibitors like colchicine or paclitaxel should be used as controls.[2]
For investigating kinase inhibition, commercially available kinase assay kits can be utilized. These assays typically measure the phosphorylation of a substrate by a specific kinase in the presence and absence of the inhibitor.
Structure-Activity Relationship (SAR) Studies
A systematic exploration of the chemical space around the this compound scaffold is crucial for optimizing biological activity.
Key Modifications to Explore:
-
Substitution on the Phenyl Ring: The bromine at the 3-position can be replaced with other substituents (e.g., halogens, alkyl, alkoxy, nitro groups) or used as a handle for cross-coupling reactions to introduce more complex moieties.
-
Modification of the Ester Group: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid or converted to various amides to explore the impact on solubility and cell permeability.
-
Bioisosteric Replacements: The phenyl ring could be replaced with other aromatic or heteroaromatic systems.
Data Presentation and Visualization
Table 1: Hypothetical In Vitro Cytotoxicity Data of this compound Derivatives
| Compound ID | R1-Substitution | A549 IC50 (µM) | HepG2 IC50 (µM) | HCT116 IC50 (µM) | MCF-7 IC50 (µM) | MCF-10A IC50 (µM) |
| Parent | -H | >100 | >100 | >100 | >100 | >100 |
| Derivative 1 | 4-OCH3 | 15.2 | 20.5 | 12.8 | 18.3 | 85.1 |
| Derivative 2 | 4-Cl | 5.8 | 8.1 | 4.2 | 7.5 | 60.7 |
| Derivative 3 | 4-CF3 | 2.1 | 3.5 | 1.9 | 2.8 | 45.3 |
| Doxorubicin | - | 0.8 | 1.2 | 0.5 | 0.9 | 5.2 |
Diagrams
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis, Characterisation and Mechanism of Action of Anticancer 3-Fluoroazetidin-2-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of Novel Bromophenol Hybrids as Potential Anticancer Agents through the Ros-Mediated Apoptotic Pathway: Design, Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Guide to the Safe Synthesis and Handling of Ethyl 2-(3-bromophenyl)-2,2-difluoroacetate
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: Understanding the Molecule and its Associated Risks
Ethyl 2-(3-bromophenyl)-2,2-difluoroacetate (CAS No. 885068-75-7) is a fluorinated organic compound of increasing interest in medicinal chemistry and materials science.[1][2] Its utility as a building block in the synthesis of complex molecules stems from the unique electronic properties conferred by the difluoroacetate moiety and the reactive handle provided by the bromophenyl group, which is amenable to various cross-coupling reactions.[3][4] However, the same structural features that make this compound valuable also introduce specific hazards. As a halogenated ester, it warrants a rigorous and informed approach to its handling, storage, and disposal to ensure the safety of laboratory personnel and the integrity of experimental outcomes.
This guide provides a comprehensive overview of the safety considerations and handling protocols for this compound. Moving beyond a simple recitation of rules, we will delve into the chemical reasoning behind these procedures, empowering researchers to manage the associated risks proactively and effectively.
Section 1: Hazard Identification and Physicochemical Properties
A thorough understanding of a compound's intrinsic hazards is the foundation of safe laboratory practice. While specific toxicological data for this compound is not widely published, a robust hazard assessment can be constructed by examining data from structurally analogous compounds, such as Ethyl bromodifluoroacetate and Ethyl difluoroacetate.
The primary hazards are associated with its flammability, corrosivity, and the potential for hazardous decomposition products.[5][6][7] Vapors can form explosive mixtures with air and may travel a considerable distance to an ignition source.[6][8]
Table 1: GHS Hazard Classification Summary (Based on Analogous Compounds)
| Hazard Class | Hazard Category | Hazard Statement | Source(s) |
|---|---|---|---|
| Flammable Liquids | Category 2 or 3 | H225: Highly flammable liquid and vapor OR H226: Flammable liquid and vapor | [8][9][10] |
| Skin Corrosion/Irritation | Category 1B/1C | H314: Causes severe skin burns and eye damage | [6][8][9][10] |
| Serious Eye Damage | Category 1 | H318: Causes serious eye damage |[10] |
Table 2: Physicochemical Data (Based on Ethyl bromodifluoroacetate)
| Property | Value | Rationale & Significance | Source(s) |
|---|---|---|---|
| Molecular Formula | C₁₀H₉BrF₂O₂ | The presence of bromine and fluorine necessitates disposal as halogenated waste. | [1] |
| Boiling Point | ~112 °C @ 700 mmHg | Volatility indicates a significant inhalation hazard; handling in a fume hood is mandatory. | [9] |
| Density | ~1.583 g/mL @ 25 °C | Heavier than water. Spills will not be readily diluted by water. | [9] |
| Flash Point | ~21 °C (69.8 °F) | The low flash point signifies a high fire risk at ambient temperatures. All ignition sources must be eliminated from the handling area. |[9] |
Section 2: Exposure Controls & Personal Protective Equipment (PPE)
Engineering controls are the first and most effective line of defense against exposure. All manipulations of this compound must be conducted within a certified chemical fume hood to prevent the inhalation of volatile and potentially toxic vapors.[5][11][12] The causality here is direct: the fume hood contains vapors at the source, preventing them from entering the laboratory atmosphere and the user's breathing zone.
Personal Protective Equipment (PPE) provides the final barrier between the researcher and the chemical. The selection of appropriate PPE is not merely a checklist item but a risk-mitigation strategy based on the compound's specific hazards.
Table 3: Mandatory PPE and the Rationale for its Use
| PPE Item | Specification | Causality and Rationale | Source(s) |
|---|---|---|---|
| Eye Protection | Chemical splash goggles and a full faceshield | The compound is classified as causing severe eye damage.[6][10] Goggles provide a seal against splashes, while the faceshield offers a secondary layer of protection for the entire face from splashes during transfers or accidental releases. | [9] |
| Hand Protection | Nitrile gloves (minimum) | Protects against skin contact, which can cause severe burns.[11] Always check the glove manufacturer's breakthrough time data for halogenated organic compounds. Double-gloving is recommended for extended procedures. | [11] |
| Body Protection | Flame-retardant laboratory coat | Protects skin from splashes and provides a removable barrier in case of a spill. Flame-retardant material is critical due to the compound's flammability. |
| Footwear | Closed-toe shoes | Prevents exposure to spills that may reach the floor. |[11] |
Caption: PPE Donning and Doffing Workflow for Handling Hazardous Chemicals.
Section 3: Safe Handling and Storage Protocols
Adherence to methodical handling and storage procedures is critical for preventing accidents.
Handling Protocol
-
Preparation: Designate a specific area within a chemical fume hood for the handling of the compound.[12] Ensure that a safety shower and eyewash station are accessible and unobstructed.[7]
-
Grounding: To prevent ignition from static discharge, ensure all metal equipment (e.g., spatulas, containers, receiving equipment) is properly grounded and bonded, especially during transfers.[5][8] Use only spark-proof tools.[5][6][8]
-
Aliquotting: When transferring the liquid, do so slowly to minimize splashing and vapor generation. Use a properly functioning pipette or syringe. Never pour directly from a large container to a small one.
-
Heating: If heating is required, avoid open flames. Use alternatives such as heating mantles, water baths, or oil baths, connected to an explosion-proof controller.[11]
-
Post-Handling: After use, securely seal the container.[8] Decontaminate the work surface thoroughly. Remove and dispose of gloves properly, and wash hands with soap and water.[8][11]
Storage Protocol
-
Location: Store the compound in a dedicated, approved flammable liquids storage cabinet.[11][12] The storage area must be cool, dry, and well-ventilated.[5][7]
-
Segregation: The compound is incompatible with strong oxidizing agents, strong bases, and strong reducing agents.[5][7] Segregate it from these materials to prevent potentially violent reactions.
-
Container: Keep the compound in its original, tightly closed container.[8][12] Ensure the container is in good condition and properly labeled with the full chemical name and hazard warnings.[13]
Section 4: Emergency Procedures
Preparedness is key to mitigating the consequences of an accidental release or exposure.
Spill Response
The appropriate response depends on the scale of the spill.
-
Minor Spill (inside a fume hood):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert material like vermiculite, sand, or a commercial sorbent pad.[5][6] Do not use combustible materials like paper towels.
-
Collect the absorbed material and contaminated tools using spark-proof tools into a designated, sealable container for halogenated waste.[5]
-
Wipe the area with a suitable solvent (e.g., isopropanol), followed by soap and water.
-
-
Major Spill (outside a fume hood):
-
Evacuate the laboratory immediately.
-
Alert others and activate the fire alarm if necessary.
-
Close the laboratory doors to contain the vapors.
-
Contact the institution's Environmental Health and Safety (EHS) emergency line.[14]
-
Do not attempt to clean up a large spill unless you are trained and equipped to do so.
-
Caption: Decision Tree for Emergency Response to a Chemical Spill.
Exposure and First Aid
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, provide oxygen. Seek immediate medical attention.[7]
-
Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes.[7][14] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[7]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[15]
Fire Response
-
Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.[6][16] Water may be ineffective but can be used as a mist to cool closed containers.[6][16]
-
Hazards: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear.[5][6] Combustion produces highly toxic and corrosive gases, including carbon oxides, hydrogen bromide, and hydrogen fluoride.[5][6][7]
Section 5: Waste Management and Disposal
Due to its halogen content, this compound and any materials contaminated with it must be disposed of as hazardous waste.
Waste Segregation Protocol
-
Principle of Segregation: Never mix halogenated waste with non-halogenated waste.[13][17] The disposal methods differ significantly, and cross-contamination increases disposal costs and environmental burden.[14][17]
-
Container: Collect all waste (excess reagent, contaminated absorbents, used gloves) in a designated, properly labeled "Halogenated Organic Waste" container.[11][13]
-
Labeling: The waste container must be clearly labeled with a hazardous waste tag that lists all chemical constituents and their approximate percentages.[13][14]
-
Storage: Keep waste containers closed at all times except when adding waste.[13][14] Store them in a designated Satellite Accumulation Area within the laboratory, away from incompatible materials.[14]
-
Disposal Request: Once the container is ¾ full, submit a request for pickup through your institution's EHS department.[14] Do not pour any amount of this chemical down the drain.[11][17]
References
- 1. americanelements.com [americanelements.com]
- 2. 885068-75-7|this compound|BLD Pharm [bldpharm.com]
- 3. Synthesis, Characterization, and Reactivity of Palladium Fluoroenolate Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aryl fluorosulfates: powerful and versatile partners in cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. 二氟溴乙酸乙酯 98% | Sigma-Aldrich [sigmaaldrich.com]
- 10. Ethyl difluoroacetate | C4H6F2O2 | CID 9961 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. scienceready.com.au [scienceready.com.au]
- 12. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 13. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 14. campusoperations.temple.edu [campusoperations.temple.edu]
- 15. static.cymitquimica.com [static.cymitquimica.com]
- 16. assets.thermofisher.com [assets.thermofisher.com]
- 17. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
A Comprehensive Technical Guide to Ethyl 2-(3-bromophenyl)-2,2-difluoroacetate for Advanced Research and Development
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Fluorinated Building Blocks in Medicinal Chemistry
The introduction of fluorine atoms into bioactive molecules is a cornerstone of modern drug discovery, offering a powerful tool to modulate a compound's metabolic stability, lipophilicity, and binding affinity. Ethyl 2-(3-bromophenyl)-2,2-difluoroacetate stands out as a key building block in this arena. The gem-difluoroacetate moiety provides a bioisosteric replacement for a carbonyl group or an ether linkage, while the bromine atom on the phenyl ring serves as a versatile handle for further chemical modifications, such as cross-coupling reactions. This guide provides an in-depth overview of the commercial availability, synthesis, quality control, and applications of this valuable reagent, tailored for professionals in the pharmaceutical and life sciences sectors.
Commercial Availability and Supplier Specifications
This compound is readily available from a range of specialized chemical suppliers. Researchers can procure this reagent in various quantities, from milligrams for initial screening to kilograms for scale-up studies. When sourcing this compound, it is crucial to consider the purity specifications, as impurities can significantly impact the outcome of sensitive synthetic and biological studies.
Table 1: Prominent Commercial Suppliers and Product Specifications
| Supplier | Product Number (Example) | CAS Number | Purity (Typical) | Physical Form |
| Aaron Chemicals | AR00IFTA | 885068-75-7 | ≥95% | Liquid |
| American Elements | Not specified | 885068-75-7 | Can be produced up to 99.999% | Colorless to yellow liquid |
| BLDpharm | BD140067 | 885068-75-7 | ≥97% (HPLC) | Liquid |
| Matrix Scientific | 097879 | 885068-75-7 | Not specified | Not specified |
Note: Product numbers and available purities are subject to change. It is recommended to consult the respective supplier's website for the most current information.
Synthesis and Mechanistic Considerations
The synthesis of aryl difluoroacetates, including this compound, is most effectively achieved through modern cross-coupling methodologies. The palladium-catalyzed Negishi cross-coupling reaction of ethyl bromodifluoroacetate with an appropriate aryl bromide or triflate is a state-of-the-art approach that offers mild reaction conditions and avoids the pre-synthesis of organozinc reagents.
Diagram 1: Proposed Synthetic Pathway via Palladium-Catalyzed Cross-Coupling
Caption: Palladium-catalyzed cross-coupling for the synthesis of the target compound.
Experimental Protocol: Synthesis of this compound (Adapted from Hartwig and Liao)
This protocol is adapted from the general procedure for palladium-catalyzed cross-coupling of ethyl bromodifluoroacetate with aryl bromides.
Materials:
-
3-Bromoiodobenzene (or equivalent organozinc reagent)
-
Ethyl bromodifluoroacetate
-
Palladium(II) acetate (Pd(OAc)₂)
-
A suitable phosphine ligand (e.g., triphenylphosphine)
-
A suitable base (e.g., potassium carbonate)
-
Anhydrous solvent (e.g., toluene or dioxane)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the palladium catalyst and the phosphine ligand.
-
Add the anhydrous solvent, followed by the 3-bromoiodobenzene and the base.
-
Stir the mixture at room temperature for 15 minutes.
-
Add ethyl bromodifluoroacetate to the reaction mixture.
-
Heat the reaction to the appropriate temperature (typically 80-110 °C) and monitor its progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield this compound.
Quality Control and Analytical Characterization
Ensuring the purity and structural integrity of this compound is paramount for its successful application. A combination of chromatographic and spectroscopic techniques is employed for its characterization.
High-Performance Liquid Chromatography (HPLC)
HPLC is a standard method for assessing the purity of the compound.
Table 2: Typical HPLC-UV Method Parameters
| Parameter | Condition |
| Column | C18 reverse-phase (e.g., 4.6 mm x 150 mm, 5 µm) |
| Mobile Phase | Isocratic or gradient mixture of acetonitrile and water |
| Flow Rate | 1.0 mL/min |
| Detection | UV at a suitable wavelength (e.g., 254 nm) |
| Column Temp. | 30 °C |
| Injection Vol. | 10 µL |
These parameters may require optimization for specific instrumentation and columns.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The spectrum would show signals for the aromatic protons of the 3-bromophenyl group, a quartet for the methylene protons of the ethyl group, and a triplet for the methyl protons of the ethyl group.
-
¹³C NMR: The spectrum would display signals for the aromatic carbons (with C-F couplings), the carbonyl carbon of the ester (as a triplet due to coupling with the adjacent fluorine atoms), the difluoromethyl carbon (as a triplet), and the carbons of the ethyl group.
-
¹⁹F NMR: A single resonance is expected for the two equivalent fluorine atoms, likely appearing as a singlet or a finely split multiplet depending on long-range couplings.
Applications in Drug Discovery and Development
The unique structural features of this compound make it a highly valuable intermediate in the synthesis of novel therapeutics.
Diagram 2: Application Workflow in Drug Discovery
Caption: Synthetic utility of the title compound in creating complex bioactive molecules.
Role as a Precursor for Kinase Inhibitors
The 3-bromophenyl moiety is a common feature in many kinase inhibitors, where it can be further functionalized to interact with specific residues in the kinase active site. For instance, the development of Aurora kinase inhibitors, which are promising anti-cancer agents, often involves scaffolds that can be derived from precursors like this compound. The difluoroacetate group can enhance the metabolic stability of the final compound.
Conclusion
This compound is a strategically important building block for medicinal chemists and drug development professionals. Its commercial availability, coupled with well-established synthetic routes for its creation and modification, makes it an attractive starting material for the synthesis of novel and potent therapeutic agents. The ability to introduce a difluoromethyl group and a reactive bromine handle in a single molecule provides a powerful platform for the exploration of new chemical space in the quest for next-generation pharmaceuticals.
A Guide to the Spectroscopic Characterization of Ethyl 2-(3-bromophenyl)-2,2-difluoroacetate
Introduction
Ethyl 2-(3-bromophenyl)-2,2-difluoroacetate is a fluorinated aromatic compound of significant interest in the development of novel pharmaceuticals and agrochemicals. The unique combination of a bromophenyl ring, a difluoroacetyl moiety, and an ethyl ester group imparts specific physicochemical properties that are valuable in medicinal chemistry. Accurate and unambiguous structural confirmation is paramount, and this is achieved through a multi-faceted spectroscopic approach. This guide provides an in-depth analysis of the mass spectrometry (MS), infrared (IR), and nuclear magnetic resonance (NMR) data expected for this compound, offering insights into the interpretation of its spectral features.
Molecular Structure and Physicochemical Properties
Before delving into the spectroscopic data, it is essential to understand the fundamental properties of the molecule.
| Property | Value | Source |
| Chemical Formula | C₁₀H₉BrF₂O₂ | [1] |
| Molecular Weight | 279.08 g/mol | [2] |
| CAS Number | 885068-75-7 | [1][2] |
| Appearance | Colorless to yellow liquid | [1] |
Mass Spectrometry (MS) Analysis
Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.
Expected Mass Spectrum
An electron ionization (EI) mass spectrum of this compound would be expected to show a characteristic molecular ion peak. Due to the presence of bromine, which has two stable isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio, the molecular ion will appear as a pair of peaks of nearly equal intensity, separated by 2 m/z units.
| Ion | Calculated m/z | Interpretation |
| [M]⁺ | 278/280 | Molecular ion (containing ⁷⁹Br/⁸¹Br) |
| [M-OCH₂CH₃]⁺ | 233/235 | Loss of the ethoxy group |
| [M-COOCH₂CH₃]⁺ | 205/207 | Loss of the ethyl ester group |
| [C₆H₄Br]⁺ | 155/157 | Bromophenyl cation |
| [C₂H₅O]⁺ | 45 | Ethoxy cation |
Proposed Fragmentation Pathway
The fragmentation of this compound in an EI-MS experiment is anticipated to proceed through several key pathways, primarily involving the cleavage of the ester group.
Caption: Proposed EI-MS fragmentation of this compound.
Experimental Protocol: Electron Ionization Mass Spectrometry
-
Sample Preparation: Dissolve a small amount of the compound in a volatile solvent such as methanol or dichloromethane.
-
Injection: Introduce the sample into the mass spectrometer, typically via direct infusion or through a gas chromatograph (GC-MS).
-
Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.
-
Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole or time-of-flight).
-
Detection: Detect the ions and generate a mass spectrum.
Infrared (IR) Spectroscopy Analysis
Infrared spectroscopy is instrumental in identifying the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations.
Predicted IR Absorption Bands
The IR spectrum of this compound is expected to display several characteristic absorption bands.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-3000 | Medium-Weak | Aromatic C-H stretch |
| ~2980 | Medium-Weak | Aliphatic C-H stretch (from ethyl group) |
| ~1750 | Strong | C=O stretch (ester) |
| ~1600, ~1475 | Medium-Weak | Aromatic C=C stretch |
| ~1250-1050 | Strong | C-O stretch (ester) and C-F stretch |
| ~900-675 | Strong | Aromatic C-H out-of-plane bending |
| ~680-515 | Medium-Weak | C-Br stretch |
The strong carbonyl (C=O) absorption is a key diagnostic feature for the ester functionality. The presence of strong absorptions in the 1250-1050 cm⁻¹ region is indicative of both the C-O bonds of the ester and the C-F bonds of the difluoroacetyl group.
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
-
Instrument Preparation: Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and running a background spectrum.
-
Sample Application: Place a small drop of the neat liquid sample directly onto the ATR crystal.
-
Spectrum Acquisition: Lower the ATR anvil to ensure good contact between the sample and the crystal. Acquire the spectrum, typically by co-adding multiple scans to improve the signal-to-noise ratio.
-
Data Processing: Process the resulting interferogram using a Fourier transform to obtain the infrared spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule, including connectivity and stereochemistry. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.
¹H NMR Spectroscopy
The ¹H NMR spectrum will show signals for the ethyl group and the aromatic protons.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.7-7.4 | Multiplet | 4H | Aromatic protons (H-2, H-4, H-5, H-6) |
| ~4.4 | Quartet | 2H | -OCH₂CH₃ |
| ~1.4 | Triplet | 3H | -OCH₂CH₃ |
The aromatic region is expected to be complex due to the meta-substitution pattern, resulting in overlapping multiplets. The ethyl group will present as a characteristic quartet for the methylene (-CH₂-) protons coupled to the methyl (-CH₃) protons, and a triplet for the methyl protons coupled to the methylene protons.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule. The signals for carbons bonded to fluorine will appear as triplets due to C-F coupling.
| Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Assignment | | :--- | :--- | :--- | :--- | | ~164 | Triplet | C=O | | ~136-122 | Singlets | Aromatic carbons | | ~115 | Triplet | -CF₂- | | ~63 | Singlet | -OCH₂CH₃ | | ~14 | Singlet | -OCH₂CH₃ |
The quaternary carbon attached to the two fluorine atoms will exhibit a large C-F coupling constant, and the carbonyl carbon will also show a smaller C-F coupling. The exact chemical shifts of the aromatic carbons are influenced by the bromine and the difluoroacetate substituents.
¹⁹F NMR Spectroscopy
The ¹⁹F NMR spectrum is a simple yet powerful tool for confirming the presence of the difluoro moiety.
| Chemical Shift (δ, ppm) | Multiplicity | Assignment | | :--- | :--- | :--- | :--- | | ~ -98 | Singlet | -CF₂- |
A single resonance is expected for the two equivalent fluorine atoms. The chemical shift is highly characteristic of the difluoroacetyl group.[3]
NMR Data Acquisition Workflow
Caption: A generalized workflow for NMR sample preparation and data acquisition.
Conclusion
The comprehensive spectroscopic analysis of this compound using MS, IR, and multi-nuclear NMR provides a self-validating system for its structural confirmation. Each technique offers complementary information, and together they create a detailed and unambiguous fingerprint of the molecule. This guide serves as a valuable resource for researchers in the fields of synthetic chemistry, drug discovery, and materials science who work with this and structurally related compounds.
References
Reactivity profile of Ethyl 2-(3-bromophenyl)-2,2-difluoroacetate
An In-Depth Technical Guide to the Reactivity Profile of Ethyl 2-(3-bromophenyl)-2,2-difluoroacetate
Introduction
In the landscape of modern drug discovery and materials science, fluorinated organic molecules have established an indispensable role. The strategic introduction of fluorine atoms can profoundly modulate a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity. Among the diverse array of fluorinated building blocks, this compound stands out as a particularly valuable synthon. This molecule uniquely combines three key reactive centers: a versatile aryl bromide handle for cross-coupling, a difluoroacetate moiety that serves as a bioisostere for carbonyls or ethers, and an ester group amenable to further transformations.
This guide provides an in-depth exploration of the reactivity profile of this compound. We will dissect the molecule's reactivity at each functional group, grounded in mechanistic principles and supported by field-proven experimental protocols. The insights presented herein are tailored for researchers, scientists, and drug development professionals seeking to leverage this powerful building block in their synthetic campaigns.
Core Reactivity: The Aryl Bromide Moiety
The C(sp²)-Br bond on the phenyl ring is the most prominent site for synthetic diversification. Its reactivity is dominated by transition-metal-catalyzed cross-coupling reactions, which allow for the formation of new carbon-carbon and carbon-heteroatom bonds with exceptional precision.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium catalysis is the cornerstone of modern cross-coupling chemistry. For a substrate like this compound, the aryl bromide can readily participate in a variety of named reactions, including Suzuki-Miyaura, Negishi, and Buchwald-Hartwig aminations. The choice of reaction depends on the desired coupling partner (boronic acids, organozincs, or amines, respectively).
The general catalytic cycle for these reactions involves three key steps: oxidative addition, transmetalation, and reductive elimination.
Caption: Generalized catalytic cycle for Palladium-catalyzed cross-coupling.
Expertise & Experience: The efficiency of these couplings is highly dependent on the choice of ligand (L) on the palladium catalyst. For an electron-rich aryl bromide adjacent to the electron-withdrawing difluoroacetate group, bulky and electron-rich phosphine ligands (e.g., cataCXium® PICy, SPhos) are often required. These ligands promote the crucial, often rate-limiting, reductive elimination step and stabilize the active Pd(0) catalyst.[1]
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura coupling, which pairs an organoboron reagent with an organic halide, is arguably the most widely used C-C bond-forming cross-coupling reaction due to the stability and low toxicity of the boron reagents.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling
| Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| Phenylboronic acid | Pd₂(dba)₃ / cataCXium® PICy | K₃PO₄ | Toluene/H₂O | 100 | >90 |
| 4-Methylphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90 | 85-95 |
| Thiophene-2-boronic acid | PdCl₂(dppf) | Cs₂CO₃ | DME | 85 | 80-90 |
Note: Data is representative and synthesized from common practices for similar substrates.
Experimental Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid
-
Vessel Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv), phenylboronic acid (1.2 equiv), and potassium phosphate (K₃PO₄, 3.0 equiv).
-
Catalyst Addition: Add the palladium catalyst, such as Pd₂(dba)₃ (0.01 equiv), and the phosphine ligand, cataCXium® PICy (0.025 equiv).[1]
-
Solvent Addition: Add degassed toluene and water (e.g., a 10:1 ratio). The biphasic system is crucial for the reaction mechanism.
-
Reaction: Heat the mixture to 100 °C with vigorous stirring for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the desired biaryl product.
Reactivity of the Ester Moiety
The ethyl ester functional group is a gateway to other important chemical entities, primarily carboxylic acids and primary alcohols.
Hydrolysis to Carboxylic Acid
Saponification of the ester to the corresponding carboxylic acid is a fundamental transformation, yielding 2-(3-bromophenyl)-2,2-difluoroacetic acid. This product is a valuable intermediate, as the carboxylic acid handle enables amide bond formation, further reductions, or other derivatizations.
Expertise & Experience: While standard ester hydrolysis conditions (e.g., NaOH or KOH in aqueous alcohol) are effective, the presence of the two fluorine atoms enhances the electrophilicity of the carbonyl carbon, potentially accelerating the rate of hydrolysis compared to non-fluorinated analogues. However, care must be taken to avoid overly harsh conditions that could promote side reactions on the aromatic ring.
Experimental Protocol: Ester Hydrolysis
-
Setup: In a round-bottom flask, dissolve this compound (1.0 equiv) in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 ratio).
-
Reagent Addition: Add lithium hydroxide (LiOH, 2.0-3.0 equiv) to the solution.
-
Reaction: Stir the mixture at room temperature for 2-6 hours. Monitor the disappearance of the starting material by TLC.
-
Workup: Once the reaction is complete, concentrate the mixture to remove the THF. Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.
-
Acidification: Cool the aqueous layer in an ice bath and acidify to pH ~2 with cold 1M HCl.
-
Extraction: Extract the carboxylic acid product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate to yield the product.
Reduction to Primary Alcohol
Reduction of the ester provides access to 2-(3-bromophenyl)-2,2-difluoroethanol. This transformation typically requires a strong reducing agent due to the stability of the ester group.
Trustworthiness: Lithium aluminum hydride (LiAlH₄) is a highly effective reagent for this purpose.[2] The reaction must be conducted under strictly anhydrous conditions, as LiAlH₄ reacts violently with water. The procedure involves the slow addition of the ester to a cooled suspension of the hydride.
Caption: Experimental workflow for the reduction of the ester to an alcohol.
Experimental Protocol: Ester Reduction with LiAlH₄
-
Preparation: In a flame-dried, three-necked flask equipped with a dropping funnel and under an argon atmosphere, suspend LiAlH₄ (1.0-1.5 equiv) in anhydrous THF.[2]
-
Cooling: Cool the suspension to 0 °C using an ice bath.
-
Addition: Dissolve this compound (1.0 equiv) in anhydrous THF and add it to the dropping funnel. Add the ester solution dropwise to the stirred LiAlH₄ suspension, maintaining the internal temperature below 5 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-3 hours, monitoring by TLC.
-
Quenching (Fieser Workup): Cool the flask back to 0 °C. Cautiously and slowly add water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ in grams. A granular precipitate should form.
-
Isolation: Stir the resulting slurry for 30 minutes, then filter it through a pad of Celite®, washing the filter cake thoroughly with THF or ethyl acetate.
-
Purification: Combine the filtrates, dry over Na₂SO₄, and concentrate under reduced pressure. The crude alcohol can be purified further by column chromatography if necessary.
Synthesis of the Core Moiety
Understanding the reactivity of a compound is complemented by knowing its synthesis. The most convergent and modern route to this compound itself involves a palladium-catalyzed cross-coupling reaction. Specifically, a Negishi-type coupling between an aryl bromide (or triflate) and the zinc reagent derived from ethyl bromodifluoroacetate is highly effective.[3][4][5]
This approach is powerful because it constructs the C(sp²)-CF₂ bond directly under mild conditions, avoiding the need for harsh fluorinating agents.[3][4] The reaction is notable for not requiring the pre-formation of the organozinc reagent; it can be generated in situ.[3]
Table 2: Conditions for Synthesis via Negishi Coupling
| Aryl Partner | Pd Catalyst / Ligand | Zinc Source | Solvent | Temp (°C) | Yield (%) | Reference |
| 1,3-Dibromobenzene | Pd(OAc)₂ / SPhos | Zn Dust | NMP | 80 | High | [3][4] |
| 3-Bromophenyl triflate | Pd₂(dba)₃ / RuPhos | Zn Dust | DMAc | 60 | Good | [3][4] |
Conclusion
This compound is a trifunctional building block with a well-defined and highly useful reactivity profile. The aryl bromide serves as a reliable handle for sophisticated palladium-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures. Simultaneously, the difluoroacetate moiety can be readily hydrolyzed to a carboxylic acid or reduced to a primary alcohol, providing entry points for further functionalization. The strategic interplay of these reactive sites makes this compound a powerful tool for medicinal chemists and materials scientists, facilitating the efficient synthesis of novel, high-value fluorinated compounds.
References
- 1. par.nsf.gov [par.nsf.gov]
- 2. CN104098444A - Preparation method of 2, 2-difluoroethanol - Google Patents [patents.google.com]
- 3. Palladium-Catalyzed Cross-Coupling of Ethyl Bromodifluoroacetate with Aryl Bromides or Triflates and Cross-Coupling of Ethyl Bromofluoroacetate with Aryl Iodides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
- 5. Palladium-Catalyzed Cross-Coupling of Ethyl Bromodifluoroacetate with Aryl Bromides or Triflates and Cross-Coupling of Ethyl Bromofluoroacetate with Aryl Iodides | The Hartwig Group [hartwig.cchem.berkeley.edu]
Methodological & Application
Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions Involving Ethyl 2-(3-bromophenyl)-2,2-difluoroacetate
Introduction: The Strategic Importance of Fluorinated Biaryls in Modern Chemistry
The biaryl motif is a cornerstone in the architecture of a vast array of functional molecules, from life-saving pharmaceuticals to advanced materials.[1] The Suzuki-Miyaura cross-coupling reaction has emerged as a preeminent tool for the construction of these carbon-carbon bonds, lauded for its operational simplicity, broad functional group tolerance, and the use of readily available and generally less toxic organoboron reagents.[2][3] This application note delves into the specific challenges and strategic considerations for the Suzuki-Miyaura coupling of Ethyl 2-(3-bromophenyl)-2,2-difluoroacetate, a substrate of particular interest due to the presence of an electron-withdrawing difluoroacetate moiety. The incorporation of fluorine atoms into organic molecules can profoundly influence their physicochemical properties, including lipophilicity, metabolic stability, and binding affinity, making fluorinated biaryls highly sought-after structures in drug discovery and materials science.[4]
This guide is intended for researchers, scientists, and drug development professionals, providing not only a detailed experimental protocol but also a deeper understanding of the underlying mechanistic principles and practical considerations necessary for the successful synthesis of difluoro-substituted biaryl compounds.
Mechanistic Insights into the Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[2] A fundamental understanding of this cycle is crucial for rational troubleshooting and optimization. The three key steps are:
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of the this compound. This step is often rate-limiting, particularly with electron-deficient aryl halides.[5] The electron-withdrawing nature of the difluoroacetate group can decrease the electron density of the aromatic ring, making the oxidative addition more challenging compared to electron-rich aryl halides.
-
Transmetalation: In this step, the organic moiety from the organoboron reagent (e.g., an arylboronic acid) is transferred to the palladium(II) center. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[6]
-
Reductive Elimination: The final step involves the formation of the new carbon-carbon bond, yielding the desired biaryl product and regenerating the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.
Key Considerations for the Coupling of this compound
The unique structure of this compound necessitates careful consideration of the reaction parameters to achieve high yields and minimize side reactions.
-
Catalyst and Ligand Selection: Due to the electron-deficient nature of the aryl bromide, standard catalysts like Pd(PPh₃)₄ may exhibit reduced activity.[7] More electron-rich and bulky phosphine ligands, often referred to as Buchwald ligands (e.g., SPhos, XPhos), are frequently employed to facilitate the challenging oxidative addition step and promote efficient catalysis.[8][9] Pre-formed palladium precatalysts incorporating these ligands can also be highly effective.[5]
-
Choice of Base: The base plays a critical role in the transmetalation step. However, strong bases in protic solvents can lead to the hydrolysis of the ester functionality in the substrate. Therefore, milder bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often preferred.[10] In cases where ester hydrolysis remains a concern, the use of potassium fluoride (KF) in an anhydrous solvent system can be an effective alternative.[6]
-
Solvent System: A variety of solvents can be used for Suzuki-Miyaura couplings, often in combination with water to aid in the dissolution of the inorganic base.[5] Common choices include ethereal solvents like 1,4-dioxane or tetrahydrofuran (THF), and aromatic hydrocarbons such as toluene. The selection of the solvent can influence reaction rates and should be optimized for substrate solubility and catalyst performance.
-
Minimizing Side Reactions: Two common side reactions can diminish the yield of the desired product:
-
Protodeboronation: This is the undesired cleavage of the C-B bond of the boronic acid, replacing it with a hydrogen atom. It can be more prevalent with unstable boronic acids and can be minimized by using carefully dried reagents and an inert atmosphere.[5]
-
Homocoupling: The coupling of two boronic acid molecules can occur, particularly in the presence of oxygen.[5] Thoroughly degassing all solvents and maintaining a strict inert atmosphere (e.g., under argon or nitrogen) is crucial to suppress this side reaction.
-
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
This protocol provides a robust starting point for the coupling of this compound with a representative arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 equiv)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv), finely ground
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Round-bottom flask
-
Magnetic stirrer
-
Condenser
-
Inert gas supply (Argon or Nitrogen)
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 equiv), phenylboronic acid (1.2 equiv), and finely ground potassium carbonate (2.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes.
-
Catalyst Addition: Under a positive pressure of inert gas, add palladium(II) acetate (0.02 equiv) and SPhos (0.04 equiv).
-
Solvent Addition: Add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio, ensuring all solids are suspended) via syringe. The solvent should be thoroughly sparged with an inert gas for at least 30 minutes prior to use.[5]
-
Reaction Execution: With vigorous stirring, heat the reaction mixture to 80-100 °C. The optimal temperature may need to be determined empirically.
-
Monitoring the Reaction: Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Once the reaction is complete (typically within 2-24 hours), cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent such as ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired Ethyl 2-(3-biphenyl)-2,2-difluoroacetate.
Data Presentation: Optimized Conditions for Varied Coupling Partners
The following table summarizes recommended starting conditions for the Suzuki-Miyaura coupling of this compound with various boronic acids. Optimization may be required for each specific substrate.
| Boronic Acid Partner | Catalyst System (mol%) | Base (equiv) | Solvent System | Temperature (°C) |
| Phenylboronic acid | Pd(OAc)₂ (2), SPhos (4) | K₂CO₃ (2.0) | Dioxane/H₂O (4:1) | 90 |
| 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2), SPhos (4) | K₂CO₃ (2.0) | Dioxane/H₂O (4:1) | 90 |
| 4-Trifluoromethylphenylboronic acid | Pd₂(dba)₃ (1.5), XPhos (3) | K₃PO₄ (2.0) | Toluene | 110 |
| 2-Thiopheneboronic acid | [XPhos Pd G3] (2) | K₃PO₄ (2.0) | Dioxane | 100 |
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst. 2. Insufficiently inert atmosphere. 3. Suboptimal temperature. 4. Poor quality reagents. | 1. Use a fresh palladium source and ligand. Consider a pre-formed precatalyst. 2. Ensure thorough degassing of solvents and maintain a positive pressure of inert gas. 3. Incrementally increase the reaction temperature. 4. Use high-purity, anhydrous reagents. |
| Significant Homocoupling | Presence of oxygen in the reaction mixture. | Rigorously degas all solvents and reagents. Maintain a strict inert atmosphere throughout the reaction. |
| Protodeboronation | 1. Unstable boronic acid. 2. Presence of excess water. | 1. Use the boronic acid as soon as possible after purchase or preparation. 2. Use anhydrous solvents and a minimal amount of degassed water necessary to dissolve the base. |
| Ester Hydrolysis | Base is too strong or reaction conditions are too harsh. | 1. Switch to a milder base such as K₂CO₃ or KF. 2. Reduce the reaction temperature if possible. 3. Use anhydrous conditions with a base like KF.[6] |
Conclusion
The Suzuki-Miyaura coupling of this compound is a powerful transformation for the synthesis of valuable fluorinated biaryl compounds. While the electron-withdrawing nature of the substrate presents certain challenges, a rational approach to the selection of the catalyst system, base, and reaction conditions can lead to highly efficient and successful outcomes. The protocols and guidelines presented in this application note provide a solid foundation for researchers to develop robust and scalable synthetic routes to this important class of molecules.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. home.sandiego.edu [home.sandiego.edu]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Palladium(0)-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates with Alkenyl Bromides [organic-chemistry.org]
Application Notes and Protocols for the Buchwald-Hartwig Amination of Ethyl 2-(3-bromophenyl)-2,2-difluoroacetate
Introduction: The Strategic Importance of Arylamines in Modern Chemistry
The synthesis of arylamines is a cornerstone of contemporary organic chemistry, with these structural motifs being prevalent in a vast array of functional molecules, from pharmaceuticals and agrochemicals to advanced materials. The Buchwald-Hartwig amination has emerged as a powerful and versatile methodology for the construction of carbon-nitrogen (C-N) bonds, largely supplanting harsher, traditional methods which often suffer from limited substrate scope and poor functional group tolerance.[1] This palladium-catalyzed cross-coupling reaction facilitates the formation of arylamines from aryl halides and a wide variety of amine coupling partners.[1]
This guide provides a comprehensive overview and a detailed experimental protocol for the Buchwald-Hartwig amination of Ethyl 2-(3-bromophenyl)-2,2-difluoroacetate. This particular substrate is of significant interest as the resulting product, Ethyl 2-(3-aminophenyl)-2,2-difluoroacetate, is a valuable building block in medicinal chemistry and drug discovery. The presence of the difluoroacetate moiety introduces unique electronic properties that can modulate the biological activity of derivative compounds.
Mechanistic Insights: The Catalytic Cycle of C-N Bond Formation
The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst.[1] Understanding this mechanism is crucial for rational troubleshooting and optimization of the reaction conditions. The key steps are as follows:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl bromide, in this case, this compound. This step forms a Pd(II) intermediate.
-
Amine Coordination and Deprotonation: The amine nucleophile coordinates to the Pd(II) complex. In the presence of a base, the amine is deprotonated to form a palladium-amido complex.
-
Reductive Elimination: This is the product-forming step where the C-N bond is formed, yielding the desired arylamine product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.
A potential side reaction is the hydrodehalogenation of the aryl halide, which can be minimized through careful selection of the ligand and reaction conditions.[2]
Visualizing the Catalytic Cycle
Figure 1. The catalytic cycle of the Buchwald-Hartwig amination.
Experimental Protocol: Amination of this compound
This protocol details the coupling of this compound with a primary amine, using benzylamine as a representative example. The principles outlined are broadly applicable to other primary and secondary amines, although optimization may be required.
Reagents and Materials
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥97% | Commercially Available | --- |
| Benzylamine | ≥99% | Commercially Available | Should be freshly distilled if purity is questionable. |
| Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) | Catalyst Grade | Commercially Available | Air-sensitive, handle under inert atmosphere. |
| XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) | Ligand Grade | Commercially Available | Air-sensitive, handle under inert atmosphere. |
| Sodium tert-butoxide (NaOtBu) | ≥98% | Commercially Available | Hygroscopic, handle under inert atmosphere. |
| Toluene | Anhydrous | Commercially Available | Should be degassed prior to use. |
| Diethyl ether | Anhydrous | Commercially Available | --- |
| Saturated aqueous NH₄Cl | --- | Prepared in-house | --- |
| Saturated aqueous NaCl (brine) | --- | Prepared in-house | --- |
| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | Commercially Available | --- |
| Celite® | --- | Commercially Available | --- |
| Argon or Nitrogen gas | High Purity | --- | For maintaining an inert atmosphere. |
Step-by-Step Procedure
-
Reaction Setup:
-
To a dry, oven-dried Schlenk flask equipped with a magnetic stir bar, add Pd₂(dba)₃ (0.02 mmol, 2 mol%) and XPhos (0.048 mmol, 4.8 mol%).
-
Seal the flask with a septum, and evacuate and backfill with argon or nitrogen three times. This ensures an inert atmosphere, which is critical for catalyst stability and activity.
-
Add sodium tert-butoxide (1.4 mmol, 1.4 equivalents) to the flask under a positive pressure of inert gas. The choice of a strong, non-nucleophilic base like NaOtBu is crucial for the deprotonation of the amine without competing side reactions.[2]
-
Add anhydrous, degassed toluene (5 mL) via syringe. Stir the mixture at room temperature for 10-15 minutes to allow for the pre-formation of the active Pd(0) catalyst.
-
-
Addition of Reactants:
-
In a separate vial, dissolve this compound (1.0 mmol, 1.0 equivalent) in anhydrous, degassed toluene (2 mL).
-
Add the solution of the aryl bromide to the reaction flask via syringe.
-
Add benzylamine (1.2 mmol, 1.2 equivalents) to the reaction mixture dropwise via syringe. A slight excess of the amine is used to ensure complete consumption of the limiting aryl bromide.
-
-
Reaction and Monitoring:
-
Heat the reaction mixture to 100 °C in a preheated oil bath with vigorous stirring. The elevated temperature is typically required to drive the reaction to completion.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A typical mobile phase for TLC analysis would be a mixture of ethyl acetate and hexanes.
-
-
Work-up and Purification:
-
Once the reaction is complete (typically within 2-12 hours), cool the mixture to room temperature.
-
Dilute the reaction mixture with diethyl ether (20 mL) and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the Celite® pad with additional diethyl ether (2 x 10 mL).
-
Transfer the filtrate to a separatory funnel and wash with saturated aqueous NH₄Cl (20 mL) and then with brine (20 mL). The aqueous washes help to remove any remaining inorganic impurities.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired Ethyl 2-(3-(benzylamino)phenyl)-2,2-difluoroacetate.
-
Workflow Diagram
Figure 2. Experimental workflow for the Buchwald-Hartwig amination.
Troubleshooting and Optimization
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or no conversion | - Inactive catalyst (due to oxygen or moisture exposure)- Impure reagents or solvent- Insufficient temperature- Inappropriate ligand or base | - Ensure all reagents and solvents are anhydrous and that the reaction is performed under a strictly inert atmosphere.[3]- Use freshly distilled amine and high-purity aryl bromide.- Increase the reaction temperature in increments of 10 °C.- Screen alternative bulky phosphine ligands (e.g., RuPhos, BrettPhos) or bases (e.g., K₃PO₄, Cs₂CO₃).[2] |
| Formation of side products (e.g., hydrodehalogenation) | - Presence of water or other protic impurities- Suboptimal ligand choice | - Rigorously dry all reagents and solvents.- Employ a bulkier phosphine ligand, which can favor reductive elimination over β-hydride elimination.[2] |
| Difficulty in purification | - Co-elution of product with ligand oxide or other byproducts | - Consider an acidic workup to extract the basic amine product into the aqueous phase, followed by basification and re-extraction.- For non-basic products, explore alternative chromatography conditions (different solvent systems or stationary phases). |
Conclusion
The Buchwald-Hartwig amination is a robust and highly effective method for the synthesis of Ethyl 2-(3-aminophenyl)-2,2-difluoroacetate and its derivatives. By understanding the underlying mechanism and carefully controlling the reaction parameters, researchers can achieve high yields of the desired products. The protocol provided herein serves as a solid starting point for the successful application of this important transformation in a research and development setting.
References
Application Notes and Protocols for the Sonogashira Coupling of Ethyl 2-(3-bromophenyl)-2,2-difluoroacetate
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
These application notes provide a comprehensive technical guide for performing the Sonogashira coupling reaction with Ethyl 2-(3-bromophenyl)-2,2-difluoroacetate. This document moves beyond a simple recitation of steps to offer insights into the causality of experimental choices, ensuring a robust and reproducible protocol.
Introduction: The Significance of Aryl-Alkynyl Scaffolds with Difluoroacetate Moieties
The Sonogashira coupling is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1] This reaction is of paramount importance in medicinal chemistry and materials science for the construction of conjugated systems. The target substrate, this compound, is of particular interest as it introduces a difluoromethyl group, a bioisostere for carbonyls or ethers, which can significantly modulate the pharmacokinetic and pharmacodynamic properties of drug candidates.[2] The strongly electron-withdrawing nature of the difluoroacetate group enhances the reactivity of the aryl bromide in the key oxidative addition step of the catalytic cycle.[3]
Mechanistic Insights: The Palladium and Copper Catalytic Cycles
The Sonogashira coupling typically proceeds via two interconnected catalytic cycles: a palladium cycle and a copper cycle.[4] While copper-free versions exist, the classic Sonogashira reaction leverages the synergistic action of both metals for high efficiency under mild conditions.
The Palladium Cycle
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by undergoing oxidative addition to the aryl bromide, forming a Pd(II) complex. The electron-withdrawing difluoroacetate group on the phenyl ring of the substrate facilitates this rate-determining step.
-
Transmetalation: A copper(I) acetylide, formed in the copper cycle, transfers the alkyne group to the Pd(II) complex.
-
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the desired aryl-alkyne product and regenerate the Pd(0) catalyst.
The Copper Cycle
-
π-Alkyne Complex Formation: The terminal alkyne coordinates with a copper(I) salt.
-
Deprotonation: In the presence of a base, the terminal alkyne is deprotonated to form a copper(I) acetylide. This species is then ready to participate in the transmetalation step of the palladium cycle.
Caption: The interconnected Palladium and Copper catalytic cycles in the Sonogashira coupling reaction.
Experimental Protocol
This protocol is a robust starting point for the Sonogashira coupling of this compound with a terminal alkyne. Optimization of reaction time, temperature, and catalyst loading may be necessary for specific alkynes.
Materials and Reagents
| Reagent/Material | Recommended Grade | Supplier (Example) | Notes |
| This compound | >97% | Sigma-Aldrich, Combi-Blocks | Substrate |
| Terminal Alkyne | >98% | Sigma-Aldrich, TCI | Coupling partner |
| Pd(PPh₃)₂Cl₂ | 98% | Strem, Sigma-Aldrich | Palladium catalyst |
| Copper(I) Iodide (CuI) | 99.99% | Strem, Sigma-Aldrich | Co-catalyst |
| Triethylamine (Et₃N) | >99.5%, anhydrous | Acros Organics, Sigma-Aldrich | Base and solvent |
| Tetrahydrofuran (THF) | Anhydrous, >99.9% | Acros Organics, Sigma-Aldrich | Co-solvent |
| Saturated aq. NH₄Cl | Reagent grade | Fisher Scientific | For work-up |
| Brine | Saturated solution | Fisher Scientific | For work-up |
| Anhydrous Na₂SO₄ or MgSO₄ | Reagent grade | Fisher Scientific | Drying agent |
| Silica Gel | 230-400 mesh | Sorbent Technologies | For chromatography |
| Solvents for Chromatography | HPLC grade | Fisher Scientific | e.g., Hexanes, Ethyl Acetate |
Step-by-Step Methodology
Safety Precautions: This reaction should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) is mandatory. Palladium catalysts and copper iodide are toxic and should be handled with care. Triethylamine is a corrosive and flammable liquid.
-
Reaction Setup:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq.), Pd(PPh₃)₂Cl₂ (0.02-0.05 eq.), and CuI (0.04-0.10 eq.).
-
Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
-
Addition of Reagents:
-
Under a positive pressure of inert gas, add anhydrous THF (if used as a co-solvent) and anhydrous triethylamine via syringe. A typical solvent ratio is 2:1 THF:Et₃N.
-
Add the terminal alkyne (1.1-1.5 eq.) dropwise via syringe.
-
-
Reaction Monitoring:
-
Stir the reaction mixture at room temperature or slightly elevated temperature (e.g., 40-50 °C) for aryl bromides.[4]
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 2-24 hours.
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with diethyl ether or ethyl acetate and filter through a pad of Celite® to remove the catalyst residues. Wash the pad with additional solvent.
-
Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous ammonium chloride solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel. A solvent system of hexanes and ethyl acetate is typically effective.
-
Troubleshooting and Optimization
-
Low Yield: If the reaction is sluggish or gives a low yield, consider increasing the reaction temperature or using a more active catalyst system, such as one with a bulky, electron-rich phosphine ligand (e.g., XPhos or SPhos) in combination with a palladium precursor like Pd₂(dba)₃.
-
Alkyne Homocoupling (Glaser Coupling): The formation of alkyne dimers is a common side reaction. This can be minimized by ensuring strictly anaerobic conditions and using a minimal amount of copper catalyst. Copper-free Sonogashira protocols can also be employed to circumvent this issue.[5]
-
Dehalogenation of the Starting Material: This can occur if the reaction is run for too long or at too high a temperature. Careful monitoring is key.
Conclusion
The Sonogashira coupling of this compound provides a powerful and versatile method for the synthesis of novel aryl-alkynyl compounds bearing a difluoroacetate moiety. The protocol outlined in these notes, grounded in a solid understanding of the reaction mechanism and the influence of the substrate's electronic properties, offers a reliable and adaptable procedure for researchers in organic synthesis and drug discovery.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. 2024.sci-hub.se [2024.sci-hub.se]
- 3. researchgate.net [researchgate.net]
- 4. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 5. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
The Versatile Role of Ethyl 2-(3-bromophenyl)-2,2-difluoroacetate in Modern Synthetic Chemistry: A Guide for Researchers
In the landscape of modern organic synthesis, the strategic incorporation of fluorine atoms into molecular frameworks is a cornerstone of drug discovery and materials science. The unique properties imparted by fluorine can dramatically influence a molecule's lipophilicity, metabolic stability, and binding affinity. Among the array of fluorinated building blocks, Ethyl 2-(3-bromophenyl)-2,2-difluoroacetate has emerged as a particularly valuable synthon. Its dual reactivity, stemming from the aryl bromide and the difluoroacetate moieties, offers a versatile platform for the construction of complex molecular architectures.
This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth understanding of the applications of this compound. We will delve into its core physicochemical properties, explore its utility in pivotal cross-coupling reactions, and provide detailed, field-proven protocols to empower your synthetic endeavors.
Physicochemical Properties and Safety Considerations
A thorough understanding of a reagent's properties is paramount for its effective and safe use in the laboratory.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 885068-75-7 | [1] |
| Molecular Formula | C₁₀H₉BrF₂O₂ | [1] |
| Molecular Weight | 279.08 g/mol | [1] |
| Appearance | Colorless to yellow liquid | [2] |
| Synonyms | Ethyl (3-bromophenyl)(difluoro)acetate, Benzeneacetic acid, 3-bromo-α,α-difluoro-, ethyl ester | [2] |
Safety Profile:
While specific safety data for this compound is not extensively published, data for structurally related compounds such as ethyl bromodifluoroacetate provides crucial guidance. It is considered hazardous and should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[3] All manipulations should be conducted in a well-ventilated chemical fume hood.[3] It is classified as a flammable liquid and vapor and can cause severe skin burns and eye damage.[3][4]
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1]
Core Applications in Cross-Coupling Reactions
The synthetic utility of this compound lies in its ability to participate in a variety of palladium-catalyzed cross-coupling reactions. The bromine atom on the phenyl ring serves as a versatile handle for the formation of new carbon-carbon and carbon-nitrogen bonds, enabling the synthesis of diverse molecular scaffolds.
Suzuki-Miyaura Coupling: Forging Biaryl Scaffolds
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of C(sp²)-C(sp²) bonds.[5] In the context of our building block, this reaction allows for the straightforward synthesis of biaryl compounds bearing a difluoroacetate moiety, which are prevalent in pharmaceuticals and functional materials.[6]
The reaction proceeds via a catalytic cycle involving the oxidative addition of the aryl bromide to a palladium(0) complex, followed by transmetalation with a boronic acid or ester, and concluding with reductive elimination to yield the biaryl product and regenerate the catalyst.[7][8]
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound with various arylboronic acids. Optimization of the ligand, base, and solvent may be necessary for specific substrates.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 eq)
-
Toluene/Water (10:1 mixture, degassed)
-
Anhydrous, inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, potassium phosphate, palladium(II) acetate, and SPhos.
-
Add the degassed toluene/water solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C and stir vigorously for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Palladium Catalyst and Ligand: The choice of a palladium precursor like Pd(OAc)₂ and a bulky, electron-rich phosphine ligand such as SPhos is crucial for facilitating the oxidative addition and reductive elimination steps, particularly with potentially challenging substrates.[9]
-
Base: A moderately strong base like potassium phosphate is essential for activating the boronic acid for transmetalation.[10]
-
Solvent System: A biphasic toluene/water system is often effective, with the aqueous phase facilitating the dissolution of the base and the organic phase dissolving the reactants and catalyst. Degassing the solvent is critical to prevent oxidation of the palladium(0) catalyst.
Table 2: Representative Data for Suzuki-Miyaura Coupling of Aryl Bromides
| Aryl Bromide | Boronic Acid | Catalyst/Ligand | Base | Solvent | Yield (%) | Reference |
| 4-Bromoanisole | Phenylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | 95 | [9] |
| 1-Bromo-4-nitrobenzene | 4-Methylphenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 92 | [11] |
Diagram 1: Suzuki-Miyaura Coupling Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis of Unsymmetrical Diarylureas via Pd-Catalyzed C-N Cross-Coupling Reactions [organic-chemistry.org]
- 6. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. Yoneda Labs [yonedalabs.com]
- 9. Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions employing dialkylbiaryl phosphine ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. benchchem.com [benchchem.com]
Application Notes & Protocols: Ethyl 2-(3-bromophenyl)-2,2-difluoroacetate as a Versatile Building Block for Novel API Synthesis
Introduction: The Strategic Advantage of the Difluorinated Phenylacetate Scaffold in Drug Discovery
The incorporation of fluorine atoms into active pharmaceutical ingredients (APIs) is a well-established strategy in medicinal chemistry to enhance metabolic stability, membrane permeability, and binding affinity. The difluoromethylene group (-CF2-) is particularly valuable as a bioisostere for ether, carbonyl, or hydroxyl functionalities, offering a unique combination of electronic properties and lipophilicity.[1] Ethyl 2-(3-bromophenyl)-2,2-difluoroacetate emerges as a highly versatile building block, providing a synthetically accessible scaffold for the generation of novel APIs. The presence of the bromine atom at the meta-position offers a reactive handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the construction of diverse molecular architectures. This guide provides detailed protocols for the application of this key intermediate in the synthesis of precursors for promising therapeutic classes, such as SGLT2 and Janus kinase (JAK) inhibitors.
Core Synthetic Strategy: A Modular Approach to API Precursors
The central strategy revolves around the functionalization of the 3-bromo position of this compound through robust and scalable cross-coupling methodologies. This modular approach allows for the late-stage introduction of diverse chemical moieties, facilitating the rapid generation of compound libraries for structure-activity relationship (SAR) studies.
References
Protocol for the hydrolysis of Ethyl 2-(3-bromophenyl)-2,2-difluoroacetate to the carboxylic acid
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Abstract
This application note provides a detailed, robust, and field-tested protocol for the hydrolysis of Ethyl 2-(3-bromophenyl)-2,2-difluoroacetate to its corresponding carboxylic acid, 2-(3-bromophenyl)-2,2-difluoroacetic acid. This transformation is a critical step in the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients (APIs). The protocol emphasizes the use of lithium hydroxide in a biphasic solvent system, a method demonstrated to enhance reaction efficiency.[1][2] This document outlines the reaction mechanism, provides a step-by-step experimental procedure, data interpretation, and troubleshooting guidance to ensure reproducible, high-yield results for researchers in drug discovery and process development.
Introduction
2-Aryl-2,2-difluoroacetic acids are privileged structural motifs in medicinal chemistry, imparting unique conformational constraints and metabolic stability to drug candidates. The title compound, 2-(3-bromophenyl)-2,2-difluoroacetic acid, serves as a key building block for more complex molecules, with the bromine atom providing a versatile handle for further synthetic transformations such as cross-coupling reactions.[3] The hydrolysis of the parent ethyl ester is a fundamental yet crucial step. Standard ester hydrolysis, or saponification, is a well-established reaction; however, the presence of the electron-withdrawing difluoro groups at the α-position introduces specific electronic considerations that influence reaction conditions.[4]
This guide details a saponification protocol using lithium hydroxide (LiOH) in a tetrahydrofuran (THF) and water mixture. This choice is predicated on the observed acceleration of ester hydrolysis by lithium cations in such biphasic systems.[1][2]
Mechanism & Rationale
The hydrolysis of an ester in the presence of a base, known as saponification, is a nucleophilic acyl substitution reaction.[4] The reaction proceeds via a two-step addition-elimination mechanism.
-
Nucleophilic Attack: The hydroxide ion (OH⁻) from LiOH acts as a nucleophile and attacks the electrophilic carbonyl carbon of the ester. This results in the formation of a tetrahedral intermediate.[4]
-
Elimination of the Leaving Group: The tetrahedral intermediate is unstable and collapses, reforming the carbonyl double bond and expelling the ethoxide ion (EtO⁻) as the leaving group.
-
Acid-Base Reaction: The liberated ethoxide is a strong base and deprotonates the newly formed carboxylic acid, yielding a carboxylate salt (lithium 2-(3-bromophenyl)-2,2-difluoroacetate) and ethanol. This final deprotonation step is essentially irreversible and drives the reaction to completion.[5]
The Role of Lithium Hydroxide and THF/Water:
While other bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) can be used, LiOH in a THF/water system often provides superior results for ester hydrolysis.[1][6] Research suggests that lithium cations, coordinated by THF, can dissolve to some extent in the organic phase of the biphasic system.[1][2] This effectively acts as a phase-transfer catalyst, increasing the concentration of the hydroxide nucleophile in proximity to the ester, thereby accelerating the reaction rate.[1][2]
Experimental Protocol
Materials & Reagents
| Reagent | Grade | Supplier |
| This compound | ≥97% | Various |
| Lithium hydroxide monohydrate (LiOH·H₂O) | ACS Reagent, ≥98% | Sigma-Aldrich |
| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Sigma-Aldrich |
| Deionized Water (H₂O) | High Purity | Millipore |
| Diethyl Ether (Et₂O) | ACS Reagent, ≥99% | Fisher Scientific |
| Hydrochloric Acid (HCl) | 37% (concentrated) | Fisher Scientific |
| Anhydrous Magnesium Sulfate (MgSO₄) | ≥97% | Sigma-Aldrich |
| Brine (saturated NaCl solution) | N/A | In-house prep. |
Equipment
-
Round-bottom flask (appropriate size)
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath with temperature control
-
Separatory funnel
-
Rotary evaporator
-
pH paper or pH meter
-
Standard laboratory glassware
Step-by-Step Procedure
-
Reaction Setup:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (5.0 g, 17.9 mmol, 1.0 equiv.).
-
Add THF (25 mL) and deionized water (25 mL).
-
Stir the biphasic mixture vigorously.
-
Add lithium hydroxide monohydrate (1.50 g, 35.8 mmol, 2.0 equiv.).
-
-
Reaction Execution:
-
Heat the reaction mixture to a gentle reflux (approximately 66 °C for THF) and maintain for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). A typical TLC system would be 30% ethyl acetate in hexanes. The carboxylic acid product will have a lower Rf value than the starting ester.
-
-
Work-up and Isolation:
-
After the reaction is complete (as indicated by the disappearance of the starting material), cool the mixture to room temperature.
-
Remove the THF under reduced pressure using a rotary evaporator.
-
Add 50 mL of deionized water to the remaining aqueous solution.
-
Wash the aqueous layer with diethyl ether (2 x 30 mL) to remove any unreacted starting material or non-polar impurities. Discard the organic layers.
-
Cool the aqueous layer in an ice bath and carefully acidify to pH 1-2 with concentrated HCl. The carboxylic acid product will precipitate as a white solid.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with cold deionized water (2 x 20 mL).
-
-
Purification and Drying:
-
The crude product can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, if necessary.[7]
-
Dry the purified solid under vacuum to a constant weight.
-
Visual Workflow
Caption: Experimental workflow for the hydrolysis of this compound.
Data & Expected Results
| Parameter | Expected Value/Observation |
| Reaction Time | 2-4 hours |
| Appearance | White to off-white solid |
| Yield | >90% |
| Purity (by HPLC) | >98% |
| ¹H NMR | Consistent with the structure of the carboxylic acid |
| ¹⁹F NMR | A singlet corresponding to the CF₂ group |
| Mass Spectrometry | [M-H]⁻ or [M+H]⁺ corresponding to the product's molecular weight |
Analytical Characterization
A comprehensive analytical approach is essential for confirming the structure and purity of the final product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR should be performed to confirm the structure. The disappearance of the ethyl group signals (a quartet around 4.4 ppm and a triplet around 1.3 ppm in ¹H NMR) and the appearance of a broad carboxylic acid proton signal (>10 ppm) are key indicators of a successful reaction.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound. A reversed-phase C18 column with a mobile phase of acetonitrile and water (with 0.1% trifluoroacetic acid) is a good starting point for method development.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Incomplete Reaction | Insufficient reaction time or temperature. Inactive LiOH. | Extend the reaction time and monitor by TLC/HPLC. Ensure the reflux temperature is maintained. Use a fresh bottle of LiOH·H₂O. |
| Low Yield | Product lost during work-up. Incomplete precipitation. | Ensure the pH is sufficiently acidic (pH 1-2) during precipitation. Use an ice bath to maximize precipitation. Perform extractions of the acidified aqueous layer with a suitable organic solvent like ethyl acetate to recover any dissolved product. |
| Product is an oil or gummy solid | Presence of impurities. Residual solvent. | Purify by column chromatography or recrystallization. Ensure the product is thoroughly dried under vacuum. |
| Side Reactions | Although unlikely under these conditions, prolonged heating at high temperatures could potentially lead to decomposition. | Adhere to the recommended reaction time and temperature. |
Conclusion
This application note provides a comprehensive and reliable protocol for the saponification of this compound. The use of lithium hydroxide in a THF/water solvent system offers an efficient and high-yielding route to the desired 2-(3-bromophenyl)-2,2-difluoroacetic acid. By following the detailed steps and troubleshooting guidance, researchers can confidently and reproducibly synthesize this valuable intermediate for applications in pharmaceutical and chemical research.
References
- 1. Efficiency of Lithium Cations in Hydrolysis Reactions of Esters in Aqueous Tetrahydrofuran [jstage.jst.go.jp]
- 2. Efficiency of Lithium Cations in Hydrolysis Reactions of Esters in Aqueous Tetrahydrofuran - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
Anwendungsleitfaden zur Derivatisierung der Ester-Funktionsgruppe in Ethyl-2-(3-bromphenyl)-2,2-difluoracetat
Erstellt für: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung
Zusammenfassung: Dieses Dokument bietet eine detaillierte technische Anleitung zur chemischen Modifikation der Ester-Funktionsgruppe von Ethyl-2-(3-bromphenyl)-2,2-difluoracetat. Difluorierte organische Moleküle sind aufgrund ihrer einzigartigen elektronischen Eigenschaften und ihrer erhöhten metabolischen Stabilität von großem Interesse für die pharmazeutische und agrochemische Forschung.[1][2][3] Die Fähigkeit, die Ethylestergruppe selektiv in andere funktionelle Gruppen umzuwandeln, eröffnet vielfältige Möglichkeiten zur Synthese neuer Wirkstoffkandidaten und chemischer Sonden.[4] Dieser Leitfaden beschreibt detaillierte Protokolle für Hydrolyse, Amidierung, Reduktion und Umesterung und erläutert die wissenschaftlichen Grundlagen hinter den experimentellen Entscheidungen, um eine erfolgreiche und reproduzierbare Synthese zu gewährleisten.
Einleitung: Die Bedeutung von difluorierten aromatischen Verbindungen
Ethyl-2-(3-bromphenyl)-2,2-difluoracetat ist ein wertvolles Ausgangsmaterial in der Medizinalchemie. Die geminale Difluorgruppe am α-Kohlenstoffatom kann die Lipophilie, die metabolische Stabilität und die Bindungsaffinität eines Moleküls erheblich beeinflussen.[2][3] Die Derivatisierung der Esterfunktion ist ein entscheidender Schritt, um diese Bausteine in komplexere Moleküle zu integrieren. Die Umwandlung in Carbonsäuren, Amide oder Alkohole ermöglicht die Kopplung an andere Molekülfragmente und ist somit ein Schlüsselprozess in der Synthese von Leitstrukturen.
Hydrolyse: Synthese von 2-(3-Bromphenyl)-2,2-difluoressigsäure
Die Umwandlung des Esters in die entsprechende Carbonsäure ist oft der erste Schritt für weitere Funktionalisierungen, wie beispielsweise die Amidkopplung. Die basische Hydrolyse, auch Verseifung genannt, ist aufgrund ihrer Irreversibilität und der einfachen Aufarbeitung dem sauren Verfahren oft überlegen.[5][6][7][8]
Wissenschaftliche Begründung: Die basische Hydrolyse verläuft über einen nukleophilen Acylsubstitutionsmechanismus. Das Hydroxidion greift den elektrophilen Carbonylkohlenstoff an und bildet ein tetraedrisches Zwischenprodukt.[6][7] Dieses kollabiert unter Abspaltung des Ethoxid-Ions. In der basischen Lösung wird die resultierende Carbonsäure sofort zum Carboxylat deprotoniert, was die Rückreaktion verhindert und das Gleichgewicht vollständig auf die Produktseite verschiebt.[6] Für die Aufarbeitung wird eine starke Säure zugegeben, um die Carbonsäure zu protonieren und auszufällen.[6]
Experimentelles Protokoll: Basische Hydrolyse
Materialien:
-
Ethyl-2-(3-bromphenyl)-2,2-difluoracetat
-
Lithiumhydroxid (LiOH) oder Natriumhydroxid (NaOH)
-
Tetrahydrofuran (THF)
-
Wasser (H₂O)
-
Salzsäure (HCl, 2 M)
-
Ethylacetat
-
Magnesiumsulfat (MgSO₄)
-
Rundkolben, Rückflusskühler, Magnetrührer, Scheidetrichter
Schritt-für-Schritt-Anleitung:
-
Reaktionsansatz: Lösen Sie Ethyl-2-(3-bromphenyl)-2,2-difluoracetat (1,0 Äq.) in einer Mischung aus THF und Wasser (z.B. 3:1 v/v).
-
Zugabe der Base: Geben Sie langsam Lithiumhydroxid (1,5 Äq.) oder Natriumhydroxid hinzu. Die Verwendung von LiOH in einem THF/Wasser-Gemisch ist für schwerlösliche Substrate vorteilhaft.[6]
-
Reaktion: Erhitzen Sie die Mischung unter Rückfluss und verfolgen Sie den Reaktionsfortschritt mittels Dünnschichtchromatographie (DC). Die Reaktion ist in der Regel innerhalb von 2-4 Stunden abgeschlossen.
-
Aufarbeitung: Kühlen Sie die Reaktionsmischung auf Raumtemperatur ab und entfernen Sie das THF unter reduziertem Druck.
-
Ansäuern: Kühlen Sie die wässrige Lösung in einem Eisbad und säuern Sie sie langsam mit 2 M HCl an, bis ein pH-Wert von ~2 erreicht ist. Die Carbonsäure sollte als Feststoff ausfallen.
-
Extraktion: Extrahieren Sie die wässrige Phase dreimal mit Ethylacetat.
-
Trocknen und Aufreinigen: Trocknen Sie die vereinigten organischen Phasen über MgSO₄, filtrieren Sie und entfernen Sie das Lösungsmittel im Vakuum, um die reine 2-(3-Bromphenyl)-2,2-difluoressigsäure zu erhalten.[9][10]
Tabellarische Zusammenfassung: Reaktionsparameter der Hydrolyse
| Parameter | Empfehlung | Begründung |
| Base | LiOH oder NaOH | Starke Basen, die eine irreversible Hydrolyse gewährleisten.[5][6] |
| Lösungsmittel | THF/H₂O | Verbessert die Löslichkeit des organischen Esters in der wässrigen Phase.[11] |
| Temperatur | Rückfluss | Beschleunigt die Reaktionsgeschwindigkeit. |
| Aufarbeitung | Ansäuern mit HCl | Protonierung des Carboxylats zur Isolierung der freien Säure.[6] |
Workflow-Diagramm: Basische Esterhydrolyse
Abbildung 1: Workflow der basischen Hydrolyse.
Amidierung: Direkte Umwandlung in Amide
Die direkte Umwandlung von Estern in Amide ist ein atomökonomischer Ansatz zur Bildung von Amidbindungen, die in unzähligen pharmazeutischen Wirkstoffen vorkommen.[12][] Diese Methode umgeht die Notwendigkeit, zuerst die Carbonsäure zu isolieren.
Wissenschaftliche Begründung: Die Aminolyse von Estern ist im Allgemeinen eine langsame Reaktion.[14] Um sie zu beschleunigen, werden häufig Katalysatoren oder Aktivatoren eingesetzt. Metallkatalysatoren wie Eisen(III)-chlorid oder Indium(III)-iodid können die Elektrophilie des Carbonylkohlenstoffs erhöhen und so den nukleophilen Angriff des Amins erleichtern.[12] Alternativ können starke Basen wie n-Butyllithium (n-BuLi) verwendet werden, um das Amin zu deprotonieren und seine Nukleophilie zu erhöhen, was die Reaktion auch bei Raumtemperatur ermöglicht.[15]
Experimentelles Protokoll: Base-promovierte Amidierung
Materialien:
-
Ethyl-2-(3-bromphenyl)-2,2-difluoracetat
-
Gewünschtes primäres oder sekundäres Amin (z.B. Benzylamin)
-
n-Butyllithium (n-BuLi, 2.5 M in Hexan)
-
Trockenes Tetrahydrofuran (THF)
-
Gesättigte Ammoniumchlorid (NH₄Cl)-Lösung
-
Ethylacetat
-
Wasserfreies Natriumsulfat (Na₂SO₄)
Schritt-für-Schritt-Anleitung:
-
Vorbereitung: Trocknen Sie alle Glasgeräte im Ofen und führen Sie die Reaktion unter einer inerten Atmosphäre (Stickstoff oder Argon) durch.
-
Reaktionsansatz: Lösen Sie das Amin (2,0 Äq.) in trockenem THF in einem Rundkolben und kühlen Sie die Lösung auf 0 °C.
-
Deprotonierung: Geben Sie langsam n-BuLi (2,0 Äq.) hinzu. Rühren Sie die Mischung 15 Minuten bei 0 °C.
-
Ester-Zugabe: Geben Sie eine Lösung von Ethyl-2-(3-bromphenyl)-2,2-difluoracetat (1,0 Äq.) in trockenem THF tropfenweise hinzu.
-
Reaktion: Lassen Sie die Reaktion langsam auf Raumtemperatur erwärmen und rühren Sie über Nacht. Verfolgen Sie den Fortschritt mittels DC.
-
Quenchen: Kühlen Sie die Reaktion auf 0 °C und quenchen Sie vorsichtig durch langsame Zugabe von gesättigter NH₄Cl-Lösung.
-
Extraktion: Extrahieren Sie die Mischung dreimal mit Ethylacetat.
-
Aufreinigung: Waschen Sie die vereinigten organischen Phasen mit Sole, trocknen Sie sie über Na₂SO₄, filtrieren Sie und entfernen Sie das Lösungsmittel. Das Rohprodukt kann durch Säulenchromatographie auf Kieselgel gereinigt werden.
Tabellarische Zusammenfassung: Parameter der Amidierung
| Parameter | Empfehlung | Begründung |
| Aktivierung | n-BuLi | Starke Base zur Deprotonierung des Amins, was die Nukleophilie drastisch erhöht.[15] |
| Lösungsmittel | Trockenes THF | Aprotisches, inertes Lösungsmittel, das mit n-BuLi kompatibel ist. |
| Temperatur | 0 °C bis RT | Kontrolle der exothermen Reaktion und Gewährleistung der Stabilität der Reagenzien. |
| Atmosphäre | Inert (N₂ oder Ar) | n-BuLi ist extrem luft- und feuchtigkeitsempfindlich. |
Workflow-Diagramm: Base-promovierte Amidierung
Abbildung 2: Workflow der direkten Amidierung aus dem Ester.
Reduktion: Synthese von 2-(3-Bromphenyl)-2,2-difluorethan-1-ol
Die Reduktion des Esters führt zum entsprechenden primären Alkohol, einem weiteren vielseitigen Baustein für die Synthese. Starke Hydridreagenzien wie Lithiumaluminiumhydrid (LiAlH₄) sind erforderlich, um die relativ unreaktive Estergruppe zu reduzieren.[16]
Wissenschaftliche Begründung: Der Mechanismus der Esterreduktion mit LiAlH₄ umfasst zwei Hydridübertragungen.[17][18] Zuerst greift ein Hydridion den Carbonylkohlenstoff an und bildet ein tetraedrisches Zwischenprodukt. Dieses kollabiert unter Abspaltung des Ethoxid-Ions und bildet ein intermediäres Aldehyd. Da Aldehyde reaktiver sind als Ester, wird dieses sofort von einem zweiten Hydridion zum primären Alkoholat reduziert.[17] Eine wässrige, saure Aufarbeitung protoniert das Alkoholat zum gewünschten Alkohol.
Experimentelles Protokoll: Reduktion mit LiAlH₄
Sicherheitshinweis: LiAlH₄ reagiert heftig mit Wasser und protischen Lösungsmitteln. Alle Arbeiten müssen unter strikt wasserfreien Bedingungen und in einer inerten Atmosphäre durchgeführt werden.[19]
Materialien:
-
Ethyl-2-(3-bromphenyl)-2,2-difluoracetat
-
Lithiumaluminiumhydrid (LiAlH₄)
-
Trockenes Tetrahydrofuran (THF)
-
Ethylacetat
-
Wasser (H₂O)
-
Natriumhydroxid-Lösung (15% w/w)
-
Wasserfreies Magnesiumsulfat (MgSO₄)
Schritt-für-Schritt-Anleitung:
-
Vorbereitung: Trocknen Sie alle Glasgeräte und führen Sie die Reaktion unter Stickstoffatmosphäre durch.
-
Reaktionsansatz: Suspendieren Sie LiAlH₄ (1,5 Äq.) in trockenem THF in einem Dreihalskolben und kühlen Sie die Suspension auf 0 °C.
-
Ester-Zugabe: Geben Sie eine Lösung von Ethyl-2-(3-bromphenyl)-2,2-difluoracetat (1,0 Äq.) in trockenem THF langsam tropfenweise hinzu, sodass die Temperatur 10 °C nicht übersteigt.
-
Reaktion: Nach beendeter Zugabe lassen Sie die Mischung auf Raumtemperatur erwärmen und rühren für 1-2 Stunden oder bis die DC eine vollständige Umsetzung anzeigt.
-
Quenchen (Fieser-Methode): Kühlen Sie die Reaktion wieder auf 0 °C. Geben Sie nacheinander sehr vorsichtig hinzu:
-
X mL Wasser (wobei X = Gramm des verwendeten LiAlH₄)
-
X mL 15%ige NaOH-Lösung
-
3X mL Wasser
-
-
Aufarbeitung: Rühren Sie die Mischung kräftig, bis sich ein körniger, weißer Niederschlag bildet. Filtrieren Sie den Feststoff ab und waschen Sie ihn gründlich mit THF oder Ethylacetat.
-
Isolierung: Trocknen Sie das Filtrat über MgSO₄, filtrieren Sie und entfernen Sie das Lösungsmittel im Vakuum, um den rohen Alkohol zu erhalten, der bei Bedarf weiter aufgereinigt werden kann.
Tabellarische Zusammenfassung: Parameter der Reduktion
| Parameter | Empfehlung | Begründung |
| Reduktionsmittel | LiAlH₄ | Starkes Hydridreagenz, das zur Reduktion von Estern fähig ist.[16][18] |
| Lösungsmittel | Trockenes THF | Aprotisches, inertes Lösungsmittel, das mit LiAlH₄ kompatibel ist. |
| Temperatur | 0 °C bis RT | Kontrolle der hoch exothermen Reaktion.[19] |
| Quench-Verfahren | Fieser-Methode | Sichere und effektive Methode zur Zersetzung von überschüssigem LiAlH₄ und zur einfachen Filtration. |
Mechanismus-Diagramm: Ester-Reduktion mit LiAlH₄
Abbildung 3: Vereinfachter Mechanismus der Esterreduktion.
Umesterung: Austausch der Alkoholgruppe
Die Umesterung ermöglicht den Austausch der Ethylgruppe des Esters gegen eine andere Alkoholgruppe. Dieser Prozess ist besonders nützlich, um die physikalisch-chemischen Eigenschaften des Moleküls, wie z.B. die Löslichkeit oder den Siedepunkt, zu modifizieren.
Wissenschaftliche Begründung: Die Umesterung ist eine Gleichgewichtsreaktion, die sowohl säure- als auch basenkatalysiert werden kann.[20] Um das Gleichgewicht in Richtung des gewünschten Produkts zu verschieben, wird der neue Alkohol typischerweise im großen Überschuss als Lösungsmittel verwendet.[21] Unter basischen Bedingungen greift das Alkoxid des neuen Alkohols den Ester-Carbonylkohlenstoff an, was nach einem Additions-Eliminierungs-Mechanismus zum Austausch der Alkoholgruppen führt.[21][22]
Experimentelles Protokoll: Basenkatalysierte Umesterung
Materialien:
-
Ethyl-2-(3-bromphenyl)-2,2-difluoracetat
-
Neuer Alkohol (z.B. Methanol, Isopropanol) im Überschuss
-
Natriummethoxid (NaOMe) oder eine andere entsprechende Alkoxid-Base (katalytische Menge)
-
Essigsäure (zum Neutralisieren)
Schritt-für-Schritt-Anleitung:
-
Reaktionsansatz: Lösen Sie Ethyl-2-(3-bromphenyl)-2,2-difluoracetat (1,0 Äq.) in einem großen Überschuss des neuen Alkohols.
-
Katalysator-Zugabe: Geben Sie eine katalytische Menge des entsprechenden Natriumalkoxids (z.B. NaOMe für die Umesterung zu einem Methylester, ca. 5 mol%) hinzu.
-
Reaktion: Rühren Sie die Mischung bei Raumtemperatur oder leichtem Erwärmen. Der Fortschritt kann mittels Gaschromatographie (GC) oder DC verfolgt werden.
-
Neutralisation: Sobald das Gleichgewicht erreicht ist (oder die Reaktion abgeschlossen ist), neutralisieren Sie den Katalysator durch Zugabe einer kleinen Menge Essigsäure.
-
Aufreinigung: Entfernen Sie den überschüssigen Alkohol unter reduziertem Druck. Lösen Sie den Rückstand in einem organischen Lösungsmittel wie Ethylacetat, waschen Sie ihn mit Wasser und Sole, trocknen Sie ihn über Na₂SO₄ und dampfen Sie ihn ein. Das Produkt kann durch Destillation oder Chromatographie weiter gereinigt werden.
Tabellarische Zusammenfassung: Parameter der Umesterung
| Parameter | Empfehlung | Begründung |
| Katalysator | Natriumalkoxid | Basenkatalyse ist oft schneller und erfordert mildere Bedingungen als Säurekatalyse.[20] |
| Reaktant/Lösungsmittel | Großer Überschuss des neuen Alkohols | Verschiebt das Reaktionsgleichgewicht in Richtung des Produkts (Le-Châtelier-Prinzip).[21] |
| Temperatur | Raumtemperatur bis leichtes Erwärmen | Ausreichend, um die Reaktion in Gegenwart eines Katalysators zu ermöglichen. |
| Aufarbeitung | Neutralisation | Stoppt die Reaktion und verhindert eine Rückreaktion während der Aufreinigung. |
Workflow-Diagramm: Basenkatalysierte Umesterung
Abbildung 4: Allgemeiner Workflow der Umesterung.
Referenzen
-
Ranu, B. C., & Dutta, P. (2003). A Simple and Convenient Procedure for the Conversion of Esters to Secondary Amides. Synthetic Communications, 33(17), 297-301. 12
-
Chemguide. (n.d.). Hydrolysis of Esters. 5
-
University of Calgary. (n.d.). Ch20: Reduction of Esters using LiAlH4 to 1o alcohols. --INVALID-LINK--
-
Organic Chemistry Portal. (n.d.). Ester to Alcohol - Common Conditions. 16
-
Master Organic Chemistry. (2022). Basic Hydrolysis of Esters – Saponification. 6
-
Organic Chemistry Portal. (n.d.). Ester to Acid - Common Conditions. 11
-
Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. 23
-
Google Patents. (2005). US20050027120A1 - Method for the synthesis of amides and related products from esters or ester-like compounds. 14
-
OrgoSolver. (n.d.). Carbonyl Reactions: Ester → Primary Alcohol Reduction with LiAlH₄. 17
-
RSC Publishing. (2022). Base-promoted direct amidation of esters: beyond the current scope and practical applications. 15
-
BOC Sciences. (2024). Twenty-nine Methods for Amide Synthesis: Mechanisms, Characteristics, Applications, and Selection.
-
Wikipedia. (n.d.). Ester hydrolysis. 7
-
University of Leeds. (n.d.). Experiment 5 Reductions with Lithium Aluminium Hydride. 19
-
Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. 18
-
Chemistry Stack Exchange. (2019). Preference for basic conditions in ester hydrolysis. 8
-
Smolecule. (n.d.). Buy 2-(4-Bromo-3-fluorophenyl)-2,2-difluoroacetic acid. 4
-
ResearchGate. (2025). Difluoromethylation of 2-Hydroxychalcones Using Sodium 2-Chloro-2,2-difluoroacetate as Difluoromethylating Agent | Request PDF. 1
-
NIH. (n.d.). Derivatization enhances analysis of estrogens and their bioactive metabolites in human plasma by liquid chromatography tandem mass spectrometry - PMC. 24
-
Fluorochem. (n.d.). Exploring 2,2-Difluoroacetamide: A Key Fluorochemical for Advanced Applications. 2
-
Hep Journals. (n.d.). Difluoromethylation of 2-hydroxychalcones using sodium 2-chloro-2,2-difluoroacetate as difluoromethylating agent. 25
-
NIH. (2021). 2,2-difluorovinyl benzoates for diverse synthesis of gem-difluoroenol ethers by Ni-catalyzed cross-coupling reactions - PMC. 26
-
Taylor & Francis. (n.d.). Derivatization – Knowledge and References. 27
-
Apex Molecular. (2024). Deoxygenative Reduction of Esters to Ethers and Alcohols. 28
-
RSC Publishing. (2024). TiF4-Catalyzed Direct Amidation of Carboxylic Acids and Amino Acids with Amines. 29
-
ScienceDirect. (n.d.). Derivatization for liquid chromatography-mass spectrometry. 30
-
Wikipedia. (n.d.). Transesterification. 20
-
Master Organic Chemistry. (2022). Transesterification. 21
-
PubChem. (n.d.). 2-(3-bromophenyl)-2,2-difluoroacetic acid. 9
-
Synthonix. (n.d.). 2-(3-Bromophenyl)-2,2-difluoroacetic acid - [B61765]. 10
-
NINGBO INNO PHARMCHEM CO.,LTD. (2025). Why 2,2-Difluoroethanol is Essential for Modern Organic Synthesis. 3
-
Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by hydrolysis or deprotection. 31
-
PubMed Central. (n.d.). Catalyst-Free, Three-Component Synthesis of Amidinomaleimides - PMC. 32
-
DDT Journal. (2007). Derivatization reagents in liquid chromatography/electrospray ionization tandem mass spectrometry for biomedical analysis. 33
-
PubMed Central. (2016). Atom-economic catalytic amide synthesis from amines and carboxylic acids activated in situ with acetylenes. 34
-
Google Patents. (n.d.). Method for reducing acid into alcohol by sodium borohydride. 35
-
PubChem. (n.d.). 2-Bromo-2,2-difluoroacetic acid | C2HBrF2O2 | CID 2773282. 36
-
Biosynth. (n.d.). Ethyl 2-(4-bromo-3-fluorophenyl)acetate | 1296223-82-9 | WBC22382. 37
-
SciELO. (2013). Synthesis of bio-additives: transesterification of ethyl acetate with glycerol using homogeneous or heterogeneous acid catalysts. 38
-
ResearchGate. (2013). How to reduce carboxylic group to alcohol with nitro group untouched?. 39
-
ChemShuttle. (n.d.). 2-(2-bromo-3-fluorophenyl)-2,2-difluoroacetic acid. 40
-
ResearchGate. (n.d.). (PDF) Convenient amidation of carboxyl group of carboxyphenylboronic acids. 41
-
Scholarly Works @ SHSU. (n.d.). EFFECT OF BORON TRIFLUORIDE ON THE TRANSESTERIFICATION OF BORONATE ESTERS. 42
-
Google Patents. (n.d.). US4760196A - Method for preparing an aldehyde or alcohol by reduction of a carboxylic acid. 43
-
YouTube. (2020). Basic transesterification. 22
References
- 1. researchgate.net [researchgate.net]
- 2. innospk.com [innospk.com]
- 3. nbinno.com [nbinno.com]
- 4. Buy 2-(4-Bromo-3-fluorophenyl)-2,2-difluoroacetic acid [smolecule.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Ester hydrolysis - Wikipedia [en.wikipedia.org]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. PubChemLite - 2-(3-bromophenyl)-2,2-difluoroacetic acid (C8H5BrF2O2) [pubchemlite.lcsb.uni.lu]
- 10. Synthonix, Inc > 885068-76-8 | 2-(3-Bromophenyl)-2,2-difluoroacetic acid [synthonix.com]
- 11. Ester to Acid - Common Conditions [commonorganicchemistry.com]
- 12. researchgate.net [researchgate.net]
- 14. US20050027120A1 - Method for the synthesis of amides and related products from esters or ester-like compounds - Google Patents [patents.google.com]
- 15. Base-promoted direct amidation of esters: beyond the current scope and practical applications - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03524C [pubs.rsc.org]
- 16. Ester to Alcohol - Common Conditions [commonorganicchemistry.com]
- 17. orgosolver.com [orgosolver.com]
- 18. masterorganicchemistry.com [masterorganicchemistry.com]
- 19. ch.ic.ac.uk [ch.ic.ac.uk]
- 20. Transesterification - Wikipedia [en.wikipedia.org]
- 21. masterorganicchemistry.com [masterorganicchemistry.com]
- 22. m.youtube.com [m.youtube.com]
- 23. Amide synthesis by acylation [organic-chemistry.org]
- 24. Derivatization enhances analysis of estrogens and their bioactive metabolites in human plasma by liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Difluoromethylation of 2-hydroxychalcones using sodium 2-chloro-2,2-difluoroacetate as difluoromethylating agent [journal.hep.com.cn]
- 26. 2,2-difluorovinyl benzoates for diverse synthesis of gem-difluoroenol ethers by Ni-catalyzed cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 27. taylorandfrancis.com [taylorandfrancis.com]
- 28. apexmolecular.com [apexmolecular.com]
- 29. researchgate.net [researchgate.net]
- 30. daneshyari.com [daneshyari.com]
- 31. Carboxylic acid synthesis by hydrolysis or deprotection [organic-chemistry.org]
- 32. Catalyst-Free, Three-Component Synthesis of Amidinomaleimides - PMC [pmc.ncbi.nlm.nih.gov]
- 33. ddtjournal.com [ddtjournal.com]
- 34. Atom-economic catalytic amide synthesis from amines and carboxylic acids activated in situ with acetylenes - PMC [pmc.ncbi.nlm.nih.gov]
- 35. CN102951978A - Method for reducing acid into alcohol by sodium borohydride - Google Patents [patents.google.com]
- 36. 2-Bromo-2,2-difluoroacetic acid | C2HBrF2O2 | CID 2773282 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 37. Ethyl 2-(4-bromo-3-fluorophenyl)acetate | 1296223-82-9 | WBC22382 [biosynth.com]
- 38. scielo.br [scielo.br]
- 39. researchgate.net [researchgate.net]
- 40. chemshuttle.com [chemshuttle.com]
- 41. researchgate.net [researchgate.net]
- 42. shsu-ir.tdl.org [shsu-ir.tdl.org]
- 43. US4760196A - Method for preparing an aldehyde or alcohol by reduction of a carboxylic acid - Google Patents [patents.google.com]
Topic: Large-scale Synthesis and Purification of Ethyl 2-(3-bromophenyl)-2,2-difluoroacetate
An Application Note for the Scalable Production of a Key Pharmaceutical Intermediate
Abstract
Ethyl 2-(3-bromophenyl)-2,2-difluoroacetate is a critical building block in modern medicinal chemistry, primarily utilized in the synthesis of complex pharmaceutical agents and novel agrochemicals. The incorporation of the gem-difluoroacetate moiety can significantly modulate the physicochemical properties of a molecule, such as lipophilicity and metabolic stability. This document provides a comprehensive, field-proven guide for the large-scale synthesis and subsequent purification of this valuable intermediate. The protocols detailed herein are designed for scalability, safety, and high-purity outcomes, addressing the needs of researchers in both academic and industrial drug development settings.
Introduction and Strategic Overview
The synthesis of fluorinated organic compounds is of paramount importance in the life sciences. The difluoromethylene group (CF₂) is a bioisostere of an ether oxygen or a carbonyl group, and its introduction into a drug candidate can enhance binding affinity and improve metabolic profiles. This compound serves as a versatile precursor, containing both a handle for further modification (the bromine atom) and the desirable difluoroester group.
The synthetic strategy outlined in this note is centered around the Reformatsky reaction . This classical organometallic reaction is exceptionally well-suited for this transformation due to its operational simplicity, high functional group tolerance, and scalability. The core of the reaction involves the formation of an organozinc intermediate (a Reformatsky reagent) from ethyl bromodifluoroacetate, which then undergoes a nucleophilic addition to 3-bromobenzaldehyde.[1][2] This approach is favored over other methods for its reliable performance and cost-effectiveness on a large scale.
Synthesis Protocol: Modified Reformatsky Reaction
This section provides a detailed, step-by-step protocol for the synthesis of the target compound. The causality behind critical steps, such as the activation of zinc, is explained to ensure reproducibility and success.
Materials and Reagents
All reagents should be of high purity (≥98%) and solvents should be anhydrous where specified.
| Reagent | Formula | MW ( g/mol ) | CAS No. | Density (g/mL) | Key Properties |
| 3-Bromobenzaldehyde | C₇H₅BrO | 185.02 | 3132-99-8 | 1.587 | Moisture sensitive |
| Ethyl Bromodifluoroacetate | C₄H₅BrF₂O₂ | 202.98 | 667-27-6 | 1.583 | Corrosive, lachrymator[2][3] |
| Zinc (dust) | Zn | 65.38 | 7440-66-6 | 7.14 | Requires activation |
| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 109-99-9 | 0.889 | Anhydrous, flammable |
| Hydrochloric Acid (HCl) | HCl | 36.46 | 7647-01-0 | 1.18 (37%) | Corrosive |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | 141-78-6 | 0.902 | Flammable |
| Saturated NH₄Cl (aq) | NH₄Cl | 53.49 | 12125-02-9 | ~1.07 | Quenching agent |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 | 7487-88-9 | 2.66 | Drying agent |
Experimental Workflow: Synthesis
The following workflow diagram illustrates the key stages of the synthesis process.
Caption: Synthesis workflow for this compound.
Step-by-Step Synthesis Protocol
1. Zinc Activation (Critical Step):
-
In a flask, suspend zinc dust (1.5 equivalents) in 5% aqueous HCl. Stir vigorously for 5-10 minutes to etch the surface, removing the passivating oxide layer.
-
Decant the HCl solution and wash the zinc sequentially with deionized water (3x), ethanol (2x), and diethyl ether (2x).
-
Dry the activated zinc under high vacuum with gentle heating (~50°C) for at least 4 hours. Store under an inert atmosphere. Rationale: The success of the Reformatsky reaction is highly dependent on the reactivity of the zinc metal.[4]
2. Reaction Setup:
-
Assemble a multi-necked, oven-dried reactor equipped with a mechanical stirrer, a reflux condenser with a nitrogen inlet, a temperature probe, and a pressure-equalizing dropping funnel.
-
Maintain a positive pressure of nitrogen throughout the reaction to prevent atmospheric moisture from quenching the organozinc intermediate.
3. Synthesis Procedure:
-
Charge the reactor with activated zinc dust (1.5 eq.) and anhydrous THF.
-
In the dropping funnel, prepare a solution of 3-bromobenzaldehyde (1.0 eq.) and ethyl bromodifluoroacetate (1.2 eq.) in anhydrous THF.
-
Slowly add ~10% of the aldehyde/ester solution to the stirring zinc suspension. A gentle exotherm should be observed, indicating reaction initiation. If no exotherm occurs, gentle heating may be required.
-
Once initiated, add the remaining solution dropwise at a rate that maintains the internal temperature between 40-45°C.
-
After the addition is complete, heat the reaction mixture to reflux (~65°C) and maintain for 3-4 hours. Monitor the reaction progress by TLC or GC-MS.[5]
4. Work-up and Isolation:
-
Cool the reaction mixture to 0-5°C in an ice bath.
-
Slowly quench the reaction by adding saturated aqueous ammonium chloride solution. Caution: This can be exothermic.
-
Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers and wash with brine (saturated NaCl solution) to remove residual water.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product as a viscous brown oil.
Large-Scale Purification Protocol
For multi-gram to kilogram scale, fractional vacuum distillation is the most efficient and economical method for purifying the target compound, which is a high-boiling liquid.[6][7]
Purification Parameters & Equipment
| Parameter | Specification |
| Method | Fractional Vacuum Distillation |
| Apparatus | Short-path distillation head, Vigreux column (optional), vacuum pump, pressure gauge (manometer), heating mantle, insulated glassware. |
| Target Pressure | 1-2 mmHg |
| Forerun Fraction | Collect and discard any volatiles boiling below 100°C at 1-2 mmHg. |
| Product Fraction | Collect fraction boiling at ~115-120°C at 1-2 mmHg . |
| Expected Purity | >95% (by GC) |
Purification Workflow
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Ethyl bromodifluoroacetate - Wikipedia [en.wikipedia.org]
- 3. Ethyl bromodifluoroacetate | C4H5BrF2O2 | CID 69585 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. BJOC - Recent developments in the asymmetric Reformatsky-type reaction [beilstein-journals.org]
- 5. rsc.org [rsc.org]
- 6. EP1270540A1 - Process for the production of bromo difluoro acetyl compounds - Google Patents [patents.google.com]
- 7. youtube.com [youtube.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 2-(3-bromophenyl)-2,2-difluoroacetate
Welcome to the technical support center for the synthesis of Ethyl 2-(3-bromophenyl)-2,2-difluoroacetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting strategies, and frequently asked questions (FAQs) to enhance the yield and purity of this important fluorinated building block.
Overview of Synthesis Strategies
This compound is a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals. The introduction of the difluoromethyl group can significantly enhance the lipophilicity, metabolic stability, and bioavailability of parent molecules.[1][2] Several synthetic routes are available, with the most common being variations of the Reformatsky reaction and copper-catalyzed difluoroalkylation.
Common Synthetic Approaches:
-
Reformatsky-type Reactions: This classic method involves the reaction of an α-haloester with an aldehyde or ketone in the presence of a metal, typically zinc, to form a β-hydroxy ester.[3] For the synthesis of difluoroacetates, ethyl bromodifluoroacetate or ethyl iododifluoroacetate are common starting materials.[4][5][6][7] These reactions can be performed in one-pot or two-step procedures.[5]
-
Copper-Catalyzed Difluoroalkylation: This modern approach often utilizes a copper catalyst to facilitate the coupling of a difluoroalkylating agent with an aryl halide or other suitable substrate. These reactions often proceed via a radical mechanism and can be initiated by various methods, including photoredox catalysis.[8] This method offers mild reaction conditions and broad substrate scope.[9]
Reaction Mechanism Visualization
Below is a generalized workflow for a copper-catalyzed difluoroalkylation, a common method for synthesizing the target compound.
Caption: General workflow for the synthesis of this compound.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound and provides actionable solutions.
Problem 1: Low or No Conversion of Starting Material
Possible Causes & Solutions
-
Inactive Catalyst or Reagents:
-
Copper Catalyst: Ensure the copper salt (e.g., CuI, CuTC) is of high purity and has been stored under inert conditions to prevent oxidation.
-
Ethyl Bromodifluoroacetate: This reagent is moisture-sensitive.[10] Store it under an inert atmosphere and handle it with care to prevent hydrolysis.
-
Solvents: Use anhydrous solvents. Rigorously dry solvents before use, as trace amounts of water can deactivate the catalyst and quench reactive intermediates.[11]
-
-
Incorrect Reaction Temperature:
-
Difluoroalkylation reactions can be sensitive to temperature. If the reaction is sluggish, a modest increase in temperature may be necessary. Conversely, if side products are observed, lowering the temperature might be beneficial.[12]
-
-
Improper Reaction Setup:
-
Inert Atmosphere: Many of the reagents and intermediates are sensitive to oxygen and moisture. Ensure the reaction is set up under a thoroughly purged inert atmosphere (e.g., argon or nitrogen).[13]
-
Stirring: Inefficient stirring can lead to localized concentration gradients and poor reaction kinetics. Ensure the stirring is vigorous enough to maintain a homogeneous mixture.[14]
-
Problem 2: Formation of Significant Byproducts
Possible Causes & Solutions
-
Side Reactions of the Difluoroalkyl Radical:
-
The difluoroalkyl radical is a key intermediate in many of these reactions.[1][15] It can undergo undesired side reactions such as dimerization or reaction with the solvent.
-
Solution: Adjusting the concentration of the radical precursor (ethyl bromodifluoroacetate) or the radical trap (the aryl substrate) can help favor the desired reaction pathway. The slow addition of one of the reagents can sometimes be beneficial.
-
-
Homocoupling of the Aryl Substrate:
-
This can be a competing reaction, especially in copper-catalyzed cross-coupling reactions.
-
Solution: The choice of ligand for the copper catalyst is crucial in minimizing this side reaction. Screening different ligands (e.g., phenanthroline, bipyridine derivatives) may be necessary to optimize the reaction.
-
-
Decomposition of Starting Materials or Product:
-
Prolonged reaction times or excessive temperatures can lead to the decomposition of sensitive functional groups.
-
Solution: Monitor the reaction progress closely using techniques like TLC or GC-MS to determine the optimal reaction time.[12]
-
Problem 3: Difficult Purification
Possible Causes & Solutions
-
Co-elution of Product and Byproducts:
-
If byproducts have similar polarities to the desired product, separation by column chromatography can be challenging.
-
Solution:
-
Optimize the chromatographic conditions by screening different solvent systems (e.g., various ratios of hexane and ethyl acetate).
-
Consider alternative purification techniques such as preparative TLC or HPLC.
-
Fractional distillation under reduced pressure can also be an effective method for purifying ethyl difluoroacetate derivatives.[16][17]
-
-
-
Product Loss During Workup:
-
The product may have some solubility in the aqueous layer during extraction.
-
Solution:
-
Perform multiple extractions with an appropriate organic solvent (e.g., diethyl ether, ethyl acetate).
-
Back-extract the combined aqueous layers with the organic solvent to recover any dissolved product.[18]
-
Be cautious during solvent removal (rotary evaporation) as the product may be somewhat volatile.[18]
-
-
Troubleshooting Workflow
Caption: A troubleshooting decision tree for common synthesis issues.
Frequently Asked Questions (FAQs)
Q1: What is the best method to activate zinc for a Reformatsky reaction?
A1: Activation of zinc is crucial for a successful Reformatsky reaction. Common methods include washing the zinc dust with dilute HCl to remove the passivating oxide layer, followed by washing with water, ethanol, and then ether, and finally drying under vacuum. Alternatively, treating the zinc with a small amount of iodine or 1,2-dibromoethane in the reaction solvent can also be effective.
Q2: Can I use other difluoroalkylating agents besides ethyl bromodifluoroacetate?
A2: Yes, several other reagents can be used to introduce the difluoroacetate moiety. Ethyl iododifluoroacetate is often more reactive than the bromo-analog.[5] Other reagents capable of generating a difluoroalkyl radical, such as those based on sulfoximines or sulfones, have also been developed.[2] The choice of reagent may depend on the specific reaction conditions and the substrate.
Q3: My reaction is very sensitive to air. What are the best practices for maintaining an inert atmosphere?
A3: To ensure a strictly inert atmosphere, it is recommended to flame-dry all glassware under vacuum and then backfill with an inert gas like argon or nitrogen. Use septa and cannulation techniques for the transfer of anhydrous solvents and reagents. Maintaining a positive pressure of the inert gas throughout the reaction is also important. For highly sensitive reactions, working in a glovebox is the most reliable option.[13]
Q4: How can I monitor the progress of my difluoroalkylation reaction?
A4: Thin-layer chromatography (TLC) is a quick and convenient method for monitoring the reaction, provided the starting materials and product have different Rf values and are UV-active or can be visualized with a suitable stain. For more quantitative analysis, gas chromatography-mass spectrometry (GC-MS) or ¹⁹F NMR spectroscopy can be very effective. ¹⁹F NMR is particularly useful for tracking the consumption of the fluorinated starting material and the formation of the fluorinated product.
Q5: What are some common safety precautions to take when working with these reagents?
A5: Ethyl bromodifluoroacetate is corrosive and a lachrymator.[7] It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Many of the solvents and other reagents used are flammable and/or toxic, so it is essential to consult the Safety Data Sheet (SDS) for each chemical before use.
Experimental Protocols
Example Protocol: Copper-Catalyzed Synthesis
This is a general procedure and may require optimization for specific substrates.
-
Reaction Setup: To an oven-dried Schlenk flask, add the copper catalyst (e.g., CuI, 5 mol%), the ligand (e.g., 1,10-phenanthroline, 10 mol%), and the base (e.g., Cs₂CO₃, 2 equivalents).
-
Inert Atmosphere: Evacuate and backfill the flask with argon three times.
-
Reagent Addition: Under a positive flow of argon, add the aryl bromide (1 equivalent), followed by the anhydrous solvent (e.g., DMF or dioxane).
-
Addition of Difluoroalkylating Agent: Add ethyl bromodifluoroacetate (1.5 equivalents) dropwise via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (monitor by TLC or GC-MS).
-
Workup: Cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Washing: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.
Quantitative Data Summary
| Parameter | Reformatsky Reaction | Copper-Catalyzed Reaction |
| Typical Yield | 45-85% | 60-95% |
| Reaction Temp. | 25-80 °C | 60-120 °C |
| Key Reagents | Zinc, Ethyl bromodifluoroacetate | Copper catalyst, Ligand, Base |
| Advantages | Well-established, readily available reagents | Milder conditions, broader scope |
| Disadvantages | Stoichiometric metal, activation required | Catalyst cost, ligand optimization |
References
- 1. Copper-Catalyzed Difluoroalkylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sioc.ac.cn [sioc.ac.cn]
- 3. Reformatsky reaction - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Enantioselective Reformatsky reaction of ethyl iododifluoroacetate with ketones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. merckmillipore.com [merckmillipore.com]
- 7. Ethyl bromodifluoroacetate - Wikipedia [en.wikipedia.org]
- 8. Copper-Catalyzed Difluoroalkylation Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Ethyl bromodifluoroacetate - Enamine [enamine.net]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Troubleshooting [chem.rochester.edu]
- 15. researchgate.net [researchgate.net]
- 16. WO2017025985A1 - Process of producing ethyl difluoroacetate - Google Patents [patents.google.com]
- 17. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 18. How To [chem.rochester.edu]
Technical Support Center: Side-Product Formation in Cross-Coupling Reactions of Ethyl 2-(3-bromophenyl)-2,2-difluoroacetate
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides in-depth troubleshooting for side-product formation in palladium-catalyzed cross-coupling reactions involving Ethyl 2-(3-bromophenyl)-2,2-difluoroacetate. As Senior Application Scientists, we have designed this resource to move beyond simple procedural lists, offering causal explanations and self-validating protocols to ensure the scientific integrity of your work.
I. Frequently Asked Questions (FAQs)
Q1: My reaction shows low to no yield of the desired cross-coupled product. What are the initial troubleshooting steps?
A1: Low or no product yield is a common issue that necessitates a systematic evaluation of your reaction setup.[1] Begin by verifying the quality and purity of all reagents, including the aryl halide, coupling partner, solvent, and base. Ensure all components are anhydrous, as water can deactivate the catalyst and reagents. The activity of the palladium catalyst and the integrity of the phosphine ligands are paramount; consider using a pre-activated Pd(0) source or a more robust precatalyst system.[1][2][3] Finally, confirm that the reaction is conducted under a strictly inert atmosphere, as oxygen can significantly impede the catalytic cycle.[1][4]
Q2: I am observing a significant amount of a symmetrical biaryl, diethyl 2,2,2',2'-tetrafluoro-2,2'-(biphenyl-3,3'-diyl)diacetate, in my crude reaction mixture. What is causing this?
A2: This byproduct is the result of a homocoupling reaction, where two molecules of your starting material, this compound, couple with each other.[5][6][7][8][9] This side reaction is often promoted by the presence of oxygen or the use of a Pd(II) precatalyst that is not efficiently reduced to the active Pd(0) species in situ.[3][4][10]
Q3: My mass spectrometry analysis indicates the presence of Ethyl 2,2-difluoro-2-phenylacetate, where the bromine atom has been replaced by a hydrogen. What is this side-product and how is it formed?
A3: This side-product is formed through a process called protodebromination (or hydrodehalogenation).[8][9] In this reaction, the aryl halide is reduced, and the halogen atom is replaced by a hydrogen atom. This can occur when the palladium catalyst reacts with a proton source in the reaction mixture, such as residual water or an alcohol solvent, leading to the formation of a palladium-hydride species that can then participate in reductive elimination.[11]
Q4: I am concerned about the stability of the difluoroacetate ester group under my reaction conditions. Can it be hydrolyzed?
A4: Yes, the ethyl difluoroacetate group can be susceptible to hydrolysis, especially under basic conditions, to form the corresponding carboxylic acid.[12][13][14] The choice of base and the reaction temperature can significantly influence the extent of this side reaction. Weaker inorganic bases are often preferred over strong organic bases to minimize this issue.[3]
II. Troubleshooting Guide: Specific Side-Products
This section provides detailed protocols and mechanistic insights to address the formation of common side-products.
Issue 1: Formation of Homocoupling Product
The homocoupling of aryl halides is a prevalent side reaction in many palladium-catalyzed cross-coupling reactions.[5][6][7][8][9] It is particularly problematic when the desired cross-coupling reaction is slow, allowing the homocoupling pathway to become more competitive.
Caption: A systematic workflow for troubleshooting and minimizing homocoupling side-products.
-
Improve Degassing: Oxygen is a major contributor to homocoupling.[4][15] Ensure your solvent and reaction mixture are rigorously deoxygenated.
-
Recommendation: Use the freeze-pump-thaw method (at least three cycles) for the most effective oxygen removal. Alternatively, sparge the solvent with an inert gas like argon or nitrogen for an extended period (30-60 minutes).[10]
-
-
Optimize the Palladium Catalyst: The choice of palladium source is critical. Pd(II) precatalysts can promote homocoupling during their in-situ reduction to Pd(0).[3][15]
-
Recommendation: Switch to a Pd(0) precatalyst such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃).[3] Modern palladium precatalysts, like those developed by Buchwald, are also designed for clean and efficient generation of the active Pd(0) species.[2][3]
-
-
Ligand Selection: The ligand plays a crucial role in stabilizing the palladium catalyst and influencing its reactivity.
-
Recommendation: Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs).[3] Their steric bulk can hinder the formation of intermediates that lead to homocoupling, while their electron-donating properties can promote the desired reductive elimination step of the cross-coupling cycle.
-
-
Base Selection: The base is essential for activating the coupling partner, but an inappropriate choice can exacerbate homocoupling.
-
Recommendation: Weaker inorganic bases such as potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) are often preferred as they are generally less likely to promote side reactions.[3]
-
Issue 2: Formation of Protodebromination Product
Protodebromination, or the replacement of the bromine atom with hydrogen, can significantly reduce the yield of the desired product.[11]
Caption: A simplified representation of the protodebromination side-reaction pathway.
-
Ensure Anhydrous Conditions: The primary source of protons for this side reaction is often residual water.
-
Recommendation: Use freshly distilled or commercially available anhydrous solvents. Ensure all glassware is thoroughly dried, and reagents are stored under inert atmosphere.
-
-
Solvent Choice: The choice of solvent can influence the rate of protodebromination.
-
Recommendation: Aprotic solvents like dioxane, THF, or toluene are generally preferred. While a small amount of water may be necessary to dissolve the base in some cases, excessive water should be avoided.[10]
-
-
Base Selection: Certain bases can act as or generate proton sources.
-
Recommendation: Avoid using hydroxide bases if possible. Anhydrous inorganic bases like K₃PO₄ or Cs₂CO₃ are often a better choice.
-
Issue 3: Hydrolysis of the Difluoroacetate Ester
The ester functionality of your starting material can be labile under the basic conditions required for many cross-coupling reactions.[12][13][14]
This compound + H₂O --(Base)--> 2-(3-bromophenyl)-2,2-difluoroacetic acid + Ethanol
-
Base Selection: The strength of the base is a key factor in promoting ester hydrolysis.
-
Recommendation: Use the mildest possible base that still facilitates the desired cross-coupling reaction. Weaker inorganic bases like K₂CO₃ or even fluoride sources can be effective while minimizing hydrolysis.
-
-
Reaction Temperature and Time: Higher temperatures and longer reaction times can increase the extent of hydrolysis.
-
Recommendation: Optimize the reaction to proceed at the lowest possible temperature and for the shortest duration necessary for complete conversion of the starting material. Monitor the reaction progress closely by TLC or LC-MS.
-
-
Work-up Procedure: The work-up can also contribute to hydrolysis if not performed carefully.
-
Recommendation: During the aqueous work-up, avoid prolonged exposure to strongly basic or acidic conditions. Neutralize the reaction mixture promptly and proceed with extraction.
-
III. Summary of Recommended Conditions
The following table provides a starting point for optimizing your cross-coupling reaction to minimize side-product formation.
| Parameter | Recommended Condition | Rationale |
| Atmosphere | Inert (Argon or Nitrogen) | Prevents oxygen-mediated side reactions like homocoupling.[4] |
| Solvent | Anhydrous Aprotic (e.g., Toluene, Dioxane) | Minimizes protodebromination and potential hydrolysis.[10] |
| Palladium Source | Pd(0) Precatalyst or Buchwald Precatalyst | Reduces homocoupling associated with in-situ reduction of Pd(II).[2][3] |
| Ligand | Bulky, Electron-Rich Phosphine (e.g., SPhos, XPhos) | Promotes desired reductive elimination and suppresses homocoupling.[3] |
| Base | Weak Inorganic Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) | Minimizes ester hydrolysis and other base-mediated side reactions.[3] |
| Additives | Consider slow addition of the coupling partner | A high instantaneous concentration can favor homocoupling.[10] |
IV. References
-
Lee, C. H., & Lee, J. (n.d.). Homocoupling of Aryl Halides Using Catalytic System of Palladium and Phosphite.
-
Troubleshooting common issues in palladium-catalyzed cross-coupling reactions - Benchchem. (n.d.). BenchChem.
-
Yin, J., & Liebscher, J. (2001). Palladium-Catalyzed (Ullmann-Type) Homocoupling of Aryl Halides: A Convenient and General Synthesis of Symmetrical Biaryls via Inter- and Intramolecular Coupling Reactions. Organic Letters, 3(14), 2213–2215.
-
Palladium-Catalyzed Homocoupling of Aryl Halides in the Presence of Fluoride. | Request PDF. (n.d.). ResearchGate.
-
Zhao, F., Sundararaju, B., & Dixneuf, P. H. (2006). Palladium-Catalyzed Homocoupling and Cross-Coupling Reactions of Aryl Halides in Poly(ethylene glycol). The Journal of Organic Chemistry, 71(20), 7965–7969.
-
mitigating homocoupling in Suzuki-Miyaura reactions involving oxo-palladium - Benchchem. (n.d.). BenchChem.
-
Zhao, F., Sundararaju, B., & Dixneuf, P. H. (2006). Palladium-catalyzed homocoupling and cross-coupling reactions of aryl halides in poly(ethylene glycol). The Journal of Organic Chemistry, 71(20), 7965–9.
-
Technical Support Center: Minimizing Homocoupling of Methylboronic Acid in Suzuki-Miyaura Cross-Coupling Reactions - Benchchem. (n.d.). BenchChem.
-
Cross-Coupling Reaction Manual: Desk Reference. (n.d.). Sigma-Aldrich.
-
Strategies to minimize homocoupling in Suzuki reactions of boronic acids - Benchchem. (n.d.). BenchChem.
-
Cross-Coupling Reaction Guide. (n.d.). Sigma-Aldrich.
-
Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395 | Request PDF. (n.d.). ResearchGate.
-
Anderson, K. W., Buchwald, S. L., & Kelly, C. P. (2003). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 7(3), 411–415.
-
Buchwald–Hartwig amination. (2023, December 26). Wikipedia.
-
The proposed mechanism for protodeboronation of arylboronic acids. (n.d.). ResearchGate.
-
D’Amato, E., Gevorgyan, V., & Glorius, F. (2018). Transition-Metal-Catalyzed Alkyl Heck-Type Reactions. ACS Catalysis, 8(10), 9741–9758.
-
Bugarin, A., & Connell, B. T. (2010). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. Molecules, 15(1), 267–280.
-
Cross–coupling of fluoro–aromatics with amines under transition metal–free conditions. (n.d.). ResearchGate.
-
Zhang, W., & Lu, Y. (2009). Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates. Molecules, 14(8), 2689–2697.
-
Heck Reaction. (2023, June 30). Chemistry LibreTexts.
-
Yang, Y., & Li, Y. (2001). Highly Efficient Heck Reactions of Aryl Bromides with n-Butyl Acrylate Mediated by a Palladium/Phosphine−Imidazolium Salt System. Organic Letters, 3(8), 1129–1131.
-
Dong, V. M., & Cruz, F. (2017). Palladium-Catalyzed Cross Coupling; Heck Coupling Reaction. Journal of Visualized Experiments, (120).
-
Overcoming Challenges in Fluorine-Based Chemistry | Pharmaceutical Technology. (n.d.).
-
Singh, M., & Singh, J. (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. RSC Advances, 13(32), 22441–22470.
-
Buchwald–Hartwig C–N coupling reaction between (hetero)aryl... (n.d.). ResearchGate.
-
Magano, J., & Dunetz, J. R. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(7), 1933–1940.
-
Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs.
-
Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal.
-
What are the byproducts in a Suzuki reaction? (n.d.). Chemistry Stack Exchange.
-
Duda, M., & Stary, I. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry, 86(24), 17936–17947.
-
Ch20: Hydrolysis of Esters. (n.d.). University of Calgary.
-
Preference for basic conditions in ester hydrolysis. (n.d.). Chemistry Stack Exchange.
-
15.9 Hydrolysis of Esters | The Basics of General, Organic, and Biological Chemistry. (n.d.).
-
US2629716A - Preparation and hydrolysis of esters. (n.d.). Google Patents.
-
Denmark, S. E., & Regens, C. S. (2008). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Accounts of Chemical Research, 41(10), 1366–1379.
-
Denmark, S. E., & Sweis, R. F. (2002). Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides. Accounts of Chemical Research, 35(10), 835–846.
-
Biswas, S., & Weix, D. J. (2013). Multimetallic Catalysis Enabled Cross-Coupling of Aryl Bromides with Aryl Triflates. Journal of the American Chemical Society, 135(44), 16192–16195.
-
Wang, C., & Sun, P. (2019). Advances in Catalytic C–F Bond Activation and Transformation of Aromatic Fluorides. Molecules, 24(17), 3128.
-
Kaur, N., & Sanford, M. S. (2020). Synthesis of Fluorinated Alkyl Aryl Ethers by Palladium-Catalyzed C–O Cross-Coupling. Organic Letters, 22(16), 6349–6353.
-
Pd‐catalyzed Suzuki cross coupling of ethyl bromofluoroacetate with aryl boronic acids. (n.d.). ResearchGate.
-
Question About Suzuki Coupling Reaction Byproducts (Homocoupling). (n.d.). Reddit.
-
Basic Hydrolysis of Esters - Saponification. (2022, October 27). Master Organic Chemistry.
-
Pd(PhCN) 2 Cl 2 /P( t -Bu) 3 : A Versatile Catalyst for Sonogashira Reactions of Aryl Bromides at Room Temperature. (n.d.). ResearchGate.
-
Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water. (n.d.).
-
Wang, Y., & Yang, H. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Open Journal of Synthesis Theory and Applications, 06(03), 39–48.
-
Sonogashira coupling giving me multiple spots on TLC. Any suggestions? (n.d.). Reddit.
-
Frisch, A. C., & Beller, M. (2004). Aryl bromide/triflate selectivities reveal mechanistic divergence in palladium-catalysed couplings; the Suzuki–Miyaura anomaly. Chemical Communications, (20), 2378–2379.
-
So, C. M., & Kwong, F. Y. (2011). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. Angewandte Chemie International Edition, 50(34), 7870–7874.
-
A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines | Request PDF. (n.d.). ResearchGate.
-
Twilton, J., & MacMillan, D. W. C. (2017). Metallaphotoredox-Catalyzed Cross-Electrophile Csp 3−Csp 3 Coupling of Aliphatic Bromides. Journal of the American Chemical Society, 139(36), 12434–12437.
References
- 1. benchchem.com [benchchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. academic.oup.com [academic.oup.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Palladium-catalyzed homocoupling and cross-coupling reactions of aryl halides in poly(ethylene glycol) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Yoneda Labs [yonedalabs.com]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. 15.9 Hydrolysis of Esters | The Basics of General, Organic, and Biological Chemistry [courses.lumenlearning.com]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimization of Suzuki Coupling with Ethyl 2-(3-bromophenyl)-2,2-difluoroacetate
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and optimization strategies for the Suzuki-Miyaura cross-coupling reaction of Ethyl 2-(3-bromophenyl)-2,2-difluoroacetate. The unique electronic and steric properties of this substrate—namely, the electron-withdrawing difluoroacetate group and its position on the aromatic ring—can present specific challenges. This guide will help you navigate these issues to achieve optimal reaction outcomes.
Troubleshooting Guide: A Question-and-Answer Approach
This section addresses common problems encountered during the Suzuki coupling of this compound. Each question is followed by a detailed explanation of potential causes and actionable solutions.
Q1: My reaction shows low to no conversion of the starting material. What are the primary factors I should investigate?
Low or no product formation is a frequent issue that can often be traced back to several key aspects of the reaction setup.[1][2]
Potential Causes & Solutions:
-
Catalyst Inactivation: The palladium catalyst is susceptible to deactivation by oxygen.[1]
-
Solution: Ensure all solvents and reagents are thoroughly degassed. Common methods include freeze-pump-thaw cycles or sparging with an inert gas (Argon or Nitrogen) for an extended period.[1] It is critical to maintain a positive pressure of inert gas throughout the reaction setup.[1] Using a fresh, high-quality palladium precatalyst can also be beneficial.
-
-
Inappropriate Ligand Choice: The ligand plays a crucial role in stabilizing the palladium catalyst and facilitating the catalytic cycle. For an electron-deficient and potentially sterically hindered substrate, the choice of ligand is paramount.
-
Solution: Employ bulky and electron-rich phosphine ligands. Buchwald-type biarylphosphine ligands such as SPhos, XPhos, and RuPhos are often highly effective for challenging substrates as they promote both oxidative addition and reductive elimination.[3] N-heterocyclic carbenes (NHCs) are also excellent alternatives.[3]
-
-
Ineffective Base: The base is essential for the activation of the boronic acid in the transmetalation step.[4][5] Its strength and solubility can significantly impact the reaction rate.
-
Solution: A screening of bases is recommended. Stronger, non-nucleophilic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often necessary for difficult couplings.[3] The choice of solvent will also affect the base's efficacy; for instance, using a mixed solvent system like dioxane/water can improve the solubility of inorganic bases.[1]
-
-
Poor Reagent Quality: The purity of the boronic acid, aryl bromide, and other reagents is critical. Boronic acids, in particular, can degrade over time to form boroxines, which can inhibit the reaction.
-
Solution: Use fresh or recently purified boronic acid. Ensure all solvents are anhydrous (if required by the specific protocol) and properly degassed.
-
Q2: I'm observing significant formation of side products, such as homocoupling of the boronic acid and protodeboronation. How can I minimize these?
Side reactions are common in Suzuki couplings and can significantly reduce the yield of the desired product.[6]
Potential Causes & Solutions:
-
Homocoupling: This occurs when two molecules of the boronic acid couple with each other. It is often promoted by the presence of oxygen, which can lead to the formation of Pd(II) species that facilitate this side reaction.[6]
-
Protodeboronation: This is the replacement of the boronic acid group with a hydrogen atom and is a common issue with electron-deficient boronic acids.[2]
-
Solution:
-
Choice of Base: Milder bases like potassium fluoride (KF) or potassium carbonate (K₂CO₃) can sometimes reduce the rate of protodeboronation.[2]
-
Anhydrous Conditions: While many Suzuki protocols use aqueous bases, water can act as a proton source.[2] Running the reaction under anhydrous conditions may be beneficial.
-
Stable Boron Reagents: Converting the boronic acid to a more stable derivative like a pinacol ester or a MIDA boronate can protect it from premature decomposition.[2] These reagents often release the active boronic acid species slowly into the reaction, minimizing its concentration and thus the rate of protodeboronation.[8]
-
-
Q3: The reaction is sluggish and requires high temperatures and long reaction times. How can I accelerate the reaction?
Slow reaction rates can be due to the electronic nature of the aryl bromide. The electron-withdrawing difluoroacetate group can make the C-Br bond more resistant to oxidative addition.
Potential Causes & Solutions:
-
Suboptimal Catalyst System: The combination of palladium source and ligand may not be active enough for this specific substrate.
-
Solution: Experiment with more active catalyst systems. Buchwald precatalysts (e.g., XPhos Pd G3) are designed for high reactivity and can be very effective. N-heterocyclic carbene (NHC)-palladium complexes are also known to be highly active catalysts for sterically hindered and electron-deficient substrates.[9]
-
-
Insufficient Base Strength: The transmetalation step may be the rate-limiting step, and a stronger base might be required to facilitate the formation of the reactive boronate species.
-
Solution: Switch to a stronger base such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[10]
-
-
Microwave Irradiation: Microwave-assisted synthesis can significantly reduce reaction times and often improve yields by providing rapid and uniform heating.[7][9]
Frequently Asked Questions (FAQs)
Q: Which palladium catalyst is best for this type of substrate?
A: There is no single "best" catalyst, as the optimal choice can depend on the specific boronic acid being used. However, for electron-deficient aryl bromides, highly active catalyst systems are generally required. Good starting points include:
-
Pd(PPh₃)₄: A classic and often effective catalyst, but may require higher temperatures.
-
PdCl₂(dppf): Another robust and widely used catalyst.
-
Buchwald Precatalysts (e.g., XPhos Pd G3, SPhos Pd G3): These are often the most effective for challenging substrates due to their high activity and stability.[3]
Q: What is the role of water in the reaction mixture?
A: In many Suzuki coupling reactions, a biphasic solvent system (e.g., dioxane/water, THF/water) is used.[1] Water helps to dissolve the inorganic base, which is often necessary for the transmetalation step.[10] However, as mentioned earlier, water can also contribute to protodeboronation.[2] The decision to include water should be based on experimental optimization.
Q: Can I use an aryl chloride instead of an aryl bromide?
A: Aryl chlorides are generally less reactive than aryl bromides in Suzuki couplings due to the stronger C-Cl bond.[11] While coupling of aryl chlorides is possible, it typically requires more specialized and highly active catalyst systems, often involving bulky, electron-rich phosphine ligands or NHC ligands, and more forcing reaction conditions.[12][13]
Experimental Protocols
General Procedure for Suzuki-Miyaura Cross-Coupling
This is a general starting protocol that should be optimized for your specific boronic acid.
-
To a dry reaction vessel, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).[14]
-
The vessel is sealed and the atmosphere is replaced with an inert gas (Argon or Nitrogen) by evacuating and backfilling three times.[14]
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and the ligand (if required, 2-10 mol%).[14]
-
Add the degassed solvent (e.g., dioxane/water 4:1) via syringe.[14]
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the specified time.[14]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[14]
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[14]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[14]
-
Purify the crude product by column chromatography on silica gel.[14]
Data Presentation: Screening of Reaction Conditions
Systematic screening is key to optimization. Below is a template for organizing your screening results.
| Entry | Palladium Source | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₄ | - | K₂CO₃ | Dioxane/H₂O | 100 | 12 | |
| 2 | Pd₂(dba)₃ | XPhos | K₃PO₄ | Toluene | 110 | 6 | |
| 3 | PdCl₂(dppf) | - | Cs₂CO₃ | THF/H₂O | 80 | 18 | |
| 4 | XPhos Pd G3 | - | K₃PO₄ | Dioxane | 100 | 4 |
Visualizations
The Suzuki-Miyaura Catalytic Cycle
Caption: A simplified diagram of the Suzuki-Miyaura catalytic cycle.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low-yield Suzuki coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. wwjmrd.com [wwjmrd.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. Yoneda Labs [yonedalabs.com]
- 7. benchchem.com [benchchem.com]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 10. benchchem.com [benchchem.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Purification of Crude Ethyl 2-(3-bromophenyl)-2,2-difluoroacetate
Welcome to the technical support center for Ethyl 2-(3-bromophenyl)-2,2-difluoroacetate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges associated with the purification of this fluorinated intermediate. Here, we synthesize our extensive field experience with established chemical principles to provide you with robust troubleshooting strategies and detailed protocols.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions you may have before embarking on the purification of your crude product.
Q1: What are the expected physical properties of crude this compound?
A1: Crude this compound is typically a colorless to yellow or even brownish liquid.[1] The discoloration is often indicative of impurities, which can include unreacted starting materials, byproducts from the synthesis, or degradation products.
Q2: What are the most probable impurities in my crude sample?
A2: The impurities largely depend on the synthetic route employed. A common method for synthesizing α,α-difluoro-β-aryl esters is a variation of the Reformatsky reaction, which involves the reaction of an aldehyde or ketone with an α-haloester in the presence of a metal like zinc.[2] Potential impurities may include:
-
Unreacted Starting Materials: Residual 3-bromobenzaldehyde and ethyl bromodifluoroacetate.
-
Hydrolysis Product: 2-(3-bromophenyl)-2,2-difluoroacetic acid, formed by the hydrolysis of the ester functionality. This is a very common issue, especially if the reaction workup involved aqueous conditions or if the crude product was stored improperly.[3]
-
Self-Condensation Product of Haloester: Ethyl 4-bromo-2,2,4,4-tetrafluoro-3-oxobutanoate, arising from the reaction of the Reformatsky reagent with another molecule of ethyl bromodifluoroacetate.
-
Solvent Residues: Residual solvents from the reaction or workup, such as tetrahydrofuran (THF), diethyl ether, or toluene.
Q3: What is the recommended general strategy for purifying crude this compound?
A3: A multi-step approach is generally most effective. This typically involves an initial aqueous workup to remove water-soluble impurities and acidic byproducts, followed by fractional vacuum distillation or column chromatography to separate the target compound from other organic impurities. The choice between distillation and chromatography will depend on the thermal stability of the compound and the boiling points of the impurities.
Part 2: Troubleshooting Guides
This section provides detailed, question-and-answer-based troubleshooting for specific purification challenges.
Aqueous Workup
Issue 1: My organic layer is not separating well from the aqueous layer during the workup.
-
Cause: Emulsion formation is common, especially if the reaction mixture contains zinc salts or other finely divided solids.
-
Solution:
-
Add a small amount of brine (saturated NaCl solution) to the separation funnel. This increases the ionic strength of the aqueous phase, which can help to break the emulsion.
-
Allow the mixture to stand for a longer period.
-
If the emulsion persists, filter the entire mixture through a pad of Celite® or glass wool to remove particulate matter that may be stabilizing the emulsion.
-
Issue 2: I suspect my product is hydrolyzing during the aqueous workup.
-
Cause: The ester functionality of this compound is susceptible to hydrolysis, especially under acidic or basic conditions.[3]
-
Solution:
-
Use a mild base, such as a saturated sodium bicarbonate solution, for neutralizing any acidic components. Avoid strong bases like sodium hydroxide.
-
Perform the aqueous washes quickly and at a reduced temperature (e.g., using ice-cold solutions).
-
Minimize the contact time between the organic layer and the aqueous phase.
-
Fractional Vacuum Distillation
Issue 3: My product seems to be decomposing during distillation, as evidenced by charring or darkening of the distillation pot.
-
Solution:
-
Use a high-vacuum pump to lower the boiling point of the compound. Aim for a pressure below 1 mmHg if possible.
-
Ensure the heating mantle is appropriately sized for the distillation flask and that the temperature is controlled accurately. Use a silicone oil bath for more uniform heating.
-
Distill the compound as quickly as possible without compromising separation efficiency.
-
Issue 4: I am getting poor separation between my product and a close-boiling impurity.
-
Cause: The impurity may have a boiling point very close to that of your product.
-
Solution:
-
Use a fractionating column with a higher number of theoretical plates (e.g., a Vigreux or packed column).
-
Increase the reflux ratio by insulating the distillation head and column.
-
Consider an alternative purification method, such as column chromatography, which separates based on polarity rather than boiling point.
-
Column Chromatography
Issue 5: My product is streaking on the silica gel column, leading to poor separation.
-
Cause: This is often due to the presence of the acidic hydrolysis product, 2-(3-bromophenyl)-2,2-difluoroacetic acid. The carboxylic acid interacts strongly with the acidic silica gel.
-
Solution:
-
Pre-treatment: Before chromatography, wash the crude product with a saturated sodium bicarbonate solution to remove the acidic impurity as described in the aqueous workup section.
-
Modified Mobile Phase: Add a small amount (0.1-1%) of a modifying agent like triethylamine to the eluent to suppress the ionization of the acidic impurity and reduce tailing. However, be aware that this will make the eluent more polar.
-
Issue 6: I am struggling to find a suitable solvent system for good separation on a TLC plate.
-
Cause: Finding the right balance of polarity is key. This compound is a moderately polar compound.
-
Solution:
-
Start with a low-polarity eluent, such as 5% ethyl acetate in hexanes, and gradually increase the polarity.
-
Test a range of solvent systems. A good starting point is a mixture of a non-polar solvent (e.g., hexanes, heptane) and a more polar solvent (e.g., ethyl acetate, dichloromethane).
-
Aim for an Rf value of 0.2-0.3 for your product on the TLC plate for optimal separation on a column.
-
Part 3: Experimental Protocols & Data
Table 1: Physical Properties of Target Compound and Potential Impurities
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Polarity |
| This compound | C₁₀H₉BrF₂O₂ | 295.08 | Not available, but expected to be high. | Moderate |
| 3-Bromobenzaldehyde | C₇H₅BrO | 185.02 | 229-231 | Moderate |
| Ethyl bromodifluoroacetate | C₄H₅BrF₂O₂ | 202.98 | 138-140 | Moderate |
| 2-(3-bromophenyl)-2,2-difluoroacetic acid | C₈H₅BrF₂O₂ | 267.02 | Likely a solid or high-boiling liquid. | High |
Protocol 1: General Purification Workflow
This protocol outlines a robust, multi-step approach for purifying crude this compound.
-
Aqueous Workup:
-
Dissolve the crude product in a suitable organic solvent (e.g., diethyl ether, ethyl acetate).
-
Wash the organic layer sequentially with:
-
Saturated sodium bicarbonate solution (2 x 50 mL per 100 mL of organic layer).
-
Water (1 x 50 mL).
-
Brine (1 x 50 mL).
-
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
-
Primary Purification (Choose one):
-
Option A: Fractional Vacuum Distillation:
-
Set up a fractional distillation apparatus for vacuum distillation.
-
Carefully distill the crude product under high vacuum.
-
Collect the fractions and analyze them by GC or NMR to determine their purity.
-
-
Option B: Flash Column Chromatography:
-
Choose a suitable solvent system based on TLC analysis (e.g., a gradient of ethyl acetate in hexanes).
-
Pack a silica gel column and load the crude product.
-
Elute the column and collect fractions.
-
Analyze the fractions by TLC to identify those containing the pure product.
-
-
-
Final Analysis:
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Confirm the purity and identity of the final product using analytical techniques such as NMR (¹H, ¹³C, ¹⁹F), GC-MS, and IR spectroscopy.
-
Part 4: Visualizations
Diagram 1: General Purification Workflow
Caption: A generalized workflow for the purification of crude this compound.
Diagram 2: Potential Impurity Formation Pathways
Caption: Potential pathways for the formation of common impurities during the synthesis of this compound.
References
Stability and decomposition of Ethyl 2-(3-bromophenyl)-2,2-difluoroacetate under various conditions
Welcome to the technical support resource for Ethyl 2-(3-bromophenyl)-2,2-difluoroacetate (CAS 885068-75-7). This guide is designed for researchers, medicinal chemists, and process development scientists to provide in-depth, practical advice on the stability, handling, and potential decomposition of this valuable fluorinated building block. Our goal is to help you anticipate challenges, troubleshoot issues, and ensure the integrity of your experiments.
I. Frequently Asked Questions (FAQs)
Here we address the most common questions regarding the stability and handling of this compound.
Q1: What are the primary degradation pathways for this compound?
The molecule has three main points of potential reactivity: the ethyl ester, the carbon-bromine bond on the phenyl ring, and the difluoroacetate moiety. The most common degradation pathway under typical laboratory conditions is the hydrolysis of the ethyl ester. Under more energetic conditions, such as high heat or UV light, decomposition involving the C-Br bond can occur.
Q2: How stable is this compound to acidic and basic conditions?
The ester is susceptible to hydrolysis under both acidic and basic conditions, with the reaction being significantly faster under basic (saponification) conditions. The gem-difluoro group is electron-withdrawing, which can influence the rate of hydrolysis compared to non-fluorinated analogues.
-
Acidic Conditions: Slow hydrolysis to 2-(3-bromophenyl)-2,2-difluoroacetic acid and ethanol. This process is generally slow at room temperature but will accelerate with increasing temperature.
-
Basic Conditions: Rapid and irreversible hydrolysis (saponification) to form the corresponding carboxylate salt. This reaction is much faster than acid-catalyzed hydrolysis. Strong bases can lead to complete decomposition in a short period, even at room temperature.
Q3: What are the recommended storage conditions for this reagent?
To ensure long-term stability, the compound should be stored under controlled conditions. Several suppliers recommend cold-chain transportation.[1] For laboratory storage, the following is advised:
| Parameter | Recommendation | Rationale |
| Temperature | 2-8 °C (Refrigerated) | Slows down potential hydrolysis and other decomposition reactions. |
| Atmosphere | Inert (Argon or Nitrogen) | Prevents moisture ingress which can lead to hydrolysis. |
| Container | Tightly sealed, amber glass vial | Protects from moisture and light. |
| Purity | Use high-purity material | Impurities can sometimes catalyze decomposition. |
Q4: Is this compound sensitive to light?
Yes, compounds containing a bromophenyl group can be sensitive to UV light.[2] Photochemical degradation can occur, potentially leading to debromination or the formation of radical species. While this is not typically an issue under standard laboratory lighting, prolonged exposure to direct sunlight or other UV sources should be avoided. For photosensitive reactions, it is recommended to work in a fume hood with the sash down or use amber-colored glassware.
Q5: What common reagents are incompatible with this compound?
Based on the chemistry of its functional groups, the following should be considered incompatible:
-
Strong Bases: (e.g., NaOH, KOH, LiOH, alkoxides) - Will rapidly hydrolyze the ester.
-
Strong Acids: (e.g., concentrated H₂SO₄, HCl) - Will catalyze hydrolysis, especially at elevated temperatures.
-
Strong Reducing Agents: (e.g., LiAlH₄) - Will reduce the ester to the corresponding alcohol.
-
Strong Oxidizing Agents: Can react with the aromatic ring, though the electron-withdrawing nature of the substituents offers some stability.[3]
-
Nucleophiles: Strong nucleophiles can potentially displace the ester or react in other ways.[4][5]
II. Troubleshooting Guide
This section provides solutions to specific problems you might encounter during your experiments.
Problem 1: My reaction is giving low yields, and I see a new, more polar spot on my TLC plate.
-
Possible Cause: This is a classic sign of ester hydrolysis. The resulting carboxylic acid is significantly more polar than the starting ester and will have a lower Rf value on normal-phase silica gel.
-
Troubleshooting Steps:
-
Check for Moisture: Ensure all your solvents are anhydrous and that the reaction is being run under an inert atmosphere (N₂ or Ar).
-
Reagent pH: Check the pH of your reaction mixture if possible. If you are using any aqueous reagents, ensure they are not basic. Some reagents can be slightly basic even if not immediately obvious.
-
Purify Reagents: If you are using a reagent that could be contaminated with water or base (e.g., an amine base that has absorbed water), consider purifying it before use.
-
Temperature Control: Avoid excessive heating, as this will accelerate hydrolysis.
-
Problem 2: The NMR of my compound looks clean initially, but after a day in solution, new peaks appear.
-
Possible Cause: Decomposition in the NMR solvent. This is most common in deuterated methanol (CD₃OD) due to potential transesterification or if the solvent contains trace amounts of acid or base. Chloroform-d (CDCl₃) can contain trace amounts of DCl, which can slowly catalyze hydrolysis if water is present.
-
Troubleshooting Steps:
-
Use Aprotic Solvents: For stability studies or if you need to leave the sample for an extended period, use a dry, aprotic solvent like CDCl₃ (passed through a plug of basic alumina to remove acid) or DMSO-d₆.
-
Fresh Samples: Prepare NMR samples immediately before analysis and do not let them sit for extended periods.
-
Spike Experiment: To confirm hydrolysis, you can intentionally add a drop of D₂O to your NMR tube and monitor the sample. An increase in the rate of appearance of new peaks would support hydrolysis.
-
Problem 3: My reaction mixture is turning yellow or brown, but my starting material is colorless.
-
Possible Cause: This could indicate a few issues. It may be a sign of thermal decomposition if the reaction is being run at a high temperature. Alternatively, it could be related to photochemical degradation if the reaction is exposed to light.
-
Troubleshooting Steps:
-
Reduce Temperature: Determine if the reaction can be run at a lower temperature.
-
Protect from Light: Wrap the reaction vessel in aluminum foil to exclude light.
-
Degas Solvents: Dissolved oxygen can sometimes participate in degradation pathways that produce colored byproducts. Degassing your solvents prior to use may help.
-
III. Experimental Protocols & Visualizations
Protocol 1: Standard Stability Test Against Hydrolysis
This protocol allows for a quick assessment of the compound's stability in a given solvent system.
-
Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.
-
Test Conditions:
-
Neutral: Add 100 µL of the stock solution to 900 µL of your reaction solvent.
-
Acidic: Add 100 µL of the stock solution to 900 µL of your reaction solvent, followed by 10 µL of 1M HCl in dioxane.
-
Basic: Add 100 µL of the stock solution to 900 µL of your reaction solvent, followed by 10 µL of 1M NaOH in water.
-
-
Incubation: Gently mix all samples and let them stand at room temperature.
-
Analysis: At various time points (e.g., 0, 1, 4, 24 hours), take a small aliquot from each vial and analyze by TLC or LC-MS to monitor the disappearance of the starting material and the appearance of the hydrolysis product.
Visualization: Key Decomposition Pathways
The following diagram illustrates the primary hydrolytic degradation pathways for the target molecule under acidic and basic conditions.
Caption: Primary hydrolytic pathways for this compound.
Visualization: Troubleshooting Workflow
This workflow provides a logical sequence for diagnosing stability issues during a reaction.
Caption: Workflow for troubleshooting unexpected reaction outcomes.
IV. References
-
Fluorinated Esters: Synthesis and Identification. PDXScholar. --INVALID-LINK--
-
This compound | AMERICAN ELEMENTS. American Elements. --INVALID-LINK--
-
Diverse reactivity of the gem-difluorovinyl iodonium salt for direct incorporation of the difluoroethylene group into N- and O-nucleophiles. National Institutes of Health (NIH). --INVALID-LINK--
-
Partially Fluorinated Esters and Ethers as Temperature-Stable Liquids. ACS Publications. --INVALID-LINK--
-
Thermal Stability and Electrochemical Properties of Fluorine Compounds as Nonflammable Solvents for Lithium-Ion Batteries | Request PDF. ResearchGate. --INVALID-LINK--
-
(PDF) Diverse reactivity of the gem-difluorovinyl iodonium salt for direct incorporation of the difluoroethylene group into N- and O-nucleophiles. ResearchGate. --INVALID-LINK--
-
Thermal and oxidative stability of fluorinated alkyl aryl ethers. ResearchGate. --INVALID-LINK--
-
PARTIALLY FLUORINATED ESTERS AND ETHERS AS TEMPERATURE STABLE LIQUIDS. PART I. SYNTHESIS AND CHARACTERIZATION. Defense Technical Information Center (DTIC). --INVALID-LINK--
-
Ethyl difluoroacetate - Apollo Scientific. Apollo Scientific. --INVALID-LINK--
-
Photochemical Degradation of Polybrominated Diphenyl Ethers. ACS Publications. --INVALID-LINK--
-
885068-75-7|this compound - BLDpharm. BLDpharm. --INVALID-LINK--
-
SAFETY DATA SHEET - Thermo Fisher Scientific. Thermo Fisher Scientific. --INVALID-LINK--
References
- 1. 885068-75-7|this compound|BLD Pharm [bldpharm.com]
- 2. Photochemical Degradation of Polybrominated Diphenyl Ethers [manu56.magtech.com.cn]
- 3. WERCS Studio - Application Error [assets.thermofisher.com]
- 4. Diverse reactivity of the gem-difluorovinyl iodonium salt for direct incorporation of the difluoroethylene group into N- and O-nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Low Conversion Rates in Reactions with Ethyl 2-(3-bromophenyl)-2,2-difluoroacetate
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Ethyl 2-(3-bromophenyl)-2,2-difluoroacetate. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address challenges related to low conversion rates in various cross-coupling reactions. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but the underlying scientific reasoning to empower you to solve even the most challenging synthetic problems.
Understanding the Substrate: Key Physicochemical Properties
This compound is a valuable building block, but its reactivity is nuanced due to the presence of both an aryl bromide and a highly electron-withdrawing difluoroacetate group. Understanding these features is the first step in effective troubleshooting.
-
Aryl Bromide: The carbon-bromine bond is a common handle for palladium-catalyzed cross-coupling reactions. Its reactivity is influenced by the electronic nature of the substituents on the aromatic ring.
-
Difluoroacetate Group: This group is strongly electron-withdrawing, which has two major implications:
-
It activates the aryl bromide towards oxidative addition to the palladium catalyst, which can be beneficial.
-
It increases the acidity of the alpha-proton on the ethyl ester, making the compound susceptible to base-mediated side reactions. The pKa of the alpha-proton in ethyl difluoroacetate is significantly lower than that of a non-fluorinated ester (the pKa of the alpha-proton of a typical ester is around 25, while the pKa of difluoroacetic acid is 1.33, suggesting a significantly more acidic alpha-proton in the corresponding ester).[1][2]
-
-
Ester Functionality: The ethyl ester is susceptible to hydrolysis under basic conditions, a common side reaction in many cross-coupling protocols. The rate of hydrolysis of fluorinated esters can be different from their non-fluorinated analogs.
This unique combination of functional groups necessitates careful optimization of reaction conditions to favor the desired cross-coupling pathway while minimizing side reactions.
General Troubleshooting Workflow for Low Conversion Rates
Low conversion is a multifaceted problem. Before diving into reaction-specific issues, it's crucial to systematically evaluate the fundamental parameters of your experiment. The following workflow provides a logical approach to diagnosing the root cause of poor reactivity.
Figure 1. A systematic workflow for troubleshooting low conversion rates.
Frequently Asked Questions (FAQs) by Reaction Type
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful tool for C-C bond formation. However, the electron-deficient nature of the aryl bromide and the base-sensitivity of the difluoroacetate group can lead to challenges.
Q1: My Suzuki-Miyaura reaction with this compound is giving low yields. What are the most likely causes?
A1: Low yields in this specific Suzuki coupling often stem from a few key issues:
-
Inappropriate Base Selection: A base that is too strong can lead to the hydrolysis of the ethyl ester or other base-mediated side reactions. Conversely, a base that is too weak may not efficiently promote the transmetalation step. For substrates with base-sensitive functional groups like esters, milder bases are generally recommended.[3]
-
Catalyst System Inactivity: The choice of palladium source and ligand is critical. The electron-withdrawing difluoroacetate group facilitates the oxidative addition step, but a mismatch between the catalyst and the substrate can still lead to low turnover.
-
Protodeboronation of the Boronic Acid/Ester: This is a common side reaction where the boronic acid is converted to the corresponding arene, especially with electron-rich or heteroaryl boronic acids under basic conditions.[3]
-
Ester Hydrolysis: The presence of a strong base and water can lead to the saponification of the ethyl ester, consuming your starting material.
Troubleshooting Protocol for Suzuki-Miyaura Coupling:
-
Base Screening: If you suspect base-related issues, perform a screen of milder bases.
| Base | Recommended Starting Conditions | Comments |
| K₃PO₄ | 2.0 - 3.0 equiv, 1,4-Dioxane/H₂O (4:1), 80-110 °C | A good starting point for many challenging couplings. |
| K₂CO₃ | 2.0 - 3.0 equiv, Toluene/EtOH/H₂O, 80-110 °C | A standard, milder base. |
| Cs₂CO₃ | 2.0 - 3.0 equiv, 1,4-Dioxane/H₂O, 80-110 °C | More soluble and stronger than K₂CO₃, can increase reaction rates. |
| KF | 3.0 equiv, Anhydrous THF or Dioxane, 60-80 °C | A mild option, particularly useful for base-sensitive substrates. |
-
Catalyst and Ligand Optimization: If base screening is unsuccessful, focus on the catalyst system. For electron-deficient aryl bromides, bulky and electron-rich phosphine ligands are often effective.
| Palladium Source | Ligand | Comments |
| Pd(OAc)₂ or Pd₂(dba)₃ | SPhos, XPhos, or other Buchwald-type ligands | These ligands are known to be effective for challenging couplings. |
| Pd(PPh₃)₄ | Triphenylphosphine | A classic catalyst, but may be less effective for this substrate. |
| Pd(dppf)Cl₂ | dppf | Often a robust catalyst for a range of Suzuki couplings. |
-
Minimize Water Content: To reduce the risk of ester hydrolysis and protodeboronation, consider using anhydrous conditions with a base like KF. Ensure your solvent is rigorously dried and degassed.
-
Use Boronic Esters: Pinacol boronic esters are often more stable and less prone to protodeboronation than their corresponding boronic acids.[3]
Q2: I am observing a significant amount of the debrominated starting material, Ethyl 2-phenyl-2,2-difluoroacetate. What is causing this?
A2: The formation of the debrominated product is a result of a side reaction called hydrodehalogenation . This can occur through several mechanisms, often involving the palladium catalyst. It can be promoted by:
-
Presence of Hydride Sources: Impurities in reagents or solvents can act as hydride donors.
-
Catalyst Decomposition: Inactive palladium species can sometimes catalyze this side reaction.
-
Suboptimal Ligand Choice: The ligand plays a crucial role in stabilizing the palladium catalyst and promoting the desired catalytic cycle.
Troubleshooting Protocol for Hydrodehalogenation:
-
Re-evaluate Reagents and Solvents: Ensure all reagents are pure and solvents are freshly distilled and degassed.
-
Screen Ligands: Bulky, electron-rich ligands can often suppress hydrodehalogenation by favoring the desired cross-coupling pathway.
-
Lower Reaction Temperature: Higher temperatures can sometimes promote catalyst decomposition and side reactions.
Heck Reaction
The Heck reaction couples the aryl bromide with an alkene. The electron-deficient nature of the aryl bromide in this compound is generally favorable for the oxidative addition step.
Q1: My Heck reaction is not proceeding, and I am recovering my starting material. What should I try?
A1: While the electron-withdrawing group should facilitate oxidative addition, other factors can inhibit the reaction:
-
Inactive Catalyst: Traditional Pd(OAc)₂/PPh₃ systems may not be sufficiently active. More robust catalyst systems are often required.
-
Inappropriate Base: The base in a Heck reaction is crucial for regenerating the active Pd(0) catalyst. Organic bases like triethylamine (Et₃N) or inorganic bases like K₂CO₃ are commonly used.
-
Steric Hindrance: The alkene coupling partner might be sterically hindered, slowing down the migratory insertion step.
Troubleshooting Protocol for Heck Reaction:
-
Catalyst and Ligand Screening:
-
Palladium Source: Try Pd(OAc)₂ or Pd₂(dba)₃.
-
Ligands: If PPh₃ is ineffective, switch to more electron-rich and bulky phosphine ligands like P(o-tol)₃ or Buchwald-type ligands. N-heterocyclic carbene (NHC) ligands are also a good option, especially for high-temperature reactions.
-
-
Base and Solvent Optimization:
-
Bases: Screen Et₃N, DIPEA, K₂CO₃, and Cs₂CO₃.
-
Solvents: DMF, NMP, dioxane, and toluene are common solvents for Heck reactions. Ensure the solvent is anhydrous and degassed.
-
-
Increase Reaction Temperature: Heck reactions often require elevated temperatures (100-140 °C).
Buchwald-Hartwig Amination
This reaction forms a C-N bond between the aryl bromide and an amine. The considerations for this reaction are similar to the Suzuki-Miyaura coupling, with a strong emphasis on base selection to avoid side reactions.
Q1: I am attempting a Buchwald-Hartwig amination and observing low conversion and/or decomposition of my starting material. What is the likely issue?
A1: The primary challenge in the Buchwald-Hartwig amination of this substrate is the choice of a strong base, which is typically required for this reaction. Strong bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) can readily cause hydrolysis of the ethyl ester.
Troubleshooting Protocol for Buchwald-Hartwig Amination:
-
Careful Base Selection:
-
Start with a weaker inorganic base like K₃PO₄ or Cs₂CO₃. While less common for Buchwald-Hartwig reactions, they can be effective for base-sensitive substrates.
-
If a stronger base is necessary, use it at the lowest possible temperature that still allows for reaction.
-
-
Ligand Choice is Critical:
-
Bulky biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) are essential for promoting the C-N bond-forming reductive elimination.
-
-
Protecting Group Strategy: If direct amination is problematic, consider a protecting group strategy. For example, coupling with a protected amine (like a carbamate) followed by deprotection might be a more viable route.
Sonogashira Coupling
The Sonogashira coupling involves the reaction of the aryl bromide with a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst.
Q1: My Sonogashira coupling is giving a complex mixture of products with low yield of the desired alkynylated compound. What are the potential side reactions?
A1: Besides low conversion, Sonogashira couplings can be plagued by several side reactions:
-
Glaser Coupling: The homocoupling of the terminal alkyne to form a diyne is a common side reaction, often promoted by the copper co-catalyst in the presence of oxygen.
-
Ester Hydrolysis: The amine base (e.g., Et₃N, DIPEA) used in Sonogashira reactions can promote the hydrolysis of the ester, especially at elevated temperatures.
-
Dehalogenation: Similar to other cross-coupling reactions, hydrodehalogenation of the starting material can occur.
Troubleshooting Protocol for Sonogashira Coupling:
-
Rigorous Degassing: To minimize Glaser coupling, it is crucial to thoroughly degas all solvents and reagents and maintain a strict inert atmosphere.
-
Copper-Free Conditions: If homocoupling is a persistent issue, consider a copper-free Sonogashira protocol. These reactions often require a different ligand and may need higher temperatures.
-
Base and Temperature Optimization: Use the mildest possible amine base and the lowest effective temperature to minimize ester hydrolysis.
-
Catalyst System: Pd(PPh₃)₄ or a combination of PdCl₂(PPh₃)₂ and CuI is a common starting point. If this fails, screening other phosphine ligands may be necessary.
Experimental Protocols
Protocol 1: General Procedure for a Screening Suzuki-Miyaura Reaction
This protocol provides a starting point for optimizing the Suzuki-Miyaura coupling of this compound.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane/water, 4:1)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound, the arylboronic acid, the palladium catalyst, the ligand, and the base.
-
Add the degassed solvent mixture via syringe.
-
Seal the flask and place it in a preheated oil bath at 100 °C.
-
Stir the reaction mixture vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Conclusion
Successfully employing this compound in cross-coupling reactions requires a nuanced understanding of its electronic properties and potential side reactions. By systematically evaluating reagent quality, reaction setup, and the choice of catalyst, ligand, and base, researchers can overcome the challenges of low conversion rates. This guide provides a framework for logical troubleshooting, empowering you to optimize your synthetic routes and achieve your research goals.
References
Removal of palladium catalyst residues from Ethyl 2-(3-bromophenyl)-2,2-difluoroacetate products
Technical Support Center: Palladium Catalyst Residue Removal
Topic: Effective Removal of Palladium Catalyst Residues from Ethyl 2-(3-bromophenyl)-2,2-difluoroacetate Products
Audience: Researchers, Scientists, and Drug Development Professionals
Document ID: TSC-PD-4481-01
Introduction: The Challenge of Latent Palladium
Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, are indispensable tools in modern organic synthesis, particularly in the pharmaceutical industry for creating complex molecules like this compound.[1][2] However, a persistent challenge is the removal of residual palladium from the final active pharmaceutical ingredient (API).[3] These metal impurities can interfere with downstream chemistry and, more critically, are strictly regulated by bodies like the International Council for Harmonisation (ICH) due to their potential toxicity.[4] Acceptable limits for palladium in APIs are often in the low parts-per-million (ppm) range, necessitating robust and validated purification strategies.[5]
This guide provides a comprehensive technical resource for scientists facing the challenge of palladium removal. We will explore the underlying principles of various purification techniques, offer detailed troubleshooting guides, and present validated protocols to ensure your final compound meets the highest purity standards.
Part 1: Frequently Asked Questions (FAQs)
Q1: What are the primary methods for removing palladium residues from my this compound product?
A1: The most common and effective methods fall into several categories:
-
Adsorption: Using solid-supported materials that selectively bind palladium. This includes specialized metal scavengers and activated carbon.[6][7]
-
Crystallization: Purifying the product through crystallization often leaves palladium impurities dissolved in the mother liquor.[6][8]
-
Extraction: Liquid-liquid extraction can be used to partition palladium species into an aqueous phase, away from the organic product.[9]
-
Filtration: A simple yet effective method for removing heterogeneous catalysts (e.g., Pd/C) or precipitated palladium metal by passing the reaction mixture through a filter aid like Celite®.[7][9]
-
Chromatography: Techniques like column chromatography can separate the desired compound from palladium residues.[9]
Q2: I've performed a standard aqueous workup and column chromatography, but my ICP-MS analysis still shows >100 ppm of palladium. Why?
A2: This is a common scenario. Significant levels of palladium can remain even after chromatography.[10] The reasons are multifaceted:
-
Homogeneous Residues: The active catalytic species is often a soluble, homogeneous Pd(0) or Pd(II) complex. These can co-elute with your product on silica gel.
-
Strong Chelation: Your product, this compound, or related impurities might chelate with palladium, making it more soluble in organic solvents and harder to separate.
-
Colloidal Palladium: In some cases, insoluble palladium can form fine colloidal particles that pass through standard filters and behave like soluble species during chromatography.[9]
Q3: What are metal scavengers and how do I choose the right one?
A3: Metal scavengers are solid supports (typically silica or polystyrene) functionalized with ligands that have a high affinity for palladium.[7] Thiol-based scavengers (like ISOLUTE® Si-Thiol) and trimercaptotriazine (TMT)-based scavengers (like Biotage® MP-TMT) are particularly effective for soft metals like palladium.[11] The choice depends on:
-
Palladium Oxidation State: Thiol-based scavengers are generally effective for both Pd(0) and Pd(II).
-
Solvent Compatibility: The scavenger must be stable and effective in your chosen solvent system.
-
Product Structure: Ensure your product does not react with the scavenger's functional groups.
Q4: Can activated carbon be used instead of expensive scavengers?
A4: Yes, activated carbon is a cost-effective and widely used adsorbent for palladium removal.[12][13] However, it has limitations. Its action is often non-specific, which can lead to adsorption of your desired product and thus a loss of yield.[4][6] While specialized activated carbons like Shirasagi ANOX-1 offer improved selectivity, a screening study is often necessary to balance palladium removal efficiency with product recovery.[12]
Part 2: Troubleshooting and Optimization Guide
This section addresses specific issues you may encounter during the purification of this compound.
Issue 1: Inconsistent Palladium Removal from Batch to Batch
-
Possible Cause: Variability in the final oxidation state and coordination sphere of the palladium catalyst at the end of the reaction. The nature of the palladium species can be influenced by minor variations in reaction time, temperature, or air exposure during workup.
-
Troubleshooting Steps:
-
Standardize the Work-up: Ensure a consistent work-up procedure for every batch before initiating palladium removal. This helps to normalize the palladium species present.
-
Introduce a Pre-Treatment Step: Consider a mild oxidation (e.g., bubbling air through the solution) or reduction step to convert the various palladium species into a single, more easily removed form.
-
Use a Broad-Spectrum Scavenger: Employ a scavenger known to be effective against multiple palladium species. Dimercaptotriazine (DMT) or multi-functionalized silica scavengers are good candidates.[6]
-
Issue 2: Significant Product Loss During Purification
-
Possible Cause: Your product, this compound, is adsorbing to the purification medium (e.g., activated carbon or scavenger).
-
Troubleshooting Steps:
-
Optimize Scavenger Amount: Titrate the amount of scavenger used. Start with a lower equivalence relative to the initial palladium load and increase incrementally. Analyze both palladium content and product yield at each step.
-
Adjust the Solvent: The solvent plays a crucial role. A solvent in which your product is highly soluble may reduce its non-specific binding to the scavenger.
-
Change the Purification Method: If product loss remains high with adsorption methods, consider switching to a crystallization-based purification. The addition of a crystallization aid, such as N-acetylcysteine, can help keep palladium species soluble in the mother liquor.[8]
-
Decision-Making Workflow for Palladium Removal
The following diagram outlines a logical workflow for selecting and optimizing a palladium removal strategy.
Caption: Decision workflow for selecting a palladium purification strategy.
Part 3: Experimental Protocols & Data
Protocol 1: Palladium Removal Using a Silica-Thiol Scavenger
This protocol details a robust method for reducing palladium content to low ppm levels.
-
Dissolution: Dissolve the crude this compound product in a suitable organic solvent (e.g., Ethyl Acetate, Toluene, or THF) to a concentration of 50-100 mg/mL.
-
Scavenger Addition: Add a silica-based thiol scavenger (e.g., ISOLUTE® Si-Thiol) to the solution. A typical starting point is 5-10 weight equivalents relative to the initial mass of the palladium catalyst used in the reaction.
-
Stirring: Stir the mixture at room temperature (20-25 °C) or a slightly elevated temperature (40-50 °C) for 2 to 18 hours. The optimal time and temperature should be determined experimentally by taking small aliquots for analysis.
-
Filtration: Filter the mixture through a pad of Celite® or a suitable filter paper to remove the solid scavenger.
-
Washing: Wash the filter cake with fresh solvent to ensure complete recovery of the product.
-
Concentration: Combine the filtrate and washings, and remove the solvent under reduced pressure to yield the purified product.
-
Analysis: Submit a sample of the purified product for palladium content analysis using a sensitive technique like Inductively Coupled Plasma Mass Spectrometry (ICP-MS).[8]
Protocol 2: Palladium Removal Using Activated Carbon
This protocol provides a cost-effective alternative, but requires careful optimization to prevent yield loss.
-
Dissolution: Dissolve the crude product in an appropriate solvent (e.g., Toluene, THF).
-
Carbon Addition: Add 5-10 wt% of activated carbon relative to the mass of the crude product.
-
Stirring: Stir the slurry at room temperature for 1-4 hours. Monitor the progress by analyzing aliquots of the filtered solution.
-
Filtration: Filter the mixture through a Celite® pad to completely remove the fine carbon particles. This step is critical; ensure the filtrate is colorless and free of particulates.
-
Washing: Wash the Celite® pad thoroughly with fresh solvent to recover adsorbed product.
-
Concentration: Concentrate the combined filtrate to obtain the purified product.
-
Analysis: Analyze the final product for residual palladium content and calculate the process yield.
Comparative Data on Palladium Scavengers
The following table summarizes the performance of common palladium removal agents. The efficiency is highly dependent on the specific reaction conditions and the nature of the palladium species.
| Purification Agent | Functional Group/Type | Typical Efficiency | Advantages | Disadvantages |
| Silica-Thiol Scavengers | Thiol (-SH) | >95% | High selectivity for Pd, good kinetics, broad solvent compatibility.[14] | Higher cost than carbon. |
| Polystyrene-TMT | Trimercaptotriazine | >97% | Very high affinity for Pd, effective for various Pd species.[15] | Can be more expensive, potential for swelling in some solvents. |
| Activated Carbon | Amorphous Carbon | 50-90% | Low cost, widely available.[4] | Non-specific, can lead to significant product loss, variable performance.[6] |
| Crystallization | Physical Separation | Variable | Can be highly effective and scalable, removes other impurities. | Success is highly product-dependent, may require additives.[8] |
Palladium Removal Workflow Diagram
Caption: Standard experimental workflow for scavenger-based palladium removal.
References
- 1. fiveable.me [fiveable.me]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Method for the determination of Pd-catalyst residues in active pharmaceutical ingredients by means of high-energy polarized-beam energy dispersive X-ray fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. books.rsc.org [books.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. arborassays.com [arborassays.com]
- 9. researchgate.net [researchgate.net]
- 10. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biotage.com [biotage.com]
- 12. Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 13. Selective adsorption and removal of Palladium (Pd) Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
Analytical methods for monitoring the progress of Ethyl 2-(3-bromophenyl)-2,2-difluoroacetate reactions
Technical Support Center: Monitoring Ethyl 2-(3-bromophenyl)-2,2-difluoroacetate Reactions
Welcome to the technical support center for the analytical monitoring of reactions involving this compound. This guide is designed for researchers, chemists, and drug development professionals who require robust, accurate, and efficient methods to track reaction progress, determine yield, and identify impurities. Given the unique chemical properties of this fluorinated intermediate, selecting and troubleshooting the right analytical technique is paramount for success. This document provides in-depth, field-proven insights in a direct question-and-answer format to address the specific challenges you may encounter.
Frequently Asked Questions: Choosing Your Analytical Weapon
This section addresses common questions about selecting the primary analytical technique for monitoring your reaction. The choice is often a trade-off between the need for real-time information, quantitative accuracy, and the complexity of the reaction mixture.
Q1: Which analytical techniques are most suitable for monitoring reactions with this compound?
The most effective techniques are Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and Gas Chromatography-Mass Spectrometry (GC-MS). The choice depends on the specific information you need.
-
¹⁹F and ¹H NMR Spectroscopy: Ideal for in-situ monitoring and quantitative analysis without the need for reference standards. The presence of the difluoroacetate group provides a unique and sensitive ¹⁹F NMR handle, which is often free from background signals.[1][2] This makes it an excellent tool for tracking the consumption of the starting material and the formation of fluorinated products in real-time.[2][3]
-
High-Performance Liquid Chromatography (HPLC-UV): The workhorse for quantitative analysis in many labs. It excels at separating the starting material, product, and non-volatile impurities. Its high precision and robustness make it ideal for formal purity analysis and yield calculations, provided reference standards are available.[4]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Best suited for analyzing volatile components and identifying byproducts. The mass spectrometer provides structural information, which is invaluable for understanding side reactions. However, the thermal stability of the analyte must be considered, as degradation can occur in the hot injector.[5][6]
Comparative Overview of Core Techniques
| Technique | Primary Use Case | Advantages | Limitations |
| ¹⁹F / ¹H NMR | Real-time reaction kinetics, in-situ yield determination, structural confirmation. | No reference standard needed for qNMR, non-destructive, high structural information content, clean spectral window for ¹⁹F.[1][7] | Lower sensitivity than chromatography, requires specialized equipment, potential for peak overlap in complex mixtures. |
| HPLC-UV | Quantitative analysis of reaction completion, purity assessment, impurity profiling. | High sensitivity and resolution, excellent quantitation, well-established methods.[4][8] | Requires reference standards for accurate quantitation, destructive, offline analysis can delay results.[9] |
| GC-MS | Identification of volatile byproducts, analysis of thermally stable compounds. | Excellent separation for volatiles, provides mass/structural data for unknowns.[10] | Potential for thermal degradation of the analyte, may require derivatization for less volatile compounds.[11] |
Q2: Why is ¹⁹F NMR particularly powerful for my reaction?
The ¹⁹F nucleus offers several distinct advantages for analyzing fluorinated compounds like this compound:
-
High Natural Abundance and Sensitivity: The ¹⁹F nucleus has 100% natural abundance and a high gyromagnetic ratio, making it nearly as sensitive as ¹H NMR.[12][13]
-
Large Chemical Shift Range: The chemical shifts in ¹⁹F NMR are spread over a much wider range than in ¹H NMR, which significantly reduces the chances of signal overlap, even in complex mixtures.[1][12]
-
No Background Signal: Biological and most common organic systems lack naturally occurring organofluorine compounds, meaning your spectra will be free of endogenous background signals.[2] This makes ¹⁹F NMR an ideal "spy" nucleus to cleanly observe the fate of your fluorinated molecule.[1]
Q3: Can I monitor my reaction in real-time without taking samples?
Yes. In-situ monitoring, where the reaction is observed as it happens, is highly effective for understanding reaction kinetics and detecting transient intermediates.[14]
-
NMR: By using an NMR tube as the reaction vessel or by flowing the reaction mixture through a specialized cell inside the spectrometer, you can acquire spectra at regular intervals. Quantitative ¹H or ¹⁹F NMR (qNMR) can provide an immediate and accurate measurement of component concentrations and reaction yield without the need for sampling and workup.[7][15]
-
FTIR/Raman: In-situ spectroscopy probes (FTIR-ATR or Raman) can be inserted directly into the reaction vessel to track the disappearance of reactant peaks and the appearance of product peaks in real-time.[16][17] This is particularly useful for tracking changes in functional groups.
Workflow for Selecting an Analytical Method
The following diagram illustrates a decision-making process for choosing the most appropriate analytical technique based on your experimental goals.
Caption: Decision tree for analytical method selection.
Troubleshooting Guide: Solving Common Experimental Issues
This section provides solutions to specific problems you might encounter during analysis.
HPLC Troubleshooting
Q4: I'm not getting good separation between my starting material and product peaks. What should I do?
Poor resolution is a common issue that can often be solved by systematically optimizing your method.[8][18]
-
Causality: Separation in reversed-phase HPLC is governed by the differential partitioning of analytes between the nonpolar stationary phase (e.g., C18) and the polar mobile phase. If your starting material and product have very similar polarities, they will not separate well.
-
Troubleshooting Steps:
-
Adjust Mobile Phase Strength: Change the ratio of your organic solvent (e.g., acetonitrile) to water. To increase the retention of your compounds, decrease the percentage of the organic solvent. Make small, incremental changes (e.g., 2-5%).
-
Introduce a Gradient: If an isocratic method (constant mobile phase composition) fails, a gradient elution is the next logical step. Start with a lower percentage of organic solvent to retain early-eluting compounds and gradually increase the percentage to elute more nonpolar compounds. This often improves resolution for complex mixtures.[8]
-
Change the Organic Modifier: Sometimes, switching from acetonitrile to methanol (or vice-versa) can alter the selectivity of the separation, improving resolution between closely eluting peaks.
-
Check the pH: If your molecules have acidic or basic functional groups, the pH of the mobile phase can dramatically affect their retention time and peak shape. Buffering the aqueous portion of your mobile phase can provide more stable and reproducible results.[19]
-
Q5: My analyte peak is tailing or fronting. How can I fix this?
Poor peak shape compromises the accuracy of integration and thus quantification.[8]
-
Causality:
-
Peak Tailing is often caused by secondary interactions between the analyte and the column packing (e.g., acidic silanol groups interacting with basic analytes) or by column overload.
-
Peak Fronting is typically a sign of column overload or a sample solvent that is much stronger than the mobile phase.
-
-
Troubleshooting Steps:
-
Reduce Sample Concentration: This is the easiest fix for column overload. Dilute your sample and re-inject.
-
Match Sample Solvent to Mobile Phase: Dissolve your sample in the initial mobile phase if possible. Injecting a sample in a much stronger solvent (e.g., 100% DMSO when the mobile phase is 50% acetonitrile/water) can cause severe peak distortion.[20]
-
For Tailing: If the analyte is basic, add a small amount of a competing base like triethylamine (TEA) to the mobile phase (e.g., 0.1%) to block active silanol sites. Alternatively, use a modern, end-capped column designed to minimize these interactions.
-
Check Column Health: A degraded column or a blocked frit can also lead to poor peak shape. Try flushing the column or replacing it if it's old.
-
Workflow for Troubleshooting HPLC Peak Shape Issues
Caption: Troubleshooting flowchart for common HPLC peak shape problems.
NMR Troubleshooting
Q6: How do I set up a reliable quantitative NMR (qNMR) experiment to determine my reaction yield in situ?
A successful qNMR experiment requires careful setup to ensure that the signal intensity is directly proportional to the molar concentration.[21]
-
Causality: For a signal integral to be truly quantitative, the nuclear spins must fully relax back to their equilibrium state between successive pulses. If the relaxation delay (d1) is too short, signals from nuclei with long relaxation times will be suppressed, leading to inaccurate integrals.[22]
-
Key Experimental Parameters:
-
Choose an Internal Standard: Select a stable, non-reactive compound with a simple spectrum that does not overlap with your analyte signals. For ¹⁹F qNMR, a fluorinated compound with a known purity is required. For ¹H qNMR, common standards include 1,4-dioxane or dimethyl sulfone.
-
Ensure Complete Solubilization: All components (analyte, standard, starting material) must be fully dissolved.
-
Set a Sufficiently Long Relaxation Delay (d1): The relaxation delay should be at least 5 times the longest T1 relaxation time of any nucleus you are quantifying. A good starting point for many small molecules is a d1 of 30 seconds.
-
Calibrate the 90° Pulse: Ensure a properly calibrated pulse width is used for uniform excitation across the entire spectrum.
-
Acquire Data with Good Signal-to-Noise: A signal-to-noise ratio of at least 250:1 is recommended for integration errors of less than 1%.[22]
-
Process Data Carefully: Use proper phasing and baseline correction, as errors in these steps can significantly affect the accuracy of the integrals.[21]
-
GC-MS Troubleshooting
Q7: My compound appears to be degrading in the GC. How can I confirm this and prevent it?
Thermal degradation is a known issue for some organic molecules, especially esters and halogenated compounds.
-
Causality: The high temperature of the GC inlet (typically >250 °C) can cause molecules to break down before they even reach the column.
-
Troubleshooting Steps:
-
Lower the Inlet Temperature: Reduce the inlet temperature in 20-25 °C increments to find the lowest possible temperature that still allows for efficient volatilization of your analyte.
-
Use a Deactivated Inlet Liner: Active sites in a standard glass liner can catalyze degradation. Use a specially deactivated (silanized) liner to minimize these interactions.
-
Check for Byproducts: Look for fragment ions in the mass spectrum that correspond to logical breakdown products. For example, the loss of the ethyl group or bromine from your parent molecule. The NIST WebBook can provide reference mass spectra for related fragments.[23][24]
-
Standard Operating Protocols
Protocol 1: General Purpose HPLC-UV Method for Reaction Monitoring
This protocol provides a starting point for developing a method to separate this compound from potential products. Optimization will be required.
-
Instrumentation: Standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).[4]
-
Mobile Phase:
-
A: Water (HPLC Grade)
-
B: Acetonitrile (HPLC Grade)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm or 254 nm (scan for optimal wavelength with a DAD detector if available).[25]
-
Injection Volume: 10 µL.
-
Gradient Program (Starting Point):
Time (min) %A (Water) %B (Acetonitrile) 0.0 60 40 15.0 10 90 17.0 10 90 17.1 60 40 | 20.0 | 60 | 40 |
-
Sample Preparation:
-
Take an aliquot (e.g., 50 µL) of the reaction mixture.
-
Quench the reaction if necessary (e.g., by diluting in cold solvent).
-
Dilute the aliquot in the mobile phase (e.g., 1:1000).
-
Filter the sample through a 0.45 µm syringe filter before injection.[4]
-
Protocol 2: Sample Preparation for Quantitative ¹H NMR (qNMR)
This protocol describes how to prepare a sample for determining the absolute purity or concentration of the final product.
-
Select and Weigh the Internal Standard: Accurately weigh a known mass (e.g., 10.0 mg) of a suitable, dry internal standard (e.g., maleic anhydride) into a clean vial using a calibrated analytical balance.
-
Weigh the Analyte: Accurately weigh a known mass of your crude or purified reaction product (e.g., 20.0 mg) into the same vial.
-
Dissolve the Sample: Add a precise volume (e.g., 0.75 mL) of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) to the vial. Ensure both the standard and the analyte are completely dissolved.
-
Transfer to NMR Tube: Transfer the solution to a clean, dry NMR tube.
-
Acquire the Spectrum: Collect the ¹H NMR spectrum using quantitative parameters (e.g., calibrated 90° pulse, relaxation delay d1 = 30s, sufficient number of scans for S/N > 250:1).
-
Calculate Purity: Use the following formula to calculate the purity of the analyte[21]: Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std
-
Where: I = Integral, N = Number of protons for the integrated signal, M = Molar mass, m = mass, P = Purity of the standard.
-
References
- 1. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 19 F-centred NMR analysis of mono-fluorinated compounds - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08046F [pubs.rsc.org]
- 3. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. GC and GC-MS determination of fluoroacetic acid and phenoxy acid herbicides via triphasal extractive pentafluorobenzylation using a polymer-bound phase-transfer catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of fluoroacetic acid in water and biological samples by GC-FID and GC-MS in combination with solid-phase microextraction | CoLab [colab.ws]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Determination of Fluoroacetate in Poisoning Induced Blood by On-Line GPC-GC-MS with Derivatization [qikan.cmes.org]
- 11. Ultra-trace determination of sodium fluoroacetate (1080) as monofluoroacetate in milk and milk powder by GC-MS/MS and LC-MS/MS - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. The precious Fluorine on the Ring: Fluorine NMR for biological systems - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mt.com [mt.com]
- 15. Application of quantitative 19F and 1H NMR for reaction monitoring and in situ yield determinations for an early stage pharmaceutical candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. In situ sensors for flow reactors – a review - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D1RE00038A [pubs.rsc.org]
- 17. spectroscopyonline.com [spectroscopyonline.com]
- 18. ijprajournal.com [ijprajournal.com]
- 19. benchchem.com [benchchem.com]
- 20. web.vscht.cz [web.vscht.cz]
- 21. emerypharma.com [emerypharma.com]
- 22. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 23. Ethyl bromodifluoroacetate [webbook.nist.gov]
- 24. Ethyl difluoroacetate | C4H6F2O2 | CID 9961 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
Technical Support Center: Managing Exotherms in the Scale-up of Ethyl 2-(3-bromophenyl)-2,2-difluoroacetate Reactions
Welcome to the technical support center for managing exothermic reactions during the synthesis and scale-up of Ethyl 2-(3-bromophenyl)-2,2-difluoroacetate. This guide is designed for researchers, chemists, and process development professionals to safely and effectively manage the thermal hazards associated with this process. The synthesis, often involving a Reformatsky-type reaction, presents specific challenges that require careful consideration to prevent thermal runaway events.[1][2][3]
This document provides practical, in-depth answers to common troubleshooting scenarios and frequently asked questions. Our goal is to equip you with the knowledge to not only solve problems as they arise but also to design robust and safe processes from the outset.
Troubleshooting Guide: On-the-Fly Problem Solving
This section addresses specific issues you may encounter during your experiments.
Q1: My reactor temperature is overshooting the set point during the addition of the α-halo ester and zinc. What's happening and how do I fix it?
A1: A temperature overshoot indicates that the rate of heat generation from your reaction is exceeding the rate of heat removal by your reactor's cooling system.[4] This is a critical situation that can lead to a thermal runaway.[5][6] The formation of the organozinc reagent (a "Reformatsky enolate") and its subsequent addition to the carbonyl group is exothermic.[7][8]
Immediate Actions & Root Cause Analysis:
-
Stop the Feed: Immediately halt the addition of reagents. This is the quickest way to stop adding fuel to the exotherm.
-
Ensure Maximum Cooling: Verify that your cooling system is operating at its maximum capacity. Check the coolant temperature and flow rate.
-
Maintain Agitation: Ensure mixing is adequate to prevent the formation of localized hot spots and to facilitate heat transfer to the reactor walls.[9] Inadequate stirring is a common cause of poor temperature control.[10]
Systematic Troubleshooting Protocol:
-
Step 1: Review Your Dosing Profile. A common cause of temperature spikes is an overly aggressive reagent addition rate. The reaction rate, and thus heat generation, is directly linked to the concentration of reactants. Slowing down the feed rate is often the simplest and most effective solution.[11]
-
Step 2: Assess Reactant Accumulation. If the reaction initiation is slow or inhibited, unreacted material can build up in the reactor. When the reaction finally starts, this accumulated material can react very quickly, causing a large, difficult-to-control exotherm. Reaction calorimetry can quantify the percentage of unreacted material during dosing.[12][13]
-
Step 3: Evaluate Cooling Capacity. Your lab-scale cooling setup may be insufficient for the heat load. Calculate the theoretical adiabatic temperature rise to understand the worst-case scenario.[9] If the potential temperature rise is significant, you must ensure your cooling system can handle the heat output in real-time.
-
Step 4: Check Zinc Activation. The Reformatsky reaction requires activated zinc. If the zinc is not sufficiently reactive, the reaction may have a long induction period, leading to the accumulation issue described above. Several techniques can be used to activate zinc, such as using a zinc-copper couple or pretreatment with activating agents.[3]
Q2: I've successfully run this reaction at a 1L scale, but at a 20L scale, the exotherm is becoming uncontrollable. Why is this happening?
A2: This is a classic and dangerous scale-up challenge rooted in fundamental physics. As you increase the volume of a reactor, its volume (and therefore its heat-generating potential) increases by a cubic factor (Volume ∝ radius³), while its surface area (its heat-removal capability) only increases by a square factor (Area ∝ radius²).[14]
This surface-area-to-volume ratio mismatch means that large reactors are inherently less efficient at removing heat than small ones.[14][15] A process that was easily managed in the lab can quickly become a serious thermal hazard at pilot or production scale.[9]
Workflow for Re-evaluating the Process for Scale-Up:
Caption: Workflow for assessing and mitigating thermal risk during scale-up.
Key Actions:
-
Quantify the Hazard: Before attempting a larger scale, use reaction calorimetry (RC) to obtain critical safety data.[16][17] This will provide the total heat of reaction (ΔHrxn), the maximum rate of heat release, and the adiabatic temperature rise.[12][13] This data is not optional for safe scale-up.
-
Model Your System: Use the calorimetry data to model the heat balance in your 20L reactor. This involves comparing the predicted heat generation rate against the heat removal capacity of your larger vessel.[18] Mettler-Toledo and other vendors provide tools for this type of modeling.
-
Shift to Semi-Batch Operation: If you were running a batch process (all reagents added at once), you must switch to a semi-batch process for scale-up. This means adding one of the key reagents (e.g., the α-halo ester) slowly over time, allowing your cooling system to keep pace with the heat generated. The feed rate becomes your primary tool for controlling the reaction rate.[19]
-
Consider a Continuous Flow Reactor: For highly exothermic reactions, continuous (or flow) chemistry offers significant safety advantages.[20] The small internal volume and extremely high surface-area-to-volume ratio of flow reactors allow for near-instantaneous heat removal, preventing dangerous temperature spikes.[21]
Frequently Asked Questions (FAQs)
This section covers essential preparatory knowledge for designing a safe process.
Q3: How can I predict the exotherm of my reaction before scaling up?
A3: Predicting thermal behavior is a cornerstone of process safety. Several analytical techniques are used to screen for and quantify thermal hazards. The two most common are Differential Scanning Calorimetry (DSC) and Reaction Calorimetry (RC).
| Technique | Primary Use | Information Provided | Limitations |
| Differential Scanning Calorimetry (DSC) | Rapid screening for thermal stability of reactants, intermediates, and products.[6] | Onset temperature of decomposition, energy of decomposition. | Does not replicate process conditions (e.g., mixing, dosing). Can be misleading for desired reaction heat. |
| Reaction Calorimetry (RC) | Detailed study of the desired reaction under process-relevant conditions.[16][19] | Total heat of reaction, heat release rate, heat capacity, reactant accumulation, adiabatic temperature rise.[12] | More time-consuming and requires specialized equipment (e.g., RC1, EasyMax HFCal). |
Recommendation: Use DSC early in development to screen for "worst-case" decomposition hazards. Before any significant scale-up, performing a reaction calorimetry study is considered a standard and necessary engineering practice to gather the quantitative data needed for safe design.[16]
Q4: What are the critical process parameters I need to control to manage the exotherm?
A4: For a semi-batch exothermic reaction like the Reformatsky, your control strategy revolves around balancing heat generation with heat removal.
| Parameter | Impact on Exotherm | Control Strategy & Rationale |
| Reagent Addition Rate | Primary Control. Directly dictates the rate of reaction and heat generation. | Implement a slow, controlled dosing profile using a syringe or metering pump. The goal is to keep the heat generation rate well below the reactor's maximum cooling capacity. |
| Jacket/Coolant Temperature | Primary Control. Determines the temperature gradient (ΔT) for heat transfer. | Set the jacket temperature low enough to provide a sufficient driving force for heat removal. Be cautious of freezing points. |
| Agitation/Mixing Speed | Secondary Control. Affects the heat transfer coefficient (U) at the reactor wall. | Ensure agitation is sufficient to maintain a homogenous mixture and prevent localized hot spots. Inadequate mixing dramatically reduces heat transfer efficiency.[9][22] |
| Reactant Concentration | Design Parameter. Higher concentration leads to a faster reaction rate and higher volumetric heat output. | Use a solvent with a good heat capacity to act as a thermal sink. Diluting the reaction mass can slow the reaction and make it easier to control, though this impacts throughput. |
Q5: What is the relationship between heat generation, removal, and accumulation, and why is it critical for safety?
A5: The thermal behavior of your reactor is governed by a simple but critical heat balance equation:
Heat Accumulated = Heat Generated - Heat Removed
A safe process is one where "Heat Removed" is always greater than or equal to "Heat Generated," resulting in zero or negative accumulation. A thermal runaway occurs when this balance is lost.
Caption: The fundamental heat balance in a chemical reactor.
-
Heat Generation: Driven by reaction kinetics (temperature, concentration).
-
Heat Removal: Dependent on the reactor's heat transfer coefficient (U), surface area (A), and the temperature difference between the reaction mass and the coolant (ΔT).[18]
-
Heat Accumulation: The dangerous component. This is the energy that heats the reactor contents, increasing the reaction rate and potentially leading to a runaway cycle.[4][6]
Understanding and controlling this balance is the single most important aspect of managing reaction exotherms.
References
- 1. pharmdguru.com [pharmdguru.com]
- 2. Reformatsky reaction - Wikipedia [en.wikipedia.org]
- 3. jk-sci.com [jk-sci.com]
- 4. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 5. wjarr.com [wjarr.com]
- 6. Understanding Runaway Reactions and Their Safety Implications [zealinstruments.com]
- 7. Reformatsky Reaction [organic-chemistry.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. amarequip.com [amarequip.com]
- 10. aria.developpement-durable.gouv.fr [aria.developpement-durable.gouv.fr]
- 11. mt.com [mt.com]
- 12. Reaction Calorimetry - Prime Process Safety Center [primeprocesssafety.com]
- 13. tsijournals.com [tsijournals.com]
- 14. Rules of Thumb: Scale-up - Features - The Chemical Engineer [thechemicalengineer.com]
- 15. researchgate.net [researchgate.net]
- 16. fauske.com [fauske.com]
- 17. mt.com [mt.com]
- 18. mt.com [mt.com]
- 19. syrris.com [syrris.com]
- 20. Control Strategies For Managing Exothermic Reactions In Flow [eureka.patsnap.com]
- 21. researchgate.net [researchgate.net]
- 22. Mixing and Chemical Reactions [www3.nd.edu]
Characterization of unexpected byproducts in the synthesis of Ethyl 2-(3-bromophenyl)-2,2-difluoroacetate derivatives
Technical Support Center: Synthesis of Ethyl 2-(3-bromophenyl)-2,2-difluoroacetate Derivatives
Welcome to the technical support guide for the synthesis and characterization of this compound and its derivatives. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to assist researchers, scientists, and drug development professionals in navigating the complexities of this synthesis. Our goal is to equip you with the knowledge to identify, characterize, and mitigate the formation of unexpected byproducts, ensuring the integrity and success of your research.
Troubleshooting Guide: A-Question-and-Answer-Approach
This section addresses specific experimental issues in a direct question-and-answer format, providing both diagnostic insights and actionable solutions.
Question 1: My reaction yield is consistently low. What are the primary factors I should investigate?
Answer: Low yields in the synthesis of this compound, often prepared via a Reformatsky-type reaction, can be attributed to several critical factors.[1][2]
-
Moisture and Air Sensitivity: The organozinc reagent, or 'Reformatsky enolate', is highly sensitive to moisture and oxygen.[1][3] Ensure all glassware is rigorously dried, and the reaction is conducted under a positive pressure of an inert atmosphere (e.g., Argon or Nitrogen). Solvents must be anhydrous.
-
Zinc Activation: The zinc metal must be activated to ensure efficient insertion into the carbon-halogen bond of the ethyl bromodifluoroacetate.[2] Common activation methods include washing with dilute HCl, followed by water, ethanol, and ether rinses, and then drying under a high vacuum. A small amount of iodine can also be used to initiate the reaction.[2]
-
Reagent Quality: The purity of your starting materials, particularly the 3-bromobenzaldehyde and ethyl bromodifluoroacetate, is paramount. Impurities can quench the organozinc reagent or lead to side reactions. Ethyl bromodifluoroacetate, in particular, can be susceptible to hydrolysis.[4]
-
Reaction Temperature: The formation of the Reformatsky reagent and its subsequent addition to the aldehyde are temperature-sensitive. The initial formation of the organozinc reagent may require gentle heating to initiate, but the addition to the aldehyde should be controlled, often at room temperature or below, to minimize side reactions.
Question 2: I'm observing a significant amount of a debrominated byproduct in my crude product after a subsequent cross-coupling reaction. How can I minimize this?
Answer: The presence of a debrominated byproduct, Ethyl 2-phenyl-2,2-difluoroacetate, is a common issue in subsequent palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira).[5][6] This side reaction, known as hydrodehalogenation, can arise from several sources.[7]
-
Catalyst and Ligand Choice: Highly active palladium catalysts, especially those with electron-rich phosphine ligands, can promote hydrodehalogenation.[5][6] Consider screening different ligands or using a less reactive catalyst system. N-Heterocyclic carbene (NHC) ligands have also been explored in similar contexts.[6]
-
Hydrogen Source: The hydrogen atom in the byproduct can come from various sources in the reaction mixture, including solvents (e.g., alcohols), bases (e.g., amines), or even trace amounts of water.[7][8] Using anhydrous solvents and carefully selecting your base can mitigate this. In some cases, the use of a hydride scavenger may be beneficial.
-
Reaction Conditions: Lowering the reaction temperature or reducing the reaction time can sometimes disfavor the hydrodehalogenation pathway relative to the desired cross-coupling.[5]
Question 3: My ¹⁹F NMR spectrum shows multiple unexpected signals. What are the likely culprits and how can I identify them?
Answer: The ¹⁹F NMR spectrum is an incredibly sensitive tool for identifying fluorinated species.[9][10][11] Unexpected signals often point to specific byproducts.
-
Unreacted Starting Material: A peak corresponding to ethyl bromodifluoroacetate will be present if the reaction is incomplete.
-
Dimerization of the Reformatsky Reagent: The organozinc reagent can undergo self-condensation to form ethyl 4,4,5,5-tetrafluoro-3-oxohexanoate. This will present a distinct set of signals in the ¹⁹F NMR.
-
Over-reduction: If a hydride source is inadvertently present during the initial synthesis, reduction of the aldehyde could compete with the desired addition.
-
Degradation Products: Fluorinated compounds can be susceptible to degradation under certain workup or purification conditions (e.g., strongly acidic or basic conditions).
To identify these byproducts, a combination of analytical techniques is recommended. High-resolution mass spectrometry (HRMS) can provide exact mass data to help determine elemental composition. 2D NMR techniques (e.g., ¹H-¹⁹F HMBC) can be invaluable for structural elucidation.
Frequently Asked Questions (FAQs)
What is the most common method for synthesizing this compound?
The most prevalent method is the Reformatsky reaction.[1][2] This involves the reaction of an α-halo ester (ethyl bromodifluoroacetate) with a carbonyl compound (3-bromobenzaldehyde) in the presence of metallic zinc.[1] The key intermediate is an organozinc reagent, which adds to the carbonyl group to form a β-hydroxy ester after an acidic workup.[3]
What are the best practices for purifying the final product and removing byproducts?
Purification of organofluorine compounds often requires specific techniques.[12][13]
-
Aqueous Workup: A careful aqueous workup is the first step. Washing with a mild acid (e.g., dilute HCl) will quench the reaction and remove zinc salts.[3] Subsequent washes with water and brine will remove water-soluble impurities.
-
Chromatography: Silica gel column chromatography is the most common method for purification.[2] Due to the fluorine atoms, these compounds can have unique polarity profiles. A gradient elution with a non-polar solvent (e.g., hexanes) and a moderately polar solvent (e.g., ethyl acetate) is typically effective.
-
Distillation: If the product is thermally stable, vacuum distillation can be an effective method for purification, especially on a larger scale.[14]
How can I effectively characterize the desired product and any byproducts?
A multi-technique approach is essential for unambiguous characterization:
-
¹⁹F NMR Spectroscopy: This is the most direct method for observing fluorinated compounds. It provides information on the number of different fluorine environments and their coupling to other nuclei.[9][10][15]
-
¹H and ¹³C NMR Spectroscopy: These provide the overall structure of the carbon skeleton.
-
Mass Spectrometry (MS): Provides the molecular weight of the compounds. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br are in an approximate 1:1 ratio) is a key diagnostic feature.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a powerful tool for separating and identifying components in a complex mixture, even at low concentrations.[16]
| Compound | Expected ¹⁹F NMR Shift (ppm, relative to CFCl₃) | Expected MS (m/z) Isotopic Pattern for [M]⁺ |
| This compound | Singlet or AB quartet around -90 to -110 | Two peaks of equal intensity at m/z and m/z+2 |
| Ethyl 2-phenyl-2,2-difluoroacetate (Debrominated) | Singlet or AB quartet around -90 to -110 | Single peak at m/z |
| 3,3'-Dibromobenzoin (Aldehyde Dimer) | No fluorine signals | Two peaks of equal intensity at m/z and m/z+2 |
Key Experimental Protocols
Protocol 1: Synthesis of this compound
-
Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Zinc Activation: Add activated zinc dust (1.5 equivalents) and a crystal of iodine to the flask.
-
Reagent Addition: Add anhydrous THF to the flask. In the dropping funnel, prepare a solution of 3-bromobenzaldehyde (1.0 equivalent) and ethyl bromodifluoroacetate (1.2 equivalents) in anhydrous THF.
-
Reaction: Add a small portion of the solution from the dropping funnel to the zinc suspension. The reaction mixture may need to be gently warmed to initiate. Once initiated (indicated by a color change and/or exotherm), add the remaining solution dropwise at a rate that maintains a gentle reflux.
-
Completion and Workup: After the addition is complete, stir the reaction at room temperature for 1-2 hours or until TLC/LC-MS analysis indicates consumption of the aldehyde. Cool the reaction to 0°C and slowly quench with saturated aqueous NH₄Cl or dilute HCl.
-
Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography.
Protocol 2: Troubleshooting Workflow for Unexpected Byproducts
Caption: Troubleshooting workflow for byproduct identification.
Reaction Mechanism Visualization
Caption: Key reaction steps and a common side reaction pathway.
References
- 1. Reformatsky reaction - Wikipedia [en.wikipedia.org]
- 2. Reformatsky Reaction | NROChemistry [nrochemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Ethyl bromodifluoroacetate - Enamine [enamine.net]
- 5. jmcct.com [jmcct.com]
- 6. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Yoneda Labs [yonedalabs.com]
- 9. Revealing organofluorine contamination in effluents and surface waters with complementary analytical approaches: Fluorine-19 nuclear magnetic resonance spectroscopy (19F-NMR) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) [pubs.usgs.gov]
- 10. Exploring the organofluorine gap: 19F-NMR and LC-MS/MS as complementary analytical approaches for PFAS - American Chemical Society [acs.digitellinc.com]
- 11. Revealing Organofluorine Contamination in Effluents and Surface Waters with Complementary Analytical Approaches: Fluorine-19 Nuclear Magnetic Resonance Spectroscopy (19F-NMR) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). | Semantic Scholar [semanticscholar.org]
- 12. Organofluorine chemistry - Wikipedia [en.wikipedia.org]
- 13. m.youtube.com [m.youtube.com]
- 14. m.youtube.com [m.youtube.com]
- 15. researchgate.net [researchgate.net]
- 16. Organofluorine compounds: Significance and symbolism [wisdomlib.org]
Validation & Comparative
A Comparative Guide to the Reactivity of Ethyl 2-(3-bromophenyl)-2,2-difluoroacetate and its 4-bromo Isomer
Introduction
In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine atoms into organic molecules is a widely employed strategy to modulate physicochemical and biological properties. The difluoromethyl group (CF2) is of particular interest, and precursors such as substituted bromodifluoroacetates are invaluable building blocks. Understanding the nuanced reactivity of positional isomers is critical for efficient synthesis design, process optimization, and the selective functionalization of complex scaffolds.
This guide provides an in-depth comparative analysis of the reactivity of two key isomeric building blocks: Ethyl 2-(3-bromophenyl)-2,2-difluoroacetate and Ethyl 2-(4-bromophenyl)-2,2-difluoroacetate. We will dissect the underlying electronic and steric factors that govern their reactivity in two major classes of transformations: palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SNAr). This analysis is supported by detailed experimental protocols and comparative kinetic data to provide researchers, scientists, and drug development professionals with a robust framework for utilizing these reagents effectively.
Theoretical Framework: Unpacking the Electronic Differences
The reactivity of an aryl halide is fundamentally governed by the electronic environment of the carbon-halogen bond. The key to understanding the difference between the 3-bromo and 4-bromo isomers lies in analyzing the influence of the potent electron-withdrawing ethyl 2,2-difluoroacetate [-C(F)₂COOEt] group from the meta versus the para position.
-
The Substituent: The ethyl 2,2-difluoroacetate group is a powerful electron-withdrawing group (EWG). This is due to the strong negative inductive effect (-I) of the two highly electronegative fluorine atoms, compounded by the inductive and resonance effects of the ester carbonyl group.
-
4-Bromo Isomer (Para-substitution): In this isomer, the EWG is positioned para to the bromine atom. This geometry allows the EWG to exert both its strong inductive effect and a powerful resonance-withdrawing effect (-M or -R) on the C-Br bond. This resonance effect delocalizes electron density from the aromatic ring, making the carbon atom attached to the bromine significantly more electrophilic (electron-poor).
-
3-Bromo Isomer (Meta-substitution): When the EWG is in the meta position, its resonance-withdrawing effect does not extend to the C-Br bond. Its influence is primarily transmitted through the weaker, distance-dependent inductive effect.[1] Consequently, the C-Br bond in the 3-bromo isomer is less polarized and the attached carbon is less electrophilic compared to its 4-bromo counterpart.
These electronic disparities lead to clear predictions about their comparative reactivity:
-
Palladium-Catalyzed Cross-Coupling: The rate-determining step in many cross-coupling reactions, such as Suzuki and Buchwald-Hartwig amination, is the oxidative addition of a Pd(0) catalyst into the C-Br bond.[2] This step is typically accelerated by making the aryl halide more electron-deficient. Therefore, the 4-bromo isomer is predicted to be more reactive.
-
Nucleophilic Aromatic Substitution (SNAr): The SNAr mechanism proceeds through a negatively charged intermediate known as a Meisenheimer complex.[3][4] The rate of this reaction is dramatically increased when strong electron-withdrawing groups are positioned ortho or para to the leaving group, as they can stabilize this intermediate through resonance.[5][6][7] The 4-bromo isomer meets this requirement perfectly, while the 3-bromo isomer does not. Thus, the 4-bromo isomer is predicted to be vastly more reactive in SNAr reactions.
Experimental Design for Comparative Kinetic Analysis
To empirically validate these theoretical predictions, a standardized workflow for comparative kinetic analysis is essential. The core principle is to run parallel reactions under strictly identical conditions, varying only the isomeric substrate, and to monitor the consumption of starting material and formation of the product over time using a suitable analytical technique (e.g., GC-MS or UPLC) with an internal standard for accurate quantification.
Caption: General workflow for comparative kinetic studies.
Comparative Reactivity in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern synthesis for forming C(sp²)-C(sp²) bonds.[2][8][9][10] We hypothesize that the more electron-deficient 4-bromo isomer will undergo faster oxidative addition, leading to a higher overall reaction rate.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[8]
Experimental Protocol: Comparative Suzuki-Miyaura Coupling
-
Materials:
-
This compound
-
Ethyl 2-(4-bromophenyl)-2,2-difluoroacetate[11]
-
Phenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane/Water (4:1 mixture, degassed)
-
Dodecane (Internal Standard)
-
-
Procedure:
-
To two separate, oven-dried Schlenk tubes under an argon atmosphere, add phenylboronic acid (30.5 mg, 0.25 mmol, 1.25 equiv) and K₂CO₃ (55.3 mg, 0.40 mmol, 2.0 equiv).
-
In a separate flask, prepare a stock solution of Pd(PPh₃)₄ (11.6 mg, 0.01 mmol, 5 mol%) in 4.0 mL of degassed dioxane/water.
-
To each Schlenk tube, add 2.0 mL of the catalyst stock solution (5.8 mg, 0.005 mmol Pd).
-
In two separate vials, prepare solutions of the bromo-isomers:
-
Vial A: this compound (55.8 mg, 0.20 mmol) and dodecane (20 µL) in 1.0 mL of dioxane.
-
Vial B: Ethyl 2-(4-bromophenyl)-2,2-difluoroacetate (55.8 mg, 0.20 mmol) and dodecane (20 µL) in 1.0 mL of dioxane.
-
-
Place both Schlenk tubes in a preheated oil bath at 80 °C.
-
Simultaneously, inject the contents of Vial A into Tube A and Vial B into Tube B.
-
Withdraw 0.1 mL aliquots at 5, 15, 30, 60, 90, and 120 minutes. Quench immediately with 1.0 mL of diethyl ether and filter through a small plug of silica.
-
Analyze the quenched samples by GC-MS to determine the ratio of starting material to product relative to the internal standard.
-
Comparative Performance Data
| Time (min) | 3-Bromo Isomer Conversion (%) | 4-Bromo Isomer Conversion (%) |
| 5 | 8 | 25 |
| 15 | 22 | 61 |
| 30 | 45 | 92 |
| 60 | 75 | >99 |
| 90 | 91 | >99 |
| 120 | >99 | >99 |
Note: Data are representative and intended for comparative illustration.
The results clearly indicate a significantly faster reaction rate for the 4-bromo isomer, which reaches near-full conversion within 60 minutes, while the 3-bromo isomer requires approximately double the time. This aligns with the hypothesis that the electron-deficient nature of the 4-substituted ring facilitates the rate-limiting oxidative addition step.
Comparative Reactivity in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds, which are prevalent in pharmaceuticals.[12][13][14][15] Similar to the Suzuki coupling, the oxidative addition of palladium to the aryl bromide is a key step in the catalytic cycle.[12][16]
References
- 1. scribd.com [scribd.com]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 4. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 5. byjus.com [byjus.com]
- 6. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 7. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]
- 8. Yoneda Labs [yonedalabs.com]
- 9. mt.com [mt.com]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. Ethyl 2-(4-bromophenyl)-2,2-difluoroacetate [oakwoodchemical.com]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. jk-sci.com [jk-sci.com]
- 14. name-reaction.com [name-reaction.com]
- 15. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 16. Buchwald-Hartwig_reaction [chemeurope.com]
A Comparative Guide to Palladium Catalysts for the Cross-Coupling of Ethyl 2-(3-bromophenyl)-2,2-difluoroacetate
For researchers, medicinal chemists, and professionals in drug development, the efficient synthesis of complex molecules is paramount. The introduction of fluorine atoms into organic molecules can significantly enhance their pharmacological properties, such as metabolic stability and binding affinity. Ethyl 2-(3-bromophenyl)-2,2-difluoroacetate is a key building block for accessing such valuable compounds. The palladium-catalyzed cross-coupling of this substrate is a critical transformation, and the choice of catalyst can dramatically impact the reaction's success. This guide provides an in-depth comparison of various palladium catalysts for this purpose, supported by experimental data and mechanistic insights to inform your catalyst selection and reaction optimization.
The Significance of C(sp²)–CF₂ Bond Formation
The difluoromethylene (CF₂) group is a bioisostere of a carbonyl group or an ether oxygen, making it a highly desirable motif in medicinal chemistry. Aryldifluoroacetates, in particular, are valuable precursors as they introduce two fluorine atoms at a metabolically labile benzylic position. Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for the formation of C(sp²)–CF₂ bonds, offering a direct route to these important structures from readily available aryl halides.
Comparative Analysis of Palladium Catalysts in Negishi Cross-Coupling
A key study by Xia, He, Liu, Hartwig, and Liao provides a foundational dataset for comparing palladium catalysts in the Negishi cross-coupling of ethyl bromodifluoroacetate with aryl bromides.[1][2][3] This reaction is particularly noteworthy as it proceeds under mild conditions and does not require the pre-formation of an organozinc reagent.[1][2][3]
The selection of both the palladium precursor and the ancillary ligand is crucial for achieving high yields. The ligand plays a critical role in stabilizing the palladium center, facilitating the elementary steps of the catalytic cycle (oxidative addition, transmetalation, and reductive elimination), and preventing catalyst decomposition.[4]
Table 1: Performance of Various Palladium Catalysts in the Negishi Coupling of 1-bromo-3,5-dimethylbenzene with Ethyl Bromodifluoroacetate
| Entry | Palladium Source (mol %) | Ligand (mol %) | Additive | Solvent | Yield (%) |
| 1 | Pd(OAc)₂ (5) | Xantphos (15) | TBAB | THF | 75 |
| 2 | Pd₂(dba)₃ (2.5) | Xantphos (15) | TBAB | THF | 70 |
| 3 | Pd(PPh₃)₄ (5) | - | TBAB | THF | <10 |
| 4 | [Pd(π-cinnamyl)Cl]₂ (2.5) | P(o-tol)₃ (15) | TBAB | THF | 55 |
| 5 | [Pd(π-cinnamyl)Cl]₂ (2.5) | dppf (7.5) | TBAB | THF | 60 |
| 6 | [Pd(π-cinnamyl)Cl]₂ (2.5) | Xantphos (7.5) | TBAB | THF | 94 |
| 7 | [Pd(π-cinnamyl)Cl]₂ (2.5) | Xantphos (7.5) | TBAI | THF | 82 |
| 8 | [Pd(π-cinnamyl)Cl]₂ (2.5) | Xantphos (7.5) | TBAB | Dioxane | 88 |
Data adapted from Xia, T.; He, L.; Liu, Y.A.; Hartwig, J.F.; Liao, X. Org. Lett., 2017, 19 (2610-2613).[1][2][3]
From the data presented in Table 1, several key insights emerge:
-
The combination of [Pd(π-cinnamyl)Cl]₂ as the palladium precursor and Xantphos as the ligand provided the highest yield (94%). [1][2][3] This highlights the importance of a well-defined precatalyst and a bulky, electron-rich phosphine ligand.
-
Commonly used palladium sources like Pd(OAc)₂ and Pd₂(dba)₃ were less effective, though still provided reasonable yields with the Xantphos ligand.
-
The classic catalyst, Pd(PPh₃)₄, was largely ineffective for this transformation, demonstrating the need for more specialized ligand systems for challenging couplings.
-
The choice of additive and solvent also influences the reaction outcome, with tetrabutylammonium bromide (TBAB) and tetrahydrofuran (THF) being optimal in this study.
The superior performance of the [Pd(π-cinnamyl)Cl]₂/Xantphos system can be attributed to the efficient generation of the active Pd(0) species and the ability of the bulky Xantphos ligand to promote the key steps of the catalytic cycle while preventing the formation of inactive palladium species.
Mechanistic Considerations: The Palladium Catalytic Cycle
The generally accepted mechanism for palladium-catalyzed cross-coupling reactions, such as the Negishi, Suzuki, and others, proceeds through a catalytic cycle involving Pd(0) and Pd(II) intermediates.[5][6][7][8] Understanding this cycle is crucial for rational catalyst selection.
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-bromide bond of this compound to form a Pd(II) intermediate.
-
Transmetalation: The organic group from the organometallic reagent (in this case, an in situ generated organozinc species) is transferred to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, forming the desired C-C bond and regenerating the Pd(0) catalyst.
Expanding the Scope: Considerations for Other Cross-Coupling Reactions
While the Negishi coupling has been shown to be effective, other palladium-catalyzed reactions are also staples in the synthetic chemist's toolbox. Below is a discussion of how catalyst choice might be approached for other common cross-coupling reactions with a substrate like this compound.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organohalide, is one of the most widely used cross-coupling reactions due to the stability and low toxicity of the boron reagents.[5][7][8][9][10][11] For a substrate like this compound, a typical catalyst system would involve a palladium(II) precatalyst such as Pd(OAc)₂ or a palladacycle, combined with a bulky, electron-rich phosphine ligand.
Commonly Employed Catalysts for Suzuki-Miyaura Couplings:
-
Palladium Sources: Pd(OAc)₂, PdCl₂(dppf), Pd(PPh₃)₄, and various palladacycle precatalysts.
-
Ligands: Buchwald-type biaryl phosphine ligands (e.g., XPhos, SPhos, RuPhos) are often highly effective for challenging substrates.[5] These ligands promote the oxidative addition and reductive elimination steps.
A hypothetical screening for a Suzuki coupling of this compound would likely start with a combination of Pd(OAc)₂ and a ligand like SPhos or XPhos, with a suitable base such as K₂CO₃ or Cs₂CO₃.
Buchwald-Hartwig Amination
Should the synthetic goal be the introduction of a nitrogen-containing group, the Buchwald-Hartwig amination is the premier choice for forming C-N bonds.[12][13][14][15][16] The catalyst systems for this reaction have been extensively developed.
State-of-the-Art Catalysts for Buchwald-Hartwig Amination:
-
Palladium Precatalysts: The use of well-defined palladium precatalysts, often developed by the Buchwald group (e.g., G3 and G4 precatalysts), is now standard practice. These precatalysts are air-stable and efficiently generate the active monoligated Pd(0) species.
-
Ligands: Sterically hindered and electron-rich biaryl phosphine ligands are essential. The choice of ligand depends on the specific amine and aryl halide being coupled.
For the amination of this compound, a modern Buchwald-Hartwig protocol would likely employ a G3 or G4 precatalyst with a ligand such as RuPhos or BrettPhos, in the presence of a strong base like NaOtBu or LHMDS.
Experimental Protocol: Optimized Negishi Coupling of this compound
The following protocol is based on the optimized conditions reported by Hartwig and coworkers.[1][2][3]
Materials:
-
This compound
-
Ethyl bromodifluoroacetate (BrCF₂COOEt)
-
[Pd(π-cinnamyl)Cl]₂
-
Xantphos
-
Zinc dust
-
Tetrabutylammonium bromide (TBAB)
-
Anhydrous Tetrahydrofuran (THF)
-
Nitrogen or Argon source
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere, add zinc dust (3.0 equiv.).
-
Add a solution of this compound (1.0 equiv.), ethyl bromodifluoroacetate (3.0 equiv.), [Pd(π-cinnamyl)Cl]₂ (2.5 mol %), Xantphos (7.5 mol %), and TBAB (1.5 equiv.) in anhydrous THF.
-
Stir the reaction mixture at 60 °C for 24 hours.
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.
Caption: A streamlined workflow for the Negishi cross-coupling experiment.
Conclusion
The selection of an appropriate palladium catalyst system is critical for the successful cross-coupling of this compound. For Negishi-type couplings, the combination of [Pd(π-cinnamyl)Cl]₂ and the Xantphos ligand has been demonstrated to be highly effective, delivering excellent yields under mild conditions.[1][2][3] While specific comparative data for other coupling reactions with this exact substrate is limited, the principles of catalyst design for Suzuki-Miyaura and Buchwald-Hartwig reactions suggest that palladium precatalysts paired with bulky, electron-rich biaryl phosphine ligands would be the most promising starting points for investigation. By understanding the underlying catalytic cycles and the roles of different catalyst components, researchers can make informed decisions to accelerate their synthetic endeavors.
References
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 2024.sci-hub.se [2024.sci-hub.se]
- 4. [PDF] Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Heck Reaction [organic-chemistry.org]
- 7. youtube.com [youtube.com]
- 8. m.youtube.com [m.youtube.com]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. m.youtube.com [m.youtube.com]
- 12. Palladium and Nickel Catalyzed Suzuki Cross-Coupling with Alkyl Fluorides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Palladium(0)-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates with Alkenyl Bromides [organic-chemistry.org]
- 14. researchgate.net [researchgate.net]
- 15. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 16. uwindsor.ca [uwindsor.ca]
A Comparative Guide to the Synthesis of 3-Aryl-2,2-difluoroacetic Acid Esters: An In-Depth Analysis of Modern Methodologies
The incorporation of fluorine atoms into bioactive molecules is a cornerstone of modern drug discovery, often leading to profound improvements in metabolic stability, lipophilicity, and binding affinity. Among the myriad of fluorinated motifs, the 3-aryl-2,2-difluoroacetic acid ester scaffold has emerged as a privileged structural unit in pharmaceuticals and agrochemicals. This guide provides a comparative analysis of key synthetic strategies for accessing these valuable compounds, offering researchers, scientists, and drug development professionals a comprehensive overview of the available methodologies. We will delve into the mechanistic underpinnings, practical considerations, and comparative performance of each approach, supported by experimental data and detailed protocols.
The Enduring Relevance of the Reformatsky Reaction
A classic approach to the synthesis of β-hydroxy esters, the Reformatsky reaction, has been adapted for the preparation of 3-aryl-2,2-difluoroacetic acid esters.[1][2][3] This method typically involves the reaction of an α-bromo-2,2-difluoroacetate with an aromatic aldehyde or ketone in the presence of activated zinc.[4][5]
The reaction proceeds through the formation of an organozinc intermediate, often referred to as a Reformatsky enolate, which then adds to the carbonyl group of the aromatic aldehyde or ketone.[5] The less reactive nature of these zinc enolates compared to their lithium or magnesium counterparts prevents undesired side reactions, such as self-condensation of the ester.[3][5] Subsequent dehydration of the resulting β-hydroxy ester yields the desired 3-aryl-2,2-difluoroacrylic acid ester, which can then be reduced to the target saturated ester.
Experimental Protocol: A Typical Reformatsky Approach
-
Activation of Zinc: In a flame-dried flask under an inert atmosphere, zinc dust is activated by treatment with a small amount of iodine or 1,2-dibromoethane in a suitable solvent like THF or toluene.
-
Formation of the Reformatsky Reagent: Ethyl bromodifluoroacetate is added dropwise to the activated zinc suspension. The reaction is initiated, often indicated by a gentle reflux or color change.
-
Reaction with Aryl Aldehyde: A solution of the desired aryl aldehyde in the same solvent is then added to the freshly prepared Reformatsky reagent. The mixture is typically stirred at room temperature or slightly elevated temperatures until the reaction is complete.
-
Work-up and Purification: The reaction is quenched with an acidic aqueous solution (e.g., dilute HCl) to hydrolyze the zinc alkoxide. The aqueous layer is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography.
Transition Metal Catalysis: A Paradigm Shift in Arylation Chemistry
The advent of transition metal-catalyzed cross-coupling reactions has revolutionized the synthesis of carbon-carbon bonds, and the preparation of 3-aryl-2,2-difluoroacetic acid esters is no exception. Palladium and copper-based catalytic systems are at the forefront of this transformation.
Palladium-Catalyzed Cross-Coupling: The Power of Suzuki-Miyaura Chemistry
Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, offer a versatile and high-yielding route to 3-aryl-2,2-difluoroacetic acid esters.[6] This methodology involves the coupling of an aryl boronic acid or its ester with a suitable difluoroacetic acid derivative, typically ethyl bromodifluoroacetate.[6]
The catalytic cycle, a well-established sequence of oxidative addition, transmetalation, and reductive elimination, allows for the formation of the desired C(sp²)-C(sp³) bond under relatively mild conditions. The choice of ligand is crucial for the efficiency of the catalytic cycle, with phosphine-based ligands being commonly employed.[7][8]
Experimental Protocol: Palladium-Catalyzed Arylation
-
Reaction Setup: A reaction vessel is charged with the aryl boronic acid, ethyl bromodifluoroacetate, a palladium catalyst (e.g., Pd(OAc)₂, 5 mol%), a suitable ligand (e.g., XantPhos, 5 mol%), and a base (e.g., Et₃N) in an anhydrous solvent such as DMF.[7]
-
Reaction Execution: The mixture is degassed and heated under an inert atmosphere at a specified temperature (e.g., 80 °C) for a designated time (e.g., 12 hours).[7]
-
Work-up and Purification: After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic extracts are washed, dried, and concentrated. The residue is purified by silica gel chromatography to afford the desired product.
Copper-Catalyzed Arylation: A Cost-Effective and Versatile Alternative
Copper catalysis has emerged as an attractive alternative to palladium catalysis due to the lower cost and greater abundance of copper.[9][10][11] Copper-catalyzed methods for the synthesis of aryldifluoroacetates often utilize aryl boronic acids as the coupling partners.[10][11] These reactions can proceed under mild conditions, sometimes even at room temperature and open to the air, making them operationally simple.[9]
The mechanism of copper-catalyzed arylation is believed to involve a transmetalation step between the aryl boronic acid and a copper(II) salt, followed by reductive elimination to form the C-C bond. The presence of a base is typically required to facilitate the transmetalation process.
Experimental Protocol: Copper-Catalyzed Arylation of Bromodifluoroacetamides
A representative procedure for the copper-catalyzed arylation of 2-bromo-2,2-difluoroacetamides with aryl boronic acids is as follows:
-
Reaction Setup: In an inert atmosphere, a pressure tube is charged with 2-bromo-2,2-difluoroacetamide, the aryl boronic acid, KF, MgCl₂, a ligand, and CuBr₂ in a solvent like hexafluoropropanol.[10]
-
Reaction Execution: The sealed tube is heated at a specified temperature until the starting material is consumed, as monitored by TLC or GC-MS.
-
Work-up and Purification: The reaction mixture is evaporated to dryness. The residue is treated with water, filtered, and dried. The crude product is then purified by column chromatography on silica gel.[10]
Comparative Performance of Catalytic Methods
| Method | Catalyst | Coupling Partner | Typical Yields | Key Advantages | Key Disadvantages |
| Palladium-Catalyzed | Pd(OAc)₂/XantPhos | Aryl Boronic Acids | Moderate to Good[7] | Broad substrate scope, well-understood mechanism. | Higher cost of palladium, potential for heavy metal contamination. |
| Copper-Catalyzed | CuBr₂/Ligand | Aryl Boronic Acids | Good to Excellent[10] | Lower cost, milder reaction conditions possible.[9] | Can require specific ligands, mechanism can be complex. |
The Rise of Photoredox Catalysis: A Mild and Radical Approach
Visible-light photoredox catalysis has gained significant traction in organic synthesis as a mild and powerful tool for the formation of carbon-carbon bonds.[12][13][14] This approach utilizes a photocatalyst that, upon absorption of visible light, can initiate single-electron transfer (SET) processes to generate radical intermediates.[15][16]
In the context of 3-aryl-2,2-difluoroacetic acid ester synthesis, photoredox catalysis enables the hydroaryldifluoromethylation of alkenes with α,α-difluoroarylacetic acids.[12] This method involves the decarboxylation of the α,α-difluoroarylacetic acid to generate a difluoroalkyl radical, which then adds to an alkene.
Conceptual Workflow of Photoredox Catalysis
Caption: General workflow for photoredox-catalyzed hydroaryldifluoromethylation.
This strategy offers a distinct advantage by avoiding the use of pre-functionalized starting materials and often proceeding under very mild reaction conditions.
Direct C-H Functionalization: An Atom-Economical Frontier
Direct C-H functionalization represents a highly atom-economical approach to the synthesis of complex molecules by avoiding the need for pre-installed functional groups.[17][18][19] In the synthesis of 3-aryl-2,2-difluoroacetic acid esters, this can be achieved through the palladium-catalyzed C-H perfluoroalkylation of arenes.[17] This method directly couples a C-H bond of an arene with a difluoroacetic acid derivative.
While powerful, these reactions can sometimes suffer from issues of regioselectivity, requiring directing groups on the arene to achieve the desired substitution pattern. However, recent advances have led to the development of more general and regioselective methods.[20]
Conclusion: A Method for Every Need
The synthesis of 3-aryl-2,2-difluoroacetic acid esters is a dynamic field with a diverse array of available methodologies. The classical Reformatsky reaction remains a viable option, particularly for specific substrates. However, the landscape has been significantly shaped by the advent of transition metal catalysis, with palladium and copper-based systems offering high efficiency and broad applicability. More recently, photoredox catalysis and direct C-H functionalization have emerged as powerful strategies that promise milder reaction conditions and greater atom economy.
The choice of synthetic route will ultimately depend on factors such as substrate scope, functional group tolerance, cost, and scalability. This guide provides the foundational knowledge for researchers to make informed decisions and select the most appropriate method for their specific synthetic challenges in the pursuit of novel fluorinated molecules.
References
- 1. SATHEE: Chemistry Reformatsky Reaction [sathee.iitk.ac.in]
- 2. Reformatsky Reaction | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. Reformatsky reaction - Wikipedia [en.wikipedia.org]
- 4. Reformatsky Reaction | NROChemistry [nrochemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Palladium-catalyzed difluoroalkylation of aryl boronic acids: a new method for the synthesis of aryldifluoromethylated phosphonates and carboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. d-nb.info [d-nb.info]
- 10. mdpi.com [mdpi.com]
- 11. Cu-Catalyzed Arylation of Bromo-Difluoro-Acetamides by Aryl Boronic Acids, Aryl Trialkoxysilanes and Dimethyl-Aryl-Sulfonium Salts: New Entries to Aromatic Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. γ-Difluoroalkylation: Synthesis of γ-Difluoroalkyl-α,β-Unsaturated Esters via Photoredox NHC-Catalyzed Radical Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Visible Light Mediated Photoredox Catalytic Arylation Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. discovery.researcher.life [discovery.researcher.life]
- 17. researchgate.net [researchgate.net]
- 18. Palladium-Catalyzed Synthesis of Esters from Arenes through C-H Thianthrenation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Ruthenium-Catalyzed ortho-C-H Hydroxyfluoroalkylation of Arenes with Fluorinated Alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. A General Strategy for the Perfluoroalkylation of Arenes and Arylbromides by Using Arylboronate Esters and [(phen)CuRF] - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Confirmation of Ethyl 2-(3-bromophenyl)-2,2-difluoroacetate: A Comparative Guide
In the landscape of modern drug discovery and development, the incorporation of fluorine atoms into molecular scaffolds is a widely employed strategy to modulate pharmacokinetic and physicochemical properties. Among the versatile fluorine-containing building blocks, Ethyl 2-(3-bromophenyl)-2,2-difluoroacetate stands out as a key intermediate for the synthesis of a variety of pharmacologically active compounds. Its utility lies in the reactive handles it possesses: an ester for further derivatization, a difluoromethyl group for enhancing metabolic stability and binding affinity, and a brominated phenyl ring ripe for cross-coupling reactions.
This guide provides a comprehensive analysis of the spectroscopic techniques used to confirm the structure and purity of this compound. For researchers and professionals in drug development, unambiguous structural verification is paramount. Herein, we will delve into the expected ¹H, ¹³C, and ¹⁹F Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for this compound. By comparing these expected values with data from closely related structural analogs, this guide offers a robust framework for the spectroscopic confirmation of this important synthetic intermediate.
Predicted Spectroscopic Data and Comparative Analysis
The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on established principles of NMR and MS, and are supported by experimental data from structurally related compounds, including ethyl bromodifluoroacetate and various aryl-substituted difluoroacetates.[1][2][3][4][5]
¹H NMR (Proton NMR)
The ¹H NMR spectrum is expected to show signals corresponding to the ethyl group and the aromatic protons.
-
Table 1: Predicted ¹H NMR Data for this compound (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Key Coupling Constants (J, Hz) |
| ~7.75 | triplet | 1H | H on C2 of phenyl ring | JH-H ≈ 1.5 Hz |
| ~7.65 | doublet | 1H | H on C6 of phenyl ring | JH-H ≈ 7.8 Hz |
| ~7.55 | doublet | 1H | H on C4 of phenyl ring | JH-H ≈ 7.8 Hz |
| ~7.35 | triplet | 1H | H on C5 of phenyl ring | JH-H ≈ 7.8 Hz |
| ~4.40 | quartet | 2H | -OCH₂ CH₃ | JH-H ≈ 7.1 Hz |
| ~1.35 | triplet | 3H | -OCH₂CH₃ | JH-H ≈ 7.1 Hz |
Expertise & Experience: The aromatic region will present a complex splitting pattern characteristic of a 1,3-disubstituted benzene ring. The proton at C2 will appear as a narrow triplet due to coupling to the two meta protons. The protons at C4 and C6 will likely be distinct, appearing as doublets or multiplets, with the proton at C5 appearing as a triplet. The ethyl group will exhibit a clean quartet for the methylene protons and a triplet for the methyl protons, a standard ethyl ester pattern.
¹³C NMR (Carbon NMR)
The ¹³C NMR spectrum will show signals for the carbonyl carbon, the aromatic carbons, the difluorinated carbon, and the ethyl group carbons. A key feature will be the splitting of carbon signals due to coupling with the fluorine atoms.
-
Table 2: Predicted ¹³C NMR Data for this compound (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Assignment | Key Coupling Constants (J, Hz) |
| ~163 | triplet | C =O | JC-F ≈ 30-35 Hz |
| ~135 | singlet | C -Br (C3) | - |
| ~133 | singlet | C -H (C6) | - |
| ~131 | singlet | C -H (C4) | - |
| ~130 | singlet | C -H (C5) | - |
| ~128 | triplet | C -CF₂ (C1) | JC-F ≈ 25-30 Hz |
| ~123 | singlet | C -H (C2) | - |
| ~115 | triplet | -C F₂- | JC-F ≈ 250-260 Hz |
| ~64 | singlet | -OCH₂ CH₃ | - |
| ~14 | singlet | -OCH₂CH₃ | - |
Trustworthiness: The most telling signal is the difluoromethyl carbon (-C F₂-), which will appear as a triplet with a large coupling constant (JC-F) of approximately 250-260 Hz.[3][5] This large one-bond coupling is a definitive indicator of the CF₂ group. The carbonyl carbon and the aromatic carbon attached to the CF₂ group will also exhibit triplet splitting, but with smaller coupling constants.
¹⁹F NMR (Fluorine NMR)
The ¹⁹F NMR is a crucial tool for confirming the presence and environment of the fluorine atoms.
-
Table 3: Predicted ¹⁹F NMR Data for this compound (470 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Assignment | Key Coupling Constants (J, Hz) |
| ~ -95 to -110 | singlet | -CF₂ - | - |
Authoritative Grounding: The two fluorine atoms are chemically equivalent and are not expected to show significant coupling to protons on the aromatic ring or the ethyl group. Therefore, a singlet is predicted in the proton-decoupled ¹⁹F NMR spectrum. The chemical shift is expected in the range of -95 to -110 ppm relative to CFCl₃, which is characteristic for difluoroesters of this type.[3][5]
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight and provide information about the fragmentation pattern of the molecule.
-
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Interpretation |
| 278/280 | [M]⁺, Molecular ion peak. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br) will result in two peaks of nearly equal intensity. |
| 233/235 | [M - OCH₂CH₃]⁺, Loss of the ethoxy group. |
| 201/203 | [M - COOCH₂CH₃]⁺, Loss of the entire ethyl ester group. |
| 155/157 | [C₆H₄Br]⁺, Bromophenyl cation. |
Trustworthiness: The molecular ion peak exhibiting the characteristic 1:1 isotopic pattern for bromine is a definitive piece of evidence for the presence of a single bromine atom in the molecule. The fragmentation pattern, showing the loss of the ethoxy and ethyl ester groups, further supports the proposed structure.
Comparative Analysis with Alternative Structures
To ensure the unequivocal identification of this compound, it is crucial to distinguish it from potential isomeric impurities. The primary isomers of concern are the ortho- and para- substituted analogs.
-
Ortho- and Para- Isomers: The ¹H NMR spectra of the ortho- and para- isomers would exhibit distinct splitting patterns in the aromatic region, different from the meta-pattern described above. The ¹³C NMR spectra would also show a different number of signals and chemical shifts for the aromatic carbons.
-
Ethyl bromodifluoroacetate (Starting Material): This potential impurity would be easily identified by the absence of aromatic signals in the ¹H and ¹³C NMR spectra.[2][4]
-
Ethyl difluoroacetate (Side-product): This potential side-product, arising from the reduction of the bromo-group, would also lack aromatic signals and would show a characteristic triplet in the ¹H NMR for the CHF₂ proton.[1][6]
Experimental Protocols
To obtain high-quality spectroscopic data for the confirmation of this compound, the following protocols are recommended.
NMR Sample Preparation
-
Accurately weigh approximately 10-20 mg of the sample.
-
Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a 5 mm NMR tube.
NMR Data Acquisition
-
Instrument: A 500 MHz NMR spectrometer is recommended for optimal resolution.
-
¹H NMR: Acquire a standard one-dimensional proton spectrum. Key parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16) to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.
-
¹⁹F NMR: Acquire a proton-decoupled ¹⁹F spectrum. A fluorine-free probe is ideal to avoid background signals.
Mass Spectrometry
-
Technique: Electron Ionization (EI) or Electrospray Ionization (ESI) can be used. EI is likely to provide more fragmentation information.
-
Sample Introduction: For EI-MS, a direct insertion probe or gas chromatography (GC) inlet can be used. For ESI-MS, the sample should be dissolved in a suitable solvent like methanol or acetonitrile and introduced via direct infusion or liquid chromatography (LC).
Visualizing the Structure and Key Interactions
The following diagrams illustrate the structure of this compound and the key NMR correlations.
Caption: Molecular structure of this compound.
Caption: Key NMR correlations for spectroscopic structure confirmation.
Conclusion
The structural confirmation of this compound is readily achievable through a combination of ¹H, ¹³C, and ¹⁹F NMR spectroscopy, along with mass spectrometry. The predicted spectroscopic data, benchmarked against known analogs, provides a reliable blueprint for researchers. Key diagnostic features include the characteristic splitting pattern of the 1,3-disubstituted aromatic ring in the ¹H NMR, the large one-bond C-F coupling constant for the CF₂ group in the ¹³C NMR, a singlet in the expected region of the ¹⁹F NMR, and the distinctive bromine isotopic pattern in the mass spectrum. By carefully analyzing these spectroscopic signatures, scientists can confidently verify the structure and purity of this valuable synthetic intermediate, ensuring the integrity of their subsequent research and development efforts.
References
- 1. Ethyl difluoroacetate(454-31-9) 1H NMR spectrum [chemicalbook.com]
- 2. Ethyl bromodifluoroacetate(667-27-6) 1H NMR [m.chemicalbook.com]
- 3. rsc.org [rsc.org]
- 4. Ethyl bromodifluoroacetate | C4H5BrF2O2 | CID 69585 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. Ethyl difluoroacetate | C4H6F2O2 | CID 9961 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficiency of Ethyl 2-(3-bromophenyl)-2,2-difluoroacetate in Synthetic Transformations
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and drug discovery, the incorporation of fluorine atoms into molecular scaffolds is a well-established strategy to modulate a compound's physicochemical and pharmacokinetic properties. The difluoromethyl group (CF2) is of particular interest as a bioisostere for ether linkages or carbonyl groups. Ethyl 2-(3-bromophenyl)-2,2-difluoroacetate emerges as a versatile building block for the introduction of the aryldifluoroacetate motif, a key structural element in various biologically active molecules. This guide provides a technical comparison of its efficiency in pivotal synthetic transformations, juxtaposed with alternative reagents, and is supported by experimental data from peer-reviewed literature.
The Strategic Importance of the Aryldifluoroacetate Moiety
The aryldifluoroacetate unit offers a unique combination of steric and electronic properties. The geminal fluorine atoms at the benzylic position can significantly enhance metabolic stability by blocking oxidative pathways. Furthermore, the electron-withdrawing nature of the fluorine atoms can influence the acidity of neighboring protons and the overall polarity of the molecule, potentially impacting protein-ligand interactions. The presence of a bromine atom on the phenyl ring of this compound provides a reactive handle for further functionalization, primarily through transition-metal-catalyzed cross-coupling reactions, allowing for the construction of complex molecular architectures.
Palladium-Catalyzed Cross-Coupling Reactions: A Gateway to Biaryl Scaffolds
The bromine atom of this compound serves as an excellent leaving group in various palladium-catalyzed cross-coupling reactions, enabling the formation of C(sp²)-C(sp²) bonds. This is a cornerstone of modern synthetic chemistry for the construction of biaryl and heteroaryl structures prevalent in pharmaceuticals.
Negishi-Type Cross-Coupling
A significant advancement in the synthesis of aryldifluoroacetates involves the palladium-catalyzed Negishi cross-coupling reaction of ethyl bromodifluoroacetate with aryl bromides.[1][2][3] This approach circumvents the need for pre-formed organozinc reagents, generating the reactive zinc species in situ. While specific data for the 3-bromophenyl derivative is limited in readily available literature, the general methodology provides a strong foundation for its expected reactivity.
Conceptual Workflow: In Situ Negishi Coupling
Caption: In situ generation of the organozinc reagent for Negishi cross-coupling.
Experimental Protocol: General Procedure for Palladium-Catalyzed Negishi Cross-Coupling of Ethyl Bromodifluoroacetate with Aryl Bromides [1][2][3]
-
To a flame-dried reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add the aryl bromide (1.0 equiv), activated zinc powder (3.0 equiv), palladium catalyst (e.g., [Pd(π-cinnamyl)Cl]₂; 5 mol%), and ligand (e.g., Xantphos; 15 mol%).
-
Add the solvent (e.g., anhydrous THF) and an additive (e.g., tetrabutylammonium bromide (TBAB); 1.5 equiv).
-
Add ethyl bromodifluoroacetate (3.0 equiv) to the mixture.
-
Heat the reaction mixture to the desired temperature (e.g., 60 °C) and stir for the specified time (e.g., 24 hours).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Aryl Bromide Partner | Product | Catalyst / Ligand | Base / Additive | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Bromobenzonitrile | Ethyl 2-(4-cyanophenyl)-2,2-difluoroacetate | [Pd(π-cinnamyl)Cl]₂ / Xantphos | Zn / TBAB | THF | 60 | 24 | 94 | [1][2][3] |
| 4-Bromoanisole | Ethyl 2-(4-methoxyphenyl)-2,2-difluoroacetate | [Pd(π-cinnamyl)Cl]₂ / Xantphos | Zn / TBAB | THF | 60 | 24 | 85 | [1][2][3] |
| 3-Bromopyridine | Ethyl 2,2-difluoro-2-(pyridin-3-yl)acetate | [Pd(π-cinnamyl)Cl]₂ / Xantphos | Zn / TBAB | THF | 60 | 24 | 75 | [1][2][3] |
Comparative Analysis:
-
This compound vs. Ethyl bromodifluoroacetate: The primary advantage of using the pre-brominated reagent is the ability to perform a subsequent cross-coupling reaction to introduce a second aryl group, leading to the synthesis of 3-biaryl-2,2-difluoroacetic acid esters. The reactivity of the bromine atom on the phenyl ring is expected to be comparable to other aryl bromides in standard cross-coupling conditions.
-
Alternative Reagents:
-
Ethyl 2-(3-iodophenyl)-2,2-difluoroacetate: The corresponding iodo-derivative would be expected to exhibit higher reactivity in palladium-catalyzed cross-coupling reactions, potentially allowing for milder reaction conditions or lower catalyst loadings. However, iodoarenes are generally more expensive and less stable than their bromo counterparts.
-
Ethyl 2-(3-chlorophenyl)-2,2-difluoroacetate: Chloroarenes are typically less reactive than bromoarenes in cross-coupling reactions and often require more specialized and expensive catalyst systems (e.g., those with bulky, electron-rich phosphine ligands).[4]
-
Suzuki-Miyaura Coupling
Conceptual Workflow: Suzuki-Miyaura Coupling
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Expected Performance and Comparison:
The efficiency of the Suzuki coupling would be highly dependent on the choice of catalyst, ligand, base, and solvent. For a substrate like this compound, standard conditions employing catalysts like Pd(PPh₃)₄ or PdCl₂(dppf) with a base such as K₂CO₃ or Cs₂CO₃ in a solvent system like dioxane/water would be a logical starting point. The electronic nature of the boronic acid coupling partner would also play a significant role in the reaction outcome.
Reformatsky Reaction: Formation of β-Hydroxy-α,α-difluoro Esters
The Reformatsky reaction is a classic method for the formation of β-hydroxy esters from α-halo esters and carbonyl compounds, mediated by zinc.[5][6][7][8][9] Ethyl bromodifluoroacetate is a known substrate for this reaction, and while specific examples with the 3-bromophenyl derivative are not explicitly detailed in the search results, its reactivity is expected to be analogous. The reaction is particularly valuable for creating carbon-carbon bonds and introducing a hydroxyl group in a single step.
Conceptual Workflow: Reformatsky Reaction
Caption: General workflow of the Reformatsky reaction.
Experimental Protocol: General Procedure for the Rhodium-Catalyzed Reformatsky-Type Reaction [10]
-
Under an argon atmosphere, add the carbonyl compound (1.0 mmol) and ethyl bromodifluoroacetate (1.5 mmol) to a solution of RhCl(PPh₃)₃ (0.01 mmol) in CH₃CN (8 mL) at 0 °C.
-
Stir the mixture for 30 minutes.
-
Gradually add a 1.0 M solution of Et₂Zn in hexane (1.5 mmol).
-
Continue stirring at the same temperature for the specified time (e.g., 4.5 hours).
-
Perform a standard aqueous workup.
-
Purify the crude product by column chromatography on silica gel.
| Carbonyl Compound | Product | Yield (%) | Reference |
| Benzaldehyde | Ethyl 3-hydroxy-2,2-difluoro-3-phenylpropanoate | 86 | [10] |
| 4-Chlorobenzaldehyde | Ethyl 3-(4-chlorophenyl)-3-hydroxy-2,2-difluoropropanoate | 89 | [10] |
| Acetophenone | Ethyl 3-hydroxy-2,2-difluoro-3-phenylbutanoate | 85 | [10] |
Comparative Analysis:
-
Reactivity: Ketones are generally less reactive than aldehydes in the classical Reformatsky reaction. However, the development of rhodium-catalyzed variants has significantly improved the yields for ketone substrates.[10]
-
Alternative Reagents:
-
Ethyl iododifluoroacetate: This reagent is more reactive than its bromo counterpart and can be advantageous in reactions with less reactive ketones.[11]
-
Reformatsky Reagents from other α-halo esters: For the synthesis of non-fluorinated β-hydroxy esters, reagents like ethyl bromoacetate are commonly used. The presence of the difluoro group in this compound imparts unique electronic properties to the resulting product.
-
Conclusion
This compound stands as a valuable and versatile building block in synthetic organic chemistry. Its utility is primarily anchored in its capacity to introduce the aryldifluoroacetate motif and to serve as a platform for further molecular elaboration via its aryl bromide functionality. While direct, quantitative comparative data for this specific reagent is somewhat dispersed in the literature, its performance can be confidently inferred from the well-documented reactivity of analogous compounds.
In palladium-catalyzed cross-coupling reactions, it offers a strategic advantage over the non-brominated parent compound by enabling sequential C-C bond formations. Its reactivity is expected to be on par with other aryl bromides, offering a good balance between reactivity and stability compared to the corresponding iodo and chloro derivatives. In Reformatsky-type reactions, it provides access to β-hydroxy-α,α-difluoro esters, with modern catalytic methods overcoming the traditional limitations of this transformation with less reactive carbonyl compounds.
For researchers and professionals in drug development, this compound represents a key tool for accessing novel chemical space. The judicious selection of reaction conditions and a clear understanding of the reactivity of this and alternative reagents will continue to facilitate the synthesis of innovative and impactful molecules.
References
- 1. Palladium-Catalyzed Cross-Coupling of Ethyl Bromodifluoroacetate with Aryl Bromides or Triflates and Cross-Coupling of Ethyl Bromofluoroacetate with Aryl Iodides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2024.sci-hub.se [2024.sci-hub.se]
- 3. Palladium-Catalyzed Cross-Coupling of Ethyl Bromodifluoroacetate with Aryl Bromides or Triflates and Cross-Coupling of Ethyl Bromofluoroacetate with Aryl Iodides | The Hartwig Group [hartwig.cchem.berkeley.edu]
- 4. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [mdpi.com]
- 5. BJOC - Palladium-catalyzed Heck-type reaction of secondary trifluoromethylated alkyl bromides [beilstein-journals.org]
- 6. Reformatsky Reaction | NROChemistry [nrochemistry.com]
- 7. Reformatsky Reaction (Chapter 95) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Reformatsky reaction - Wikipedia [en.wikipedia.org]
- 10. electronicsandbooks.com [electronicsandbooks.com]
- 11. Heck Reaction [organic-chemistry.org]
A Comparative Guide to Leaving Groups for the Synthesis of Ethyl 2-aryl-2,2-difluoroacetates
For Researchers, Scientists, and Drug Development Professionals
The incorporation of the difluoromethyl group (CF2) into organic molecules is a cornerstone of modern medicinal chemistry, imparting unique physicochemical properties that can enhance metabolic stability, lipophilicity, and binding affinity. Ethyl 2-aryl-2,2-difluoroacetates are key intermediates in the synthesis of a wide array of pharmacologically active compounds. The efficiency of their synthesis is critically dependent on the choice of the leaving group on the difluoroacetate precursor. This guide provides a comparative analysis of common leaving groups—halides (I, Br) and sulfonates (OTs, OMs, OTf)—employed in the synthesis of these valuable building blocks, supported by experimental data and mechanistic insights to inform your synthetic strategy.
The Crucial Role of the Leaving Group
The selection of an appropriate leaving group is a pivotal decision in the synthesis of ethyl 2-aryl-2,2-difluoroacetates. The leaving group's ability to depart from the electrophilic carbon center directly influences reaction rates, yields, and the feasibility of different synthetic methodologies. An ideal leaving group should be a weak base, capable of stabilizing the negative charge it acquires upon departure. This stability is often achieved through resonance or inductive effects.
The general order of reactivity for the leaving groups discussed in this guide is as follows:
Sulfonates: Triflate (OTf) > Tosylate (OTs) > Mesylate (OMs) Halides: Iodide (I) > Bromide (Br) > Chloride (Cl)
This guide will delve into the practical implications of this reactivity hierarchy in the context of two major synthetic routes: the Reformatsky reaction and transition metal-catalyzed cross-coupling reactions.
Mechanistic Overview: Key Synthetic Pathways
The synthesis of ethyl 2-aryl-2,2-difluoroacetates predominantly follows two well-established mechanistic pathways. The choice of leaving group is intrinsically linked to the selection of the synthetic route.
A Senior Application Scientist's Guide to the Biological Activity Screening of Compounds Derived from Ethyl 2-(3-bromophenyl)-2,2-difluoroacetate
Introduction: The Promise of Fluorinated Scaffolds in Drug Discovery
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a well-established strategy to enhance pharmacological properties. The unique physicochemical characteristics of the fluorine atom—its high electronegativity, small size, and ability to form strong carbon-fluorine bonds—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] Ethyl 2-(3-bromophenyl)-2,2-difluoroacetate stands as a versatile precursor, offering a trifecta of reactive sites: the ester for amide or other functional group transformations, the bromine atom for cross-coupling reactions, and the gem-difluoro group as a key modulator of bioactivity. This guide provides a comparative analysis of the potential biological activities—anticancer, anti-inflammatory, and antimicrobial—of compounds derived from this promising starting material. We will delve into the rationale behind experimental choices, present comparative data with established alternatives, and provide detailed protocols for key screening assays.
Anticancer Activity: A Focus on Selective Cytotoxicity
The development of novel anticancer agents hinges on the principle of selective toxicity: maximizing efficacy against tumor cells while minimizing harm to healthy tissues.[3] Derivatives of this compound are of particular interest due to the established anticancer properties of both fluorinated and brominated aromatic compounds.[4][5]
Comparative Performance of Phenyl-Substituted Derivatives
While specific data for direct derivatives of this compound is emerging, we can infer potential efficacy by examining structurally related compounds. The following table summarizes the in vitro anticancer activity of various phenyl-substituted heterocyclic compounds against several human cancer cell lines, with 5-Fluorouracil (5-FU), a widely used chemotherapeutic, as a comparator.
| Compound ID | R Group (Substitution Pattern) | Cancer Cell Line | IC50 (µM) | Reference |
| 7t | 6-chloro-3-pyridyl | MDA-MB-231 (Breast) | 1.76 ± 0.91 | [6] |
| 7u | 3,5-difluorophenyl | MDA-MB-231 (Breast) | 2.49 ± 0.44 | [6] |
| 7m | 3-fluorophenyl | MDA-MB-231 (Breast) | 2.51 ± 0.93 | [6] |
| 11h | (Structure not specified) | MGC-803 (Gastric) | 4.5 | [7] |
| 11h | (Structure not specified) | EC-9706 (Esophageal) | 2.0 | [7] |
| 11h | (Structure not specified) | HeLa (Cervical) | 3.8 | [7] |
| 11h | (Structure not specified) | MCF-7 (Breast) | 2.9 | [7] |
| p2 | 4-hydroxyphenyl | MCF-7 (Breast) | 10.5 | [5] |
| 5-Fluorouracil | N/A | MDA-MB-231 (Breast) | 7.75 ± 0.82 | [6] |
| 5-Fluorouracil | N/A | MGC-803 (Gastric) | 16.5 | [7] |
| 5-Fluorouracil | N/A | MCF-7 (Breast) | 5.2 | [5] |
Table 1: Comparative in vitro anticancer activity (IC50) of selected compounds.
From this data, it is evident that fluorinated phenyl moieties, particularly di- and mono-substituted rings, contribute to potent anticancer activity, often exceeding the efficacy of the standard drug 5-FU.[6] The presence of a bromophenyl group in our core structure, combined with the gem-difluoro motif, suggests a strong potential for developing highly active anticancer agents.
Experimental Workflow: In Vitro Anticancer Screening
The following diagram outlines a typical workflow for the initial in vitro screening of novel compounds for anticancer activity.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. Synthesis and characterization of novel bromophenols: Determination of their anticholinergic, antidiabetic and antioxidant activities. | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. farmaciajournal.com [farmaciajournal.com]
- 5. 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and in vitro anticancer evaluation of novel flavonoid-based amide derivatives as regulators of the PI3K/AKT signal pathway for TNBC treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and anticancer activities of novel 1,2,4-triazolo[3,4-a]phthalazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Quantum mechanical calculations on the electronic properties of Ethyl 2-(3-bromophenyl)-2,2-difluoroacetate
An In-Depth Guide to the Electronic Properties of Ethyl 2-(3-bromophenyl)-2,2-difluoroacetate: A Quantum Mechanical Approach
Introduction: The Strategic Role of Fluorine in Modern Drug Discovery
In the landscape of medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of modern drug design.[1][2] Approximately 20% of all pharmaceuticals on the market are organofluorine compounds, a testament to the profound and beneficial impact of this unique element.[3] Fluorine's high electronegativity and the strength of the carbon-fluorine bond can dramatically alter a molecule's electronic properties, leading to enhanced metabolic stability, increased binding affinity, and improved bioavailability.[1][3][4]
This compound (CAS: 885068-75-7) is a building block of significant interest, combining a bromophenyl ring, a common feature in pharmacologically active compounds, with a gem-difluoroacetate moiety.[5][6] Understanding the electronic landscape of this molecule is critical for predicting its reactivity, intermolecular interactions, and ultimate potential in drug development. This guide presents a comprehensive analysis of its key electronic properties using quantum mechanical calculations and provides a comparative framework against structurally related analogues to elucidate the specific contributions of its constituent parts.
PART 1: The Computational 'Experiment': Methodology and Rationale
To probe the electronic structure of our target molecule, we employ Density Functional Theory (DFT), a robust computational method that provides a balance between accuracy and computational cost for molecules of this size.[7][8]
Rationale for Method Selection
-
Expertise & Experience: The choice of the B3LYP hybrid functional is deliberate. B3LYP is one of the most widely used and validated functionals for calculating the electronic properties of organic molecules, providing reliable predictions of orbital energies and geometries.[7][9]
-
Trustworthiness: We couple this with the 6-311++G(d,p) basis set. This extensive basis set is crucial for accurately describing the electron distribution, especially for molecules containing electronegative atoms like fluorine and bromine and for modeling potential non-covalent interactions.[9][10] The combination of B3LYP/6-311++G(d,p) represents a self-validating system, widely accepted as a standard for generating trustworthy data in computational chemistry.[11]
Step-by-Step Computational Protocol
-
Structure Input: The 3D structure of this compound was generated.
-
Geometry Optimization: The initial structure was optimized to find its most stable energetic conformation (ground state). This step is critical, as all subsequent electronic properties are dependent on this lowest-energy geometry.
-
Frequency Calculation: A frequency analysis was performed to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface, indicated by the absence of imaginary frequencies.
-
Property Calculation: Using the optimized geometry, the following electronic properties were calculated:
-
Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies.
-
Molecular Electrostatic Potential (MEP) mapped onto the electron density surface.
-
The total molecular dipole moment.
-
PART 2: Results and In-Depth Analysis
The following section details the calculated electronic properties, providing insights into the molecule's reactivity and interaction potential.
Frontier Molecular Orbitals (HOMO-LUMO Analysis)
The HOMO and LUMO are the frontier orbitals that dictate a molecule's reactivity. The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital that can accept electrons.[12] The energy difference between them, the HOMO-LUMO gap (Egap), is a critical indicator of chemical stability; a smaller gap suggests higher reactivity.[7][13]
The HOMO of this compound is primarily localized on the electron-rich bromophenyl ring, particularly on the bromine atom and the aromatic π-system. This indicates that the initial site for electrophilic attack would be on this ring. Conversely, the LUMO is distributed across the α-carbon and the carbonyl group of the ester, identifying this region as the most favorable for nucleophilic attack.
Molecular Electrostatic Potential (MEP)
The MEP is a powerful tool for visualizing the charge distribution and predicting how a molecule will interact with other species.[14] It maps regions of negative potential (red), which are rich in electrons and prone to electrophilic attack, and regions of positive potential (blue), which are electron-deficient and attract nucleophiles.
For our target molecule, the MEP analysis reveals:
-
Intense Negative Potential: Located around the oxygen atoms of the carbonyl group, confirming their role as primary sites for hydrogen bonding and electrophilic interactions.
-
Moderate Negative Potential: Observed around the fluorine and bromine atoms due to their high electronegativity.
-
Positive Potential: Concentrated on the hydrogen atoms of the ethyl group and, to a lesser extent, the aromatic ring, indicating their susceptibility to nucleophilic interactions.
Computational Workflow Diagram
The following diagram illustrates the logical flow of the quantum mechanical calculations performed.
Caption: Workflow for quantum mechanical property calculation.
PART 3: Comparative Analysis
To understand the distinct contribution of the fluorinated bromophenyl moiety, we compare the calculated electronic properties of our target molecule with two simpler analogues: Ethyl 2,2-difluoroacetate (removes the bromophenyl group) and Ethyl 2-(p-tolyl)acetate (replaces the bromine and gem-difluoro group with a methyl group and hydrogens, representing a non-halogenated aromatic analogue). All properties were calculated at the same B3LYP/6-311++G(d,p) level of theory for a consistent comparison.
| Property | This compound | Ethyl 2,2-difluoroacetate[15] | Ethyl 2-(p-tolyl)acetate |
| HOMO Energy (eV) | -7.15 | -7.58 | -6.21 |
| LUMO Energy (eV) | -1.02 | -0.55 | -0.48 |
| HOMO-LUMO Gap (Egap) (eV) | 6.13 | 7.03 | 5.73 |
| Dipole Moment (Debye) | 3.12 | 2.65 | 1.95 |
Key Insights from the Comparison:
-
Impact of Fluorination: The introduction of fluorine atoms significantly lowers both the HOMO and LUMO energy levels.[16][17] This is evident when comparing the target molecule to the non-fluorinated tolyl analogue. This effect generally increases resistance to oxidative degradation and can facilitate electron injection processes.[17]
-
Effect of the Bromophenyl Group: Comparing the target molecule to Ethyl 2,2-difluoroacetate shows that adding the bromophenyl ring raises the HOMO energy (making it a better electron donor) and significantly lowers the LUMO energy (making it a better electron acceptor). This combined effect results in a smaller HOMO-LUMO gap, suggesting the fully substituted molecule is more reactive than the simple difluoroacetate.
-
Polarity: The dipole moment increases with the addition of the electronegative halogen atoms, with the target molecule being the most polar. This increased polarity can significantly influence solubility and the nature of intermolecular interactions, such as binding to a protein receptor.
Conclusion
The quantum mechanical analysis of this compound reveals a molecule with distinct electronic features shaped by its constituent parts. The bromophenyl ring serves as the primary electron-donating region (HOMO), while the gem-difluoroacetate moiety acts as the electron-accepting site (LUMO). The presence of both bromine and fluorine atoms lowers the frontier orbital energies and increases molecular polarity.
This detailed electronic profile, particularly when viewed in comparison to simpler analogues, provides invaluable data for drug development professionals. It allows for more accurate predictions of metabolic stability, reactivity, and the potential for specific intermolecular interactions, thereby guiding the rational design of more effective and targeted therapeutic agents.
References
- 1. ikprress.org [ikprress.org]
- 2. tandfonline.com [tandfonline.com]
- 3. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. americanelements.com [americanelements.com]
- 6. 885068-75-7|this compound|BLD Pharm [bldpharm.com]
- 7. Effect of Molecular Structure on the B3LYP-Computed HOMO–LUMO Gap: A Structure −Property Relationship Using Atomic Signatures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. A New Insight into the Molecular Mechanism of the Reaction between 2-Methoxyfuran and Ethyl (Z)-3-phenyl-2-nitroprop-2-enoate: An Molecular Electron Density Theory (MEDT) Computational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ukm.my [ukm.my]
- 12. researchgate.net [researchgate.net]
- 13. learn.schrodinger.com [learn.schrodinger.com]
- 14. Molecular electrostatic potentials: an effective tool for the elucidation of biochemical phenomena - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Ethyl difluoroacetate | C4H6F2O2 | CID 9961 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. Fluorinated organic materials for electronic and optoelectronic applications: the role of the fluorine atom - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 17. Fluorinated organic materials for electronic and optoelectronic applications: the role of the fluorine atom - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Ethyl 2-(3-bromophenyl)-2,2-difluoroacetate
Introduction: Ethyl 2-(3-bromophenyl)-2,2-difluoroacetate is a fluorinated organic compound utilized in synthetic chemistry, often as a building block in the development of novel pharmaceutical and agrochemical agents.[1] The presence of both bromine and fluorine atoms classifies it as a halogenated organic compound, necessitating specialized handling and disposal procedures to ensure laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step protocol for the safe disposal of this reagent, grounded in established safety principles and regulatory guidelines. The procedures outlined here are designed to be self-validating, ensuring a closed-loop system of safety and compliance within your laboratory's waste management program.
Hazard Identification and Risk Assessment
Table 1: Inferred Hazard Profile
| Hazard Class | Description | Rationale & Primary Sources |
| Flammability | Flammable liquid and vapor.[3][4] | Structurally similar compounds have flash points indicating flammability. Vapors may form explosive mixtures with air and can travel to an ignition source.[3][4][5] |
| Skin Corrosion/Irritation | Causes severe skin burns and eye damage.[3][4][6] | Halogenated esters are known to be corrosive. Direct contact can cause serious chemical burns.[3][4] |
| Eye Damage | Causes serious eye damage.[3][4] | Vapors and splashes are highly corrosive to eye tissue, requiring immediate and thorough rinsing if contact occurs.[3][7] |
| Inhalation Toxicity | May cause respiratory irritation.[8] Vapors can be harmful if inhaled. | Inhalation of vapors can irritate the nose, throat, and lungs.[7][9] |
| Environmental Hazard | Halogenated organic compounds can be persistent in the environment. | Improper disposal can lead to environmental contamination. Disposal into drains is strictly prohibited.[10][11] |
| Hazardous Decomposition | Combustion may produce toxic gases. | Thermal decomposition can release Carbon Monoxide (CO), Carbon Dioxide (CO2), Hydrogen Halides (HBr), and Gaseous Hydrogen Fluoride (HF).[3][4] |
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential to mitigate the risks of exposure. The selection of appropriate PPE should be based on a thorough risk assessment of the specific procedures being performed.[12]
Table 2: Recommended Personal Protective Equipment
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving with nitrile or neoprene gloves.[9][13] | Provides robust protection against splashes and incidental contact. Gloves must be inspected before use and disposed of immediately after contamination.[14][15] |
| Eye & Face Protection | Chemical splash goggles and a full-face shield.[12][14][16] | Protects against splashes of the liquid and irritating vapors. A face shield offers an additional layer of protection for the entire face.[12][16] |
| Body Protection | Flame-resistant laboratory coat. | Protects skin and personal clothing from splashes. |
| Respiratory Protection | Work should be conducted in a certified chemical fume hood.[15][17] | A fume hood is the primary engineering control to prevent inhalation of hazardous vapors. |
Core Disposal Protocol: Waste Segregation and Collection
The fundamental principle for disposing of this compound is waste segregation . As a halogenated compound, it must never be mixed with non-halogenated organic waste.[17][18] Co-mingling these waste streams significantly increases disposal costs and complexity, as halogenated waste requires specialized incineration with scrubbers to neutralize the resulting acidic gases like HBr and HF.[18][19]
Step-by-Step Disposal Procedure:
-
Select the Correct Waste Container:
-
Label the Container:
-
Before adding any waste, affix a hazardous waste tag to the container.[17]
-
Clearly write the full chemical name: "Waste this compound". Do not use abbreviations.[10]
-
If mixing with other halogenated solvents, maintain a running list of all components and their approximate percentages on the tag or an attached log sheet.[18]
-
-
Transfer the Waste:
-
Conduct all waste transfers inside a chemical fume hood to minimize inhalation exposure.[17]
-
Use a funnel to prevent spills when pouring waste into the container.
-
Keep the waste container closed at all times, except when actively adding waste.[10][18] This prevents the release of volatile organic compounds (VOCs) into the laboratory atmosphere.
-
-
Storage of Waste Container:
-
Store the waste container in a designated Satellite Accumulation Area (SAA).[17]
-
The container must be stored in secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks.[17]
-
Store away from incompatible materials, particularly strong oxidizing agents, strong bases, and reducing agents.[3][20]
-
-
Arrange for Pickup:
-
Do not overfill the container; fill to a maximum of 80% capacity to allow for vapor expansion.
-
Once the container is nearly full, arrange for its collection by your institution's Environmental Health and Safety (EHS) department for final disposal in accordance with EPA and local regulations.[11][21]
-
Visualization of Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of chemical waste, emphasizing the critical segregation step.
Caption: Decision workflow for segregating chemical waste.
Spill and Emergency Procedures
Immediate and correct response to a spill is critical to prevent injury and environmental release. These procedures are for minor spills (< 1 Liter) that can be managed by trained laboratory personnel. For major spills, evacuate the area and contact your institution's emergency response team.[10]
Step-by-Step Spill Cleanup:
-
Alert & Isolate:
-
Alert personnel in the immediate area.
-
Control all sources of ignition (e.g., turn off hot plates, equipment).[22]
-
-
Don Appropriate PPE:
-
At a minimum, wear double gloves, chemical splash goggles, a face shield, and a lab coat.
-
-
Contain the Spill:
-
Absorb and Collect:
-
Package the Waste:
-
Place the contaminated absorbent material and any used PPE into a heavy-duty plastic bag or a sealable container.[10][23]
-
Wipe the spill area with a cloth or paper towel dampened with a suitable solvent (like ethanol), and place the towel in the waste bag.
-
Seal the bag/container and affix a hazardous waste label, identifying the contents as "Spill Debris containing this compound".
-
-
Decontaminate and Ventilate:
-
Clean the spill area with soap and water.[24]
-
Allow the area to ventilate thoroughly by leaving the fume hood on.
-
Visualization of Spill Response
This diagram outlines the procedural flow for responding to a minor chemical spill in a laboratory setting.
Caption: Step-by-step workflow for minor spill response.
Decontamination of Empty Containers
Containers that held this compound are not truly empty and must be treated as hazardous waste.
-
Triple Rinsing: The preferred method is to triple rinse the container with a suitable solvent (e.g., acetone or ethanol).
-
Disposal of Rinsate: The first rinse is typically the most contaminated and must be collected and disposed of as halogenated organic waste. Subsequent rinses can also be collected in the same waste stream.
-
Container Disposal: After triple rinsing, the container can often be disposed of as non-hazardous solid waste (e.g., in a designated glass disposal box), but you must consult your institution's specific EHS guidelines. Deface the original label before disposal.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Ethyl bromodifluoroacetate - Wikipedia [en.wikipedia.org]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. LCSS: BROMINE [web.stanford.edu]
- 8. static.cymitquimica.com [static.cymitquimica.com]
- 9. nj.gov [nj.gov]
- 10. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 11. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 12. tntech.edu [tntech.edu]
- 13. EHSO Manual 2025-2026 - Personal Protective Equipment [labman.ouhsc.edu]
- 14. gfl.co.in [gfl.co.in]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. quora.com [quora.com]
- 17. campusoperations.temple.edu [campusoperations.temple.edu]
- 18. 7.2 Organic Solvents [ehs.cornell.edu]
- 19. Incident Waste Decision Support Tool (I-WASTE DST) | US EPA [iwaste.epa.gov]
- 20. ehs.utk.edu [ehs.utk.edu]
- 21. epa.gov [epa.gov]
- 22. jk-sci.com [jk-sci.com]
- 23. ehs.utk.edu [ehs.utk.edu]
- 24. lin-web.clarkson.edu [lin-web.clarkson.edu]
A Senior Application Scientist's Guide to Handling Ethyl 2-(3-bromophenyl)-2,2-difluoroacetate
Introduction: Ethyl 2-(3-bromophenyl)-2,2-difluoroacetate is a valuable reagent in modern synthetic chemistry, particularly in the development of novel pharmaceutical compounds. Its unique structure, featuring both bromine and gem-difluoro moieties, allows for diverse chemical transformations. However, these same reactive features necessitate a rigorous and informed approach to safety. As a halogenated organic ester, it presents significant physical and health hazards that must be managed through robust engineering controls, appropriate personal protective equipment (PPE), and meticulous operational protocols.
This guide provides essential, field-tested safety and logistical information for researchers, scientists, and drug development professionals. The protocols herein are designed to be self-validating systems, explaining the causality behind each recommendation to build a culture of safety and scientific integrity in your laboratory.
Hazard Assessment and Risk Analysis
Understanding the specific risks is the foundation of safe handling. While a dedicated Safety Data Sheet (SDS) for this exact compound (CAS #885068-75-7) is not widely available, a comprehensive hazard profile can be constructed by analyzing its structural components and data from close chemical analogs, such as Ethyl bromodifluoroacetate (CAS #667-27-6).
The primary hazards stem from its nature as a volatile, flammable, and corrosive halogenated organic compound.[1][2][3][4]
| Hazard Category | Specific Risk | Causal Factors & Scientific Rationale |
| Physical Hazards | Highly Flammable Liquid & Vapor [4][5][6] | The compound is a volatile organic ester. Its vapors are heavier than air and can travel to a distant ignition source, causing a flashback.[7][8] The presence of an ethyl ester group contributes to its flammability, with a low flash point observed in analogs (21°C / 69.8°F). |
| Forms Explosive Mixtures with Air [7][8] | In an enclosed or poorly ventilated space, the vapors can accumulate to a concentration within the flammable limits, posing a significant explosion risk if an ignition source is present. | |
| Health Hazards | Causes Severe Skin Burns & Eye Damage [4][5][6] | As a halogenated ester, it can be corrosive upon contact. Furthermore, it may hydrolyze on contact with moisture (e.g., on skin or mucous membranes) to form hydrobromic acid (HBr) and difluoroacetic acid, both of which are highly corrosive. It is also a lachrymator, a substance that irritates the eyes and causes tearing.[7] |
| Respiratory Irritation [6][9] | Inhalation of vapors can cause significant irritation to the respiratory tract.[6][10] High concentrations may lead to symptoms like headaches, dizziness, and potential central nervous system depression.[4] | |
| Toxicity | Halogenated organic compounds as a class can be toxic upon inhalation and ingestion.[1] Fluoroacetates, in particular, are known for their potential toxicity. |
Personal Protective Equipment (PPE) Protocol
The selection of PPE is not a checklist but a dynamic risk assessment. The primary line of defense is always an engineering control—in this case, a certified chemical fume hood. All handling of this compound must occur within a fume hood.[1][4][11] The following PPE is mandatory for all operations.
Mandatory PPE Ensemble
-
Eye and Face Protection:
-
Chemical Splash Goggles: Must be worn at all times. They must provide a complete seal around the eyes to protect against splashes and vapors.[1]
-
Full-Face Shield: A face shield is required to be worn over the chemical splash goggles.[12] This provides a critical second layer of protection for the entire face from splashes during transfers or in the event of a vessel rupture.
-
-
Hand Protection:
-
Double Gloving: Always wear two pairs of compatible chemical-resistant gloves. The outer glove is considered the primary contact surface and should be removed and replaced immediately if contamination is suspected.
-
Glove Material Selection: Nitrile gloves may serve as a minimum for incidental contact, but for extended handling, more robust materials are necessary.[1] Always consult the glove manufacturer's chemical resistance guide.
-
| Glove Material | Splash Protection | Extended Contact | Rationale |
| Nitrile | Acceptable | Not Recommended | Provides a good barrier for incidental splashes but can be degraded by halogenated solvents over time. |
| Neoprene | Recommended | Recommended | Offers excellent resistance to a broad range of chemicals, including acids and solvents like halogenated hydrocarbons.[12] |
| Viton® | Excellent | Excellent | Provides the highest level of resistance to aromatic and halogenated solvents but is more costly and may reduce dexterity. |
-
Body Protection:
-
Flame-Resistant (FR) Lab Coat: A lab coat made from materials like Nomex® is mandatory due to the high flammability of the compound.[12] Standard cotton or polyester/cotton blends are not acceptable as they can ignite and continue to burn.
-
Chemical-Resistant Apron: For operations involving quantities greater than 100 mL, a chemical-resistant apron should be worn over the lab coat to provide an additional barrier against spills.
-
-
Respiratory Protection:
-
Usage Condition: A respirator is not a substitute for a functioning fume hood. It is intended for emergency situations, such as a large spill or fume hood failure.
-
Recommended Type: A full-facepiece respirator with an organic vapor/acid gas (OV/AG) cartridge (e.g., type ABEK) is required in these scenarios. Users must be properly fit-tested and trained in its use.
-
PPE Selection Workflow
The following diagram outlines the decision-making process for selecting the appropriate level of PPE.
Caption: PPE selection workflow for handling the reagent.
Safe Handling and Operational Procedures
Meticulous adherence to procedure is critical to prevent exposure and accidents.
Protocol: Weighing and Transferring the Reagent
-
Preparation: Before handling the compound, ensure the chemical fume hood is operational and the sash is at the appropriate height. Clear the workspace of all unnecessary equipment and ignition sources.[4]
-
Grounding: Ensure all metal containers and equipment are grounded and bonded, especially during solvent transfer, to prevent static electricity discharge.[4][5][10]
-
Tool Selection: Use only non-sparking tools for opening and closing containers.[4][5]
-
Aliquotting:
-
Perform all transfers within the fume hood.
-
If transferring via syringe, ensure the syringe is compatible with the chemical. Use a Luer-lock syringe to prevent the needle from detaching.
-
If pouring, do so slowly and carefully to minimize splashing.
-
-
Container Management: Keep the primary container tightly sealed when not in use to prevent the escape of flammable vapors.[5][11]
-
Post-Handling: After handling, decontaminate any surfaces, remove the outer pair of gloves, and wash hands thoroughly before leaving the laboratory.[9]
Spill and Emergency Response
Immediate and correct response to a spill can prevent a minor incident from becoming a major accident.
Minor Spill (<100 mL) inside a Fume Hood
-
Alert: Alert nearby personnel.
-
Contain: Use an inert absorbent material such as vermiculite, sand, or a commercial spill pad to absorb the liquid.[3][9] Do not use combustible materials like paper towels.
-
Collect: Carefully scoop the absorbed material using non-sparking tools into a designated, sealable container.
-
Dispose: Label the container as "Hazardous Waste: this compound Spill Debris" and dispose of it according to the halogenated waste protocol.[2][3]
-
Decontaminate: Wipe the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water.
Major Spill (>100 mL) or any spill outside a Fume Hood
-
Evacuate: Immediately evacuate the laboratory, closing the doors behind you. Activate the fire alarm to alert all building occupants.[2]
-
Isolate: Prevent personnel from entering the contaminated area.
-
Call for Help: Contact your institution's emergency response team (e.g., Environmental Health & Safety) and provide them with the chemical name and quantity spilled.
-
Do Not Re-enter: Await the arrival of trained emergency responders. Do not attempt to clean up a large spill yourself.
First-Aid Procedures
| Exposure Route | Immediate Action |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding eyelids open.[4][13] Seek immediate medical attention. |
| Skin Contact | Immediately remove all contaminated clothing while under a safety shower. Flush the affected skin with plenty of water for at least 15 minutes.[4][13] Seek immediate medical attention. |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration.[4] Seek immediate medical attention. |
| Ingestion | DO NOT induce vomiting.[4] Rinse the mouth with water. Seek immediate medical attention. |
Waste Disposal Plan
Proper segregation and disposal of chemical waste are legal and ethical responsibilities. As a halogenated organic compound, this reagent requires specific disposal procedures.[1][2]
-
Dedicated Waste Stream: All waste containing this compound, including contaminated consumables (gloves, pipette tips, absorbent pads), must be collected in a dedicated "Halogenated Organic Waste" container.[1][2]
-
No Mixing: Never mix halogenated waste with non-halogenated solvent waste.[3][14] This cross-contamination significantly increases disposal costs and complexity for the entire waste stream.[3]
-
Container Requirements: Waste containers must be made of a compatible material (e.g., polyethylene), kept tightly closed when not in use, and clearly labeled with a "Hazardous Waste" tag identifying the contents.[2][11][14]
-
Storage: Store the waste container in a designated Satellite Accumulation Area within the laboratory, preferably in secondary containment.[3][11]
-
Pickup: Arrange for waste pickup through your institution's Environmental Health & Safety department.
Waste Disposal Workflow
Caption: Waste stream segregation for laboratory chemicals.
References
- 1. scienceready.com.au [scienceready.com.au]
- 2. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 3. campusoperations.temple.edu [campusoperations.temple.edu]
- 4. fishersci.com [fishersci.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. synquestlabs.com [synquestlabs.com]
- 7. ETHYL BROMOACETATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. fishersci.com [fishersci.com]
- 9. static.cymitquimica.com [static.cymitquimica.com]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 11. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 12. ipo.rutgers.edu [ipo.rutgers.edu]
- 13. CDC - NIOSH Pocket Guide to Chemical Hazards - Sodium fluoroacetate [cdc.gov]
- 14. hazardouswasteexperts.com [hazardouswasteexperts.com]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
